molecular formula C8H13Br2N3 B6361771 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole CAS No. 948093-91-2

3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Cat. No.: B6361771
CAS No.: 948093-91-2
M. Wt: 311.02 g/mol
InChI Key: XSWWXFBMANYPDK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-hexyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H13Br2N3 and its molecular weight is 311.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.94557 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-1-hexyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br2N3/c1-2-3-4-5-6-13-8(10)11-7(9)12-13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWXFBMANYPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Triazoles in Modern Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile interaction capabilities.[1][2] When halogenated, particularly with bromine, and functionalized with lipophilic alkyl chains, as in 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole, the resulting molecule presents a unique profile of properties crucial for its application. This guide provides a comprehensive analysis of the key physicochemical characteristics of this compound.

For professionals in drug development, understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior. Properties such as lipophilicity (logP) and the acid dissociation constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. This document moves beyond a simple data sheet, offering detailed experimental frameworks and the scientific rationale behind the characterization of this important molecular class. While direct experimental data for the 1-hexyl derivative is not publicly available, we present a robust analysis based on the parent compound, closely related analogs, and established predictive and experimental methodologies.

Core Molecular and Physical Attributes

The foundational structure of the target molecule is the 3,5-Dibromo-1H-1,2,4-triazole ring.[3][4] The addition of a hexyl group at the N1 position significantly alters its physical properties, primarily by increasing its molecular weight and lipophilicity.

PropertyDataSource(s)
Molecular Formula C₈H₁₁Br₂N₃Calculated
Molecular Weight 313.00 g/mol Calculated
Parent Compound CAS 7411-23-6 (for 3,5-Dibromo-1H-1,2,4-triazole)[3][4][5]
Parent Compound MW 226.86 g/mol
Physical Form Predicted to be a solid or oil at room temperature.Inferred from parent compound[3] and analogs[6]
Computed XLogP3 ~4.3 (Estimated based on parent XLogP3 of 2.2 and hexyl addition)[5] (Parent), Calculated (Derivative)

Note: Properties for the 1-hexyl derivative are calculated or estimated based on the parent compound and chemical principles due to the absence of published experimental data.

Lipophilicity (logP): A Critical Determinant of Biological Activity

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is arguably one of the most critical physicochemical parameters in drug design. It influences membrane permeability, protein binding, and solubility. For the 1,2,4-triazole class, this property is typically determined experimentally using chromatographic methods.

Causality Behind Experimental Choice: Why Reversed-Phase HPLC?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining lipophilicity for several key reasons:

  • High Throughput: It allows for rapid analysis of multiple compounds.

  • Small Sample Requirement: Only minute quantities of the analyte are needed.

  • Reproducibility: Modern HPLC systems provide highly consistent and reproducible data.

  • Strong Correlation: The retention time on a nonpolar stationary phase (like C18) shows a strong linear correlation with the octanol-water partition coefficient (logP).

The addition of the hexyl chain to the polar triazole core makes this compound an ideal candidate for RP-HPLC analysis.

Protocol: Determination of logP using RP-HPLC

This protocol outlines a self-validating system for accurate logP determination.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

    • Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (Methanol or Acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Typical compositions range from 50:50 to 90:10 (organic:aqueous).

  • Standard and Sample Preparation:

    • Standards: Prepare stock solutions of a homologous series of standards with known logP values (e.g., alkylphenones) in the organic modifier.

    • Analyte: Prepare a stock solution of this compound in the organic modifier.

  • Chromatographic Analysis:

    • For each mobile phase composition, inject the standards and the analyte.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) using an unretained compound like uracil.

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

    • Calculate log k for each compound.

    • Extrapolate to 100% aqueous phase: For each compound, plot log k against the percentage of the organic modifier. The y-intercept of this linear regression represents log k_w, the capacity factor in pure water.

    • Calibration: Plot the known logP values of the standards against their calculated log k_w values. This creates the calibration curve.

    • Determination: Use the log k_w of this compound to determine its logP from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (Varying Organic/Aqueous Ratios) P2 Prepare Analyte and logP Standard Solutions A1 Inject Samples into RP-HPLC System P2->A1 A2 Record Retention Times (tR) Determine Dead Time (t0) A1->A2 D1 Calculate log k for each compound A2->D1 D2 Extrapolate to find log kw (y-intercept) D1->D2 D3 Create Calibration Curve: logP(standards) vs. log kw D2->D3 D4 Determine Analyte logP from Calibration Curve D3->D4

Workflow for logP determination via RP-HPLC.

Acid-Base Properties (pKa): Impact on Solubility and Absorption

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The pKa of the triazolium ion (protonated form) for the parent 1,2,4-triazole is approximately 2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26. The N-hexyl substituent will slightly increase the basicity (raise the pKa of the conjugate acid) due to its electron-donating inductive effect.[7]

Knowing the pKa is vital as it dictates the ionization state of the molecule at a given pH, which in turn profoundly affects its solubility, permeability, and potential for drug-drug interactions.

Protocol: Determination of pKa by Potentiometric Titration

This method directly measures the change in pH upon addition of a titrant to determine the pKa.

  • Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration for Basic pKa:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH value after each incremental addition of the acid titrant.

  • Titration for Acidic pKa:

    • In a separate experiment, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each incremental addition of the base titrant.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pH at the half-equivalence point is equal to the pKa of the compound. For complex cases, derivative plots (ΔpH/ΔV) can be used to accurately locate the equivalence point.

In cases where synthesis is challenging or sample is limited, computational methods using thermodynamic cycles can provide reliable pKa predictions.[8][9]

Chemical Stability Assessment

The stability of a compound under various environmental conditions is a critical parameter, impacting its shelf-life, formulation, and in-vivo degradation pathways. The dibromo-substitution on the triazole ring suggests good general stability, but this must be empirically verified.

Protocol: Forced Degradation Study

This protocol assesses stability by subjecting the compound to accelerated stress conditions.

  • Stock Solution: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C.

    • Basic: Add 0.1 M NaOH and heat at 60°C.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition, neutralize it if necessary, and dilute to a standard concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient RP-HPLC method capable of separating the parent compound from its degradants).

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

Stability_Workflow cluster_conditions Forced Degradation Conditions Start Prepare Analyte Stock Solution Stress Expose to Stress Conditions Start->Stress C1 Acidic (HCl, Heat) C2 Basic (NaOH, Heat) C3 Oxidative (H2O2) C4 Thermal C5 Photolytic (UV) Sample Sample at Time Points (0, 2, 4, 8, 24h) Analyze Analyze via Stability-Indicating HPLC Sample->Analyze Quantify Quantify Remaining Parent Compound (%) Analyze->Quantify cluster_conditions cluster_conditions cluster_conditions->Sample

General workflow for a forced degradation stability study.

Conclusion

This compound is a molecule designed with intent, combining the robust, metabolically stable triazole core with two bromine atoms that can modulate binding interactions and a hexyl chain to significantly increase lipophilicity. While specific experimental values await publication, the established methodologies presented in this guide provide a clear and scientifically rigorous path for its full physicochemical characterization. The interplay of its predicted high lipophilicity and the inherent acid-base properties of the triazole ring will be the defining factors in its application, particularly in the fields of agrochemicals and pharmaceuticals where bioavailability and target engagement are paramount.

References

  • PubChem. 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1H-1,2,4-Triazole. National Center for Biotechnology Information. Available from: [Link]

  • Mor. J. Chem. Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. ResearchGate. Available from: [Link]

  • Amerigo Scientific. 3,5-Dibromo-1H-1,2,4-triazole. Amerigo Scientific. Available from: [Link]

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available from: [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available from: [Link]

  • PubMed. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. American Chemical Society. Available from: [Link]

  • ResearchGate. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. Available from: [Link]

  • Asian Publication Corporation. Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Asian Journal of Chemistry. Available from: [Link]

  • International Research Journal of Education and Technology. COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJET. Available from: [Link]

Sources

Comprehensive Technical Guide: 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole Molecular Structure, Conformation, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the 1,2,4-triazole ring represents a privileged heterocyclic scaffold. Its high dipole moment, hydrogen-bonding capability, and metabolic stability make it a cornerstone in the development of antifungal agents, CXCR3 antagonists, and PROTACs[1][2]. However, the direct functionalization of asymmetric 1,2,4-triazoles often suffers from poor regioselectivity, yielding complex mixtures of N1, N2, and N4 isomers[2][3].

3,5-Dibromo-1-hexyl-1H-1,2,4-triazole emerges as a highly strategic building block that circumvents these issues. By utilizing the symmetric 3,5-dibromo-1H-1,2,4-triazole intermediate, researchers can achieve absolute regiocontrol during N-alkylation. Furthermore, the orthogonal reactivity of the C3 and C5 bromine atoms allows for subsequent, highly controlled desymmetrization via transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its molecular conformation, physicochemical properties, and a self-validating protocol for its regioselective synthesis.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound is defined by the interplay between the rigid, planar aromatic core and the highly flexible aliphatic hexyl chain.

Core Planarity and Steric Shielding

The 1,2,4-triazole core is strictly planar, driven by its 6π-electron aromatic system. X-ray crystallographic studies of the parent 3,5-dibromo-1H-1,2,4-triazole reveal a hexagonal space group (


) where the molecule maintains absolute planarity[4]. The introduction of bromine atoms at the C3 and C5 positions introduces significant steric bulk and high electron density. These heavy halogens act as steric shields, restricting the rotational degrees of freedom of any substituent attached to the adjacent nitrogen atoms.
Conformation of the N1-Hexyl Chain

Upon N1-alkylation with a hexyl group, the molecule's conformational space is dictated by the rotational barrier around the N1–C1' (hexyl) bond.

  • Solid-State Conformation: In crystalline environments, long alkyl chains typically adopt an extended, all-anti (zig-zag) conformation to maximize favorable van der Waals packing interactions and minimize steric clashes with the bulky C5-bromine atom.

  • Solution-State Dynamics: In solution, the hexyl chain exhibits rapid interconversion between anti and gauche conformers. However, the initial N1–C1'–C2' dihedral angle is heavily biased away from the C5-bromine due to severe steric repulsion, forcing the alkyl chain to project outward from the triazole plane.

Conformation Triazole 1,2,4-Triazole Core (Planar, Aromatic) Br3 C3-Bromine (Electron Withdrawing) Triazole->Br3 C-Br Bond Br5 C5-Bromine (Steric Shielding) Triazole->Br5 C-Br Bond Hexyl N1-Hexyl Chain (Flexible, Anti-dominant) Triazole->Hexyl N-C Bond (Rotation Restricted) Br5->Hexyl Steric Clash

Caption: Structural logic of this compound highlighting steric restrictions.

Regioselective Synthesis Workflow

The primary challenge in triazole chemistry is regioselectivity. Direct alkylation of 3-substituted triazoles yields statistical mixtures[2][5]. To synthesize this compound with high purity, a desymmetrization strategy must be employed. Because 3,5-dibromo-1H-1,2,4-triazole is perfectly symmetric, the N1 and N2 positions are chemically equivalent. Alkylation at either nitrogen yields the exact same N1-alkylated product.

Mechanistic Rationale
  • Deprotonation: Potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is utilized as a mild base. The pKa of 3,5-dibromo-1H-1,2,4-triazole is significantly lowered by the two electron-withdrawing bromine atoms, making 
    
    
    
    perfectly sufficient to generate the highly nucleophilic triazolide anion without causing side reactions (e.g., elimination) with the alkyl halide[3].
  • SN2 Displacement: The triazolide anion attacks 1-bromohexane in a polar aprotic solvent (DMF or MeCN). DMF is chosen to maximize the solubility of the reactants and stabilize the transition state of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reaction.
    

Synthesis Step1 1H-1,2,4-Triazole Step2 Bromination (NaOH, Br2, H2O) Step1->Step2 Step3 3,5-Dibromo-1H-1,2,4-triazole (Symmetric Intermediate) Step2->Step3 Quantitative Yield Step4 N-Alkylation (1-Bromohexane, K2CO3, DMF) Step3->Step4 Base-mediated Deprotonation Step5 This compound (Regiopure Product) Step4->Step5 SN2 Displacement

Caption: Regioselective synthetic workflow leveraging a symmetric intermediate.

Self-Validating Experimental Protocol

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

  • Procedure: Dissolve 1H-1,2,4-triazole (1.0 equiv) in an excess of aqueous sodium hydroxide (

    
    ). Slowly add liquid bromine (
    
    
    
    , 2.2 equiv) dropwise at 0 °C.
  • Causality: The highly basic medium deprotonates the triazole, activating the ring toward electrophilic aromatic substitution by bromine.

  • Validation: The product precipitates as a white solid upon neutralization. Recrystallize from water/ethanol. Melting point and LC-MS (m/z ~226.8) confirm the symmetric dibromination[4][6].

Step 2: N-Alkylation with 1-Bromohexane

  • Procedure:

    • Charge a flame-dried flask with 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and anhydrous

      
       (1.5 equiv) in anhydrous DMF (0.5 M).
      
    • Stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Add 1-bromohexane (1.1 equiv) dropwise. Heat the mixture to 60 °C for 12 hours.

  • Workup & Validation: Quench the reaction with distilled water and extract with ethyl acetate. The aqueous wash is critical to remove the DMF and inorganic salts. Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should show a single new spot with a higher Rf than the starting material (due to the loss of the polar N-H bond).

    
     NMR will show the disappearance of the broad N-H proton (~14 ppm) and the appearance of a diagnostic triplet at ~4.1 ppm corresponding to the 
    
    
    
    protons of the hexyl chain.

Physicochemical and Analytical Data

Accurate characterization is vital for confirming both the structural integrity and the purity of the synthesized compound. Below is a summarized table of the expected quantitative analytical data based on the isolated triazole core and standard aliphatic shifts.

ParameterAnalytical TechniqueValue / ObservationStructural Significance
C-Br Bond Length X-Ray Crystallography~1.87 ÅConfirms strong

carbon-halogen bond[4].
Triazole Ring Planarity X-Ray CrystallographyPlanar (

-coordinate = 0 in

)
Aromaticity maintained post-bromination[4].
N-CH₂ (Hexyl)

NMR (CDCl₃)

~4.15 ppm (t,

= 7.2 Hz, 2H)
Confirms successful N-alkylation.
Terminal CH₃ (Hexyl)

NMR (CDCl₃)

~0.88 ppm (t,

= 6.8 Hz, 3H)
Confirms presence of the intact hexyl chain.
C3 / C5 Carbons

NMR (CDCl₃)

~140.0, 131.5 ppm
Desymmetrization: C3 and C5 are no longer equivalent after N1-alkylation.
C-Br Stretching IR Spectroscopy~1000 cm⁻¹Diagnostic band for the brominated core[4].

Applications in Drug Development

The true value of this compound lies in its downstream reactivity. The two bromine atoms exhibit differential reactivity in palladium-catalyzed cross-coupling reactions due to their distinct electronic environments (C5 is adjacent to the alkylated N1, making it more sterically hindered but electronically distinct from C3).

Researchers routinely utilize this scaffold to perform sequential, regioselective cross-couplings:

  • Buchwald-Hartwig Amination: Can be directed to the C3 position to introduce complex amine functionalities (e.g., piperidines)[1].

  • Suzuki-Miyaura Coupling: Can subsequently be performed at the C5 position to append aryl or heteroaryl groups, generating highly complex, tri-substituted triazole APIs[1].

This exact logical pathway—utilizing a symmetric dibromo-triazole to force regioselective alkylation, followed by sequential cross-coupling—was recently highlighted as the most scalable and cost-effective route for synthesizing CXCR3 antagonists currently in Phase 1 clinical trials [2].

References

  • Valkonen, J.; Pitkänen, I.; Pajunen, A. "Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole." Acta Chemica Scandinavica, 1985, 39a, 711–716. URL:[Link]

  • Davenport, R.; Prud'homme, A.; Masse, F.; Schäfer, G. "Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991." Organic Process Research & Development, 2023, 27 (5), 928–937. URL:[Link]

  • Chen, L. et al. "Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs." Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Structural Significance of 1,2,4-Triazoles and the Power of NMR

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the electronic environment of their constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed "fingerprint" of the molecular framework, revealing crucial information about connectivity, chemical environment, and stereochemistry.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole, offering a detailed interpretation of the expected chemical shifts, signal multiplicities, and coupling constants. The causality behind these spectral features will be explained, grounded in the electronic effects of the triazole ring and its substituents.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of known spectral data for 1-alkyl-1,2,4-triazoles, 3,5-dibromo-1,2,4-triazoles, and the established chemical shift increments for alkyl chains.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.25Triplet2HN-CH₂ -(CH₂)₄-CH₃
~ 1.85Quintet2HN-CH₂-CH₂ -(CH₂)₃-CH₃
~ 1.30Multiplet6HN-(CH₂)₂-(CH₂ )₃-CH₃
~ 0.88Triplet3HN-(CH₂)₅-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145.0C3/C5 (Triazole ring)
~ 50.0N-CH₂ -(CH₂)₄-CH₃
~ 31.0N-CH₂-CH₂ -(CH₂)₃-CH₃
~ 29.5N-(CH₂)₂-CH₂ -CH₂-CH₂-CH₃
~ 26.0N-(CH₂)₃-CH₂ -CH₂-CH₃
~ 22.5N-(CH₂)₄-CH₂ -CH₃
~ 14.0N-(CH₂)₅-CH₃

Spectral Interpretation and Scientific Rationale

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to be dominated by the signals from the hexyl chain, as the triazole ring itself bears no protons.

  • N-CH₂ Protons (~4.25 ppm): The methylene group directly attached to the nitrogen atom of the triazole ring (N-CH₂ ) is expected to be the most downfield signal of the hexyl chain. This is due to the strong deshielding effect of the electronegative nitrogen atom. The signal is anticipated to be a triplet, resulting from coupling with the adjacent methylene group.

  • Alkyl Chain Protons (~1.85 - 0.88 ppm): The remaining protons of the hexyl chain will appear in the more upfield region of the spectrum, which is characteristic of aliphatic protons.[4] The signals for the internal methylene groups will likely overlap to form a complex multiplet around 1.30 ppm. The terminal methyl group (CH₃ ) is expected to appear as a triplet at approximately 0.88 ppm, the most upfield signal, due to its distance from the electron-withdrawing triazole ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule.

  • Triazole Ring Carbons (~145.0 ppm): The two carbon atoms of the 3,5-dibromo-1,2,4-triazole ring (C3 and C5) are chemically equivalent due to the symmetry of the substituted ring. They are expected to resonate at a significantly downfield chemical shift, around 145.0 ppm. This is a result of the combined electron-withdrawing effects of the three nitrogen atoms and the two bromine atoms.

  • N-CH₂ Carbon (~50.0 ppm): Similar to its attached protons, the carbon atom of the methylene group directly bonded to the triazole nitrogen (N-CH₂ ) will be the most downfield of the hexyl chain carbons, predicted to be around 50.0 ppm.

  • Alkyl Chain Carbons (~31.0 - 14.0 ppm): The other carbons of the hexyl chain will appear in the typical aliphatic region of the spectrum. The chemical shifts will generally decrease as the distance from the triazole ring increases, with the terminal methyl carbon being the most upfield signal at approximately 14.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following detailed protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized through a process called shimming to ensure sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Employ a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio (typically 128-1024 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizing the Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles and data from analogous structures, a detailed spectral interpretation has been constructed. This serves as a valuable resource for the identification and characterization of this and related compounds in research and development settings. The provided experimental protocol offers a standardized methodology for obtaining high-quality NMR data, which is essential for accurate structural determination.

References

  • Raheem, K. B., & Mohsin, E. (Year). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal Name, Volume(Issue), pages.
  • (2022, February 4).
  • (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

Sources

mass spectrometry analysis of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest to researchers in pharmaceutical and materials science. The guide details an optimized analytical workflow using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). It emphasizes the causality behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. Key validation features, such as the characteristic isotopic signature of dibrominated compounds, are highlighted. This document serves as a practical resource for scientists seeking to develop robust and reliable analytical methods for the structural characterization and quantification of this and similar molecules.

Introduction: The Analytical Imperative

Derivatives of 1,2,4-triazole are recognized for their diverse biological activities and are foundational scaffolds in medicinal chemistry and agrochemical development.[1][2] The compound this compound combines a reactive heterocyclic core with a flexible N-alkyl chain, making it a valuable synthon for creating more complex molecules.[3] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and metabolite identification in drug development pipelines.

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity. However, the analysis of halogenated N-alkylated triazoles presents unique challenges and opportunities, including predictable isotopic patterns and distinct fragmentation behaviors. This guide provides the scientific rationale and detailed protocols to confidently identify this compound and elucidate its structure using modern mass spectrometric techniques.

Molecular Profile and Isotopic Signature

A foundational understanding of the analyte's properties is critical for method development. The structure of this compound dictates its mass spectrometric behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₃Br₂N₃
Average Mol. Weight311.02 g/mol
Monoisotopic Mass308.9472 u

The most telling feature of this molecule is the presence of two bromine atoms. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion. For a dibrominated compound, this manifests as a triplet of peaks:

  • M: The ion containing two ⁷⁹Br atoms.

  • M+2: The ion containing one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: The ion containing two ⁸¹Br atoms.

The theoretical intensity ratio of these M, M+2, and M+4 peaks is approximately 1:2:1 .[4] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule or any of its bromine-containing fragments.

Recommended Analytical Workflow: LC-MS/MS

For a compound of this polarity and molecular weight, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. It provides excellent separation from matrix components and allows for soft ionization, which preserves the molecular ion for subsequent fragmentation analysis.

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolution in Methanol/Water LC C18 Reverse-Phase Separation Prep->LC ESI ESI Source (+ ion mode) LC->ESI MS1 MS1: Full Scan (Isotopic Pattern ID) ESI->MS1 CID Collision Cell (CID Fragmentation) MS1->CID MS2 MS2: Product Ion Scan (Fragment ID) CID->MS2

Figure 1: Recommended analytical workflow for this compound.
Sample Preparation Protocol

Trustworthiness: The goal is to ensure complete dissolution and compatibility with the reverse-phase LC system.

  • Solvent Selection: Prepare a stock solution of the analyte in a 1:1 (v/v) mixture of methanol and deionized water. This combination ensures solubility for the nonpolar hexyl chain and the polar triazole ring.

  • Concentration: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Expertise & Experience: Working within this concentration range prevents detector saturation and ion suppression effects, ensuring a linear response for potential quantification.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could damage the HPLC system.

HPLC-ESI-MS/MS Experimental Protocol

Expertise & Experience: The choice of a C18 column provides effective retention for the hexyl group, while the acidic mobile phase modifier promotes protonation, which is essential for ESI in positive mode.

  • HPLC System: A standard UHPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Causality: The nitrogen atoms in the 1,2,4-triazole ring are basic and readily accept a proton, forming a stable [M+H]⁺ ion, which is ideal for ESI.[1][2][5]

    • MS1 Full Scan Range: m/z 100-500.

    • Source Parameters (Typical Values):

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 325 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 40 psi

    • Tandem MS (MS/MS):

      • Precursor Ion: Select the most abundant isotopic peak of the [M+H]⁺ ion (m/z 311.9545).

      • Activation: Collision-Induced Dissociation (CID).

      • Collision Energy: Ramp from 10 to 40 eV to observe a full range of fragment ions.

Data Interpretation: Decoding the Spectra

MS1 Spectrum: Confirming the Molecular Ion

The first step in data analysis is to identify the protonated molecular ion cluster, [M+H]⁺, in the full scan spectrum. High-resolution mass spectrometry allows for the confirmation of the elemental composition by comparing the measured mass to the theoretical mass.

Table 2: Theoretical HRMS Data for the [C₈H₁₄Br₂N₃]⁺ Isotopic Cluster

Ion SpeciesTheoretical m/zExpected Relative Abundance (%)
[M+H]⁺ (⁷⁹Br, ⁷⁹Br)309.9551100.0
[M+H]⁺ (⁷⁹Br, ⁸¹Br) or (⁸¹Br, ⁷⁹Br)311.9530197.2
[M+H]⁺ (⁸¹Br, ⁸¹Br)313.951097.5

The observation of this isotopic cluster with the correct m/z values and a ~1:2:1 intensity ratio provides very strong evidence for the presence of this compound.

MS/MS Spectrum: Elucidating the Structure

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion. The fragmentation of the [M+H]⁺ ion of this compound is dominated by cleavages of the N-alkyl chain, which is the most labile part of the molecule under CID conditions.

Fragmentation Parent [M+H]⁺ m/z 309.9551 C₈H₁₄Br₂N₃⁺ Fragment1 Fragment A m/z 225.8980 C₂H₂Br₂N₃⁺ Parent->Fragment1 - C₆H₁₂ (Hexene) Fragment3 Hexyl Cation m/z 85.1017 C₆H₁₃⁺ Parent->Fragment3 - C₂HBr₂N₃ (Dibromotriazole) Fragment2 Fragment B m/z 146.9508 C₂HBrN₃⁺ Fragment1->Fragment2 - HBr

Figure 2: Proposed major fragmentation pathway for [M+H]⁺ of this compound.

Key Fragmentation Pathways:

  • Loss of Hexene: The most prominent fragmentation pathway for N-alkylated heterocycles is often the neutral loss of the corresponding alkene from the alkyl chain.[2] In this case, cleavage of the C-N bond with a hydrogen rearrangement results in the loss of hexene (C₆H₁₂), producing the protonated 3,5-dibromo-1H-1,2,4-triazole core.

    • [M+H - C₆H₁₂]⁺ → C₂H₂Br₂N₃⁺ at m/z 225.8980

    • This fragment will also exhibit a characteristic 1:2:1 isotopic pattern at m/z 225.9, 227.9, and 229.9.

  • Cleavage of the N-C Bond: Direct cleavage of the bond between the triazole nitrogen and the hexyl chain can lead to the formation of a hexyl carbocation or a charged triazole radical, depending on which fragment retains the charge. The formation of the stable hexyl cation is a common pathway in the fragmentation of hexyl-substituted compounds.[6]

    • C₆H₁₃⁺ at m/z 85.1017

  • Loss of HBr: From the dibromotriazole core fragment (m/z 225.9), a subsequent loss of a neutral hydrogen bromide molecule can occur under higher collision energies.

    • [C₂H₂Br₂N₃⁺ - HBr]⁺ → C₂HBrN₃⁺ at m/z 146.9508

Table 3: Predicted Major Fragment Ions in MS/MS Analysis

Experimental m/z (Expected)Calculated m/zProposed FormulaProposed Neutral Loss / Origin
225.8980225.8980[C₂H₂Br₂N₃]⁺Loss of Hexene (C₆H₁₂)
85.101785.1017[C₆H₁₃]⁺Cleavage of N-C bond (Hexyl cation)
146.9508146.9508[C₂HBrN₃]⁺Loss of HBr from the m/z 225.9 fragment

Conclusion

The mass spectrometric analysis of this compound is effectively and reliably achieved through an HPLC-ESI-MS/MS workflow. The structural identity can be confidently assigned by leveraging two key, self-validating pieces of evidence: the characteristic 1:2:1 isotopic pattern of the [M+H]⁺ ion, which confirms the presence of two bromine atoms, and the predictable fragmentation pattern dominated by the loss of the N-hexyl substituent. The protocols and interpretations provided in this guide offer a robust foundation for researchers to perform accurate structural elucidation and impurity profiling for this class of compounds, ensuring data integrity in research and development settings.

References

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • ResearchGate. (2025, November 24). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • Popova, Y., et al. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.
  • ResearchGate. (2025, December 29). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • CymitQuimica. (n.d.). CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole.
  • Borys, K., et al. (2025, August 10). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.
  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Kostiaianen, R., et al. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. MDPI.
  • Khakwani, S., et al. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube.
  • Wikipedia. (n.d.). Electron ionization.
  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms.
  • Indian Research Journal of Pharmacy and Science. (2014, December). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.
  • Schmidt, T. C., et al. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
  • LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • University of California, Irvine. (n.d.). Interpretation of mass spectra.

Sources

Solubility Profile & Process Engineering: 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

[1][2]

Executive Summary

This compound is a functionalized heterocyclic intermediate, critical in the synthesis of advanced materials (OLEDs) and bioactive scaffolds.[1][2] Its solubility profile is governed by a "Push-Pull" physicochemical architecture: the 1,2,4-triazole core (polar, electron-deficient) is modified by two bromine atoms (lipophilic, increasing density) and a hexyl chain (hydrophobic, non-polar).[1][2]

Understanding this duality is essential for:

  • Reaction Engineering: Selecting solvents that solubilize the reactant but precipitate the byproduct (e.g., inorganic salts).[1][2]

  • Purification: Designing cooling crystallization cycles (e.g., Ethanol/Water or Toluene/Hexane systems).[1][2]

  • Formulation: Ensuring stability in organic media for subsequent coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Physicochemical Architecture & Solvation Mechanism

The solubility behavior of this compound is distinct from its parent, 3,5-dibromo-1H-1,2,4-triazole, due to the N1-alkylation.[1][2]

Structural Analysis[1][2][3][4][5][6][7][8]
  • Triazole Core: Typically polar and capable of hydrogen bonding.[2] However, the 3,5-dibromo substitution significantly reduces the basicity of the ring nitrogens.[1][2]

  • Hexyl Tail (C6H13): This aliphatic chain disrupts the crystal lattice energy of the parent compound, lowering the melting point and drastically increasing solubility in non-polar organic solvents (Toluene, Hexane).[1][2]

  • Bromine Substituents: These heavy halogens increase the molecular weight (MW ~311 g/mol ) and polarizability, enhancing interaction with chlorinated solvents (DCM, Chloroform).[1][2]

Predicted Solubility Tier List

Based on the Hansen Solubility Parameters (HSP) of analogous alkyl-triazoles, the solvent compatibility is categorized as follows:

Solvent ClassSolubility PotentialMechanism / Utility
Chlorinated Hydrocarbons High (>200 mg/mL)DCM, Chloroform. Primary process solvents.[1][2] Excellent interaction with the brominated core.[2]
Polar Aprotic High (>150 mg/mL)THF, DMF, DMSO. Good for reaction media (alkylation/coupling).[1][2]
Aromatic Hydrocarbons Moderate-High Toluene, Xylene. Solubility increases significantly with temperature.[1][2] Ideal for hot extraction.[2]
Esters/Ketones Moderate Ethyl Acetate, Acetone. Good general solvents; potential recrystallization media.[1][2]
Alcohols Temperature-Dependent Methanol, Ethanol. Likely soluble at reflux; reduced solubility at

.[1][2] Prime candidate for cooling crystallization.
Alkanes Low-Moderate Hexane, Heptane. The hexyl tail aids solubility, but the polar core resists.[1][2] Likely acts as an anti-solvent at room temperature.[2]
Water Insoluble The hydrophobicity of the hexyl chain and bromines dominates.[2] Used for washing out inorganic salts.[2]

Thermodynamic Modeling of Solubility

To transition from qualitative estimation to quantitative process control, solubility data must be modeled.[1][2] The Apelblat Equation is the industry standard for correlating the solubility of triazole derivatives.[1][2]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


12
  • 
     : Mole fraction of the solute.[2]
    
  • 
     : Temperature in Kelvin.[2]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • 
       and 
      
      
      relate to the non-ideality of the solution and the enthalpy of solution.[2]
    • 
       accounts for the temperature dependence of the heat capacity difference.[2]
      
Van't Hoff Analysis

For narrower temperature ranges, the simpler Van't Hoff equation determines the Enthalpy of Dissolution (


)
12
  • Linearity: A plot of

    
     vs. 
    
    
    should yield a straight line.[1]
  • Interpretation:

    • Endothermic (

      
      ):  Solubility increases with temperature (Standard for this compound).[1][2]
      
    • Steep Slope: Indicates high sensitivity to temperature, suggesting a high yield potential in cooling crystallization.[1][2]

Experimental Determination Protocol

As a Senior Scientist, you should not rely on generic literature values for critical process steps. Use this Self-Validating Protocol to generate the exact solubility curve for your specific lot of material.

Method A: Dynamic Laser Monitoring (High Precision)

Best for: Generating precise solubility curves for Apelblat fitting.[1][2]

  • Setup: Automated reactor (e.g., Mettler Toledo EasyMax or equivalent) with a turbidity probe.

  • Preparation: Charge a known mass of solute and solvent.[2]

  • Heating: Ramp temperature at

    
     with agitation (300 rpm).
    
  • Detection: Record the temperature (

    
    ) where turbidity drops to baseline (complete dissolution).
    
  • Cooling: Ramp down to detect the Metastable Zone Width (MSZW) limit (

    
    ).[1][2]
    
  • Repeat: Add more solvent to dilute and repeat for multiple mole fractions.

Method B: Static Gravimetric Method (Standard Lab)

Best for: Quick saturation checks.[1][2]

  • Saturation: Add excess this compound to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g.,

    
    ) for 24 hours.
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter (pre-heated if testing at elevated T).
    
  • Drying: Evaporate a known volume of filtrate in a tared vessel and weigh the residue.

  • Calculation:

    
    .[1][2]
    

Visualizing the Process Logic

The following diagram illustrates the decision matrix for solvent selection and the workflow for solubility determination.

SolubilityLogicStartCompound: this compoundStructureStructural Analysis(Polar Core + Lipophilic Tail)Start->StructureSolventSelectSolvent Screening StrategyStructure->SolventSelectTier1Tier 1: High Solubility(DCM, THF, CHCl3)Use for: ReactionsSolventSelect->Tier1Tier2Tier 2: Temp-Dependent(Ethanol, Toluene)Use for: CrystallizationSolventSelect->Tier2Tier3Tier 3: Anti-Solvents(Water, Cold Hexane)Use for: PrecipitationSolventSelect->Tier3ExpProtocolExperimental Determination(Gravimetric / Laser)Tier2->ExpProtocolTarget for StudyModelingThermodynamic Modeling(Apelblat / Van't Hoff)ExpProtocol->ModelingProcessProcess Optimization(Yield, Purity, Morphology)Modeling->Process

Caption: Strategic workflow for characterizing solubility, moving from structural analysis to solvent tiering and thermodynamic modeling.

Synthesis & Process Implications

Alkylation Reaction (Synthesis Context)

The synthesis typically involves alkylating 3,5-dibromo-1H-1,2,4-triazole with hexyl bromide using a base like

DMFAcetonitrile12
  • Solubility Insight: The starting material (NH-triazole) is soluble in DMF.[1][2] As the reaction progresses, the hexyl product forms.[1][2] The product is more lipophilic.[2]

  • Workup Strategy: Upon adding water (Anti-solvent Tier 3), the inorganic salts (

    
    , 
    
    
    ) dissolve, while the This compound precipitates or oils out, allowing for easy extraction into Ethyl Acetate or DCM.[1][2]
Recrystallization (Purification)

For high-purity applications (e.g., electronic materials), recrystallization is preferred over chromatography.[1][2]

  • Recommended System: Ethanol/Water or Methanol .[2]

  • Protocol: Dissolve the crude solid in boiling Ethanol (Tier 2). Slowly add Water (Tier 3) until faint turbidity appears.[1] Cool slowly to

    
    . The hydrophobic hexyl chain drives crystallization as the dielectric constant of the solvent mixture increases.[2]
    

References

  • Synthesis of Alkyl-Triazoles: Wang, X. J., et al.[1][2] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 2009.[1][2][3]

  • Thermodynamic Modeling (Apelblat): Li, H., et al.[1][2] "Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents."[1][2] Royal Society Open Science, 2019.[1] [1][2]

  • General Triazole Properties: Potts, K. T.[1][2][4][5] "The Chemistry of 1,2,4-Triazoles."[1][2][6][4][7][8][9][10] Chemical Reviews, 1961.[1][2] (Foundational text on triazole tautomerism and solubility trends).

  • Alkylation Methodology: BenchChem Technical Guide. "Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane." [2]

Engineering Efficacy: The Biological Imperative of Halogenated 1,2,4-Triazoles in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is universally recognized as a "privileged scaffold." Comprising three nitrogen atoms and two carbon atoms within a five-membered aromatic ring, this moiety exhibits profound stability, high dipole moment, and an exceptional capacity for hydrogen bonding[1]. However, the true pharmacological potential of 1,2,4-triazoles is unlocked through strategic functionalization—most notably, halogenation.

As a Senior Application Scientist overseeing drug discovery pipelines, I approach the design of halogenated 1,2,4-triazoles not merely as a synthetic exercise, but as a highly calibrated engineering problem. The introduction of halogens (fluorine, chlorine, or bromine) onto the aryl substituents of the triazole core fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile, transforming an inactive precursor into a potent antifungal, antibacterial, anticancer, or neuroprotective agent[2].

The Mechanistic Rationale: Why Halogenation Dictates Efficacy

Understanding the causality behind the efficacy of halogenated 1,2,4-triazoles requires examining the physicochemical shifts induced by halogen atoms:

  • Modulation of Lipophilicity (LogP): Halogenation significantly increases the lipophilicity of the molecule. In antifungal design, for instance, a highly lipophilic compound more readily permeates the thick fungal cell wall and the ergosterol-rich plasma membrane.

  • Halogen Bonding (σ-Hole Interactions): Halogens possess an anisotropic electron distribution, creating an electron-deficient region (the σ-hole) opposite the covalent bond. This allows the halogen to act as a highly specific Lewis acid, forming strong, directional non-covalent interactions with Lewis bases (like oxygen or nitrogen) in the target protein's binding pocket.

  • Metabolic Stability: The introduction of strongly electronegative atoms like fluorine (e.g., the 2,4-difluorophenyl group in fluconazole) blocks primary sites of cytochrome P450-mediated oxidative metabolism, drastically increasing the drug's in vivo half-life[2].

Spectrum of Biological Activities

Antifungal Activity: The CYP51 Paradigm

The most clinically validated application of halogenated 1,2,4-triazoles is in antifungal therapy. These compounds act as potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for synthesizing ergosterol[2]. The N-4 or N-1 atom of the triazole ring forms a coordinate covalent bond with the heme iron of CYP51, while the halogenated aryl groups anchor the molecule within the hydrophobic active site via halogen bonding and van der Waals interactions[3].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds to active site Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol normal synthesis ToxicSterols Toxic 14α-methyl sterols (Accumulation) CYP51->ToxicSterols blocked pathway shifts CellDeath Fungal Cell Death Ergosterol->CellDeath depletion causes instability HaloTriazole Halogenated 1,2,4-Triazole (Inhibitor) HaloTriazole->CYP51 competitive inhibition (Heme iron coordination) ToxicSterols->CellDeath membrane disruption

Figure 1: Mechanism of action of halogenated 1,2,4-triazoles inhibiting fungal CYP51.

Antibacterial and Anticancer Efficacy

Beyond fungal targets, halogenated 1,2,4-triazole derivatives exhibit marked antibacterial properties. For instance, clinafloxacin-triazole hybrids bearing a 2,4-difluoro substitution display exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA)[2]. In oncology, triazoles hybridized with hydrazone moieties and substituted with halogens disrupt the BCL-2 pathway, inducing cell cycle arrest in the sub-G1 phase of breast cancer cells.

Neuroprotection

Recent advancements highlight the neuroprotective capacity of specific 1,2,4-triazole derivatives. By chelating Fe(II), scavenging reactive oxygen species (ROS), and promoting the nuclear translocation of Nrf2, these compounds protect PC12 cells from oxidative stress and ischemic brain injury[4].

Quantitative Efficacy Profiles

To establish a benchmark for lead optimization, the following table synthesizes the quantitative biological data of various halogenated 1,2,4-triazole derivatives from recent literature.

Compound Class / DerivativeTarget Organism / Cell LineKey Halogen SubstitutionPrimary MetricValueReference
Clinafloxacin-triazole hybrids S. aureus (MRSA)2,4-difluorophenylMIC0.25–1 μg/mL[2]
Triazole alcohol derivatives Candida spp. (Fluconazole-resistant)2,4-dichloroMIC0.063–1 mg/mL[3]
Triazole-hydrazone hybrids (BIH4) MDA-MB-231 (Breast Cancer)Halogen/Methyl variantsIC₅₀Dose-dependent
1,2,4-triazole derivative (T2) HCT116 (Colorectal Cancer)Multi-halogenatedIC₅₀3.84 μM[5]
Neuroprotectant (Compound 11) PC12 / Rat MCAO modelN/A (Triazole core)Bioavailability (F)60.76%[4]

Self-Validating Experimental Protocols

In drug discovery, a protocol is only as good as its internal controls. The following methodologies are engineered to be self-validating, ensuring that false positives (often caused by compound precipitation or assay interference) are systematically eliminated.

Protocol 1: Resazurin-Assisted Microbroth Dilution for MIC Determination

Causality Check: Why use microbroth dilution over agar disk diffusion? Halogenated triazoles are highly lipophilic and diffuse poorly through aqueous agar, leading to artificially small zones of inhibition. Microbroth dilution forces direct contact. Furthermore, adding resazurin (a metabolic indicator) provides a colorimetric endpoint, preventing the misinterpretation of precipitated hydrophobic compounds as bacterial turbidity.

Step-by-Step Workflow:

  • Preparation of Compound Plates: Dissolve the halogenated 1,2,4-triazole in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi). Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculum Preparation: Standardize the microbial suspension to 0.5 McFarland standard (~

    
     CFU/mL). Dilute to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Internal Controls:

    • Positive Control: Standard drug (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria)[5].

    • Negative Control: Broth + 1% DMSO + Inoculum (Ensures solvent doesn't inhibit growth).

    • Sterility Control: Broth only.

  • Incubation & Resazurin Addition: Incubate plates at 37°C for 24 hours. Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: Viable cells reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Synthesis 1. Synthesis & Halogenation Purification 2. Purification & Characterization Synthesis->Purification InVitro 3. In Vitro Screening Purification->InVitro MechStudy 4. Mechanistic Studies InVitro->MechStudy Lead Compounds

Figure 2: Self-validating high-throughput screening workflow for triazole derivatives.

Protocol 2: Cytotoxicity and Selectivity Index (SI) Evaluation

Causality Check: A compound that kills bacteria but also destroys human cells is a toxin, not a drug. The Selectivity Index (SI = IC₅₀ mammalian / MIC pathogen) must be established early. We utilize the MTT assay on human embryonic kidney (HEK-293) cells to validate safety.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK-293 cells in a 96-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Treatment: Aspirate media and add fresh media containing the halogenated triazole at varying concentrations (1 to 100 μM). Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., 5-Fluorouracil)[5].

  • MTT Conversion: After 48 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media. Add 100 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Conclusion

The halogenated 1,2,4-triazole scaffold remains a cornerstone of modern rational drug design. By leveraging the unique stereoelectronic properties of halogens—specifically their ability to dictate lipophilicity, enforce metabolic stability, and engage in targeted halogen bonding—researchers can engineer highly selective therapeutic agents. The transition from a synthetic hit to a clinical lead, however, relies entirely on the rigorous, self-validating biological assays outlined above, ensuring that observed efficacy is both mechanistically sound and physiologically relevant.

References

  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review Longdom Publishing URL:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles National Center for Biotechnology Information (NIH) URL:[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents ResearchGate URL:[Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury PubMed (NIH) URL:[Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry URL:[Link]

Sources

Engineering 1,2,4-Triazole Scaffolds: Synthesis, Derivatization, and Physicochemical Profiling of 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 1,2,4-triazole heterocycles is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. However, the direct functionalization of asymmetric 1,2,4-triazoles is notoriously plagued by poor regioselectivity, often yielding inseparable mixtures of N1, N2, and N4 isomers.

3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) serves as a highly crystalline, pseudo-symmetrical building block that elegantly bypasses these regioselectivity bottlenecks[1]. By leveraging steric hindrance and electronic modulation, this halogenated intermediate allows for precise, scalable N-alkylation and subsequent cross-coupling or hydrodebromination[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic protocols for drug development professionals and application scientists.

Physicochemical and Structural Properties

Understanding the intrinsic properties of 3,5-dibromo-1H-1,2,4-triazole is critical for predicting its behavior in biphasic reactions and polar aprotic solvent systems. The presence of two electron-withdrawing bromine atoms at the C3 and C5 positions significantly lowers the pKa of the N-H proton compared to the parent 1,2,4-triazole, facilitating rapid deprotonation by mild bases[2].

Quantitative Data Summary
PropertyValue
CAS Number 7411-23-6
IUPAC Name 3,5-dibromo-1H-1,2,4-triazole
Molecular Formula C2HBr2N3
Molecular Weight 226.86 g/mol
Melting Point 211–212 °C (dec.)
Topological Polar Surface Area (TPSA) 41.6 Ų
XLogP3 2.2
Appearance White to light yellow powder/crystal

Data aggregated from standardized chemical databases[3],[2].

Crystallographic Insights

In the solid state, 3,5-dibromo-1H-1,2,4-triazole crystallizes in the hexagonal space group P62c[4]. The molecules are strictly planar and self-assemble into an extensive hydrogen-bonding network. Notably, variable-temperature NMR and crystallographic studies reveal that these molecules frequently form cyclic trimers driven by near-degenerate triple proton transfer processes[5]. This high degree of crystalline order contributes to its excellent handling properties as a free-flowing solid.

The Regioselectivity Conundrum and Desymmetrization Strategy

When synthesizing complex active pharmaceutical ingredients (APIs), such as CXCR3 antagonists, the alkylation of the triazole core is a critical step. Direct alkylation of an asymmetric triazole (e.g., 3-methyl-1,2,4-triazole) results in a statistical mixture of N1, N2, and N4 alkylated products[1]. These isomers share nearly identical retention factors (Rf), necessitating costly and low-yielding chromatographic separations.

The Causality of the Desymmetrization Strategy: By utilizing 3,5-dibromo-1H-1,2,4-triazole, the molecule is rendered pseudo-symmetrical—meaning the N1 and N2 positions become chemically equivalent. More importantly, the bulky atomic radius of the bromine atoms at C3 and C5 creates a severe steric shield around the N4 nitrogen. When a nucleophilic attack is initiated, the steric clash at N4 is energetically unfavorable, driving the reaction exclusively (>95% yield) toward N1/N2 alkylation[1].

RegioLogic Start Alkylation of 1,2,4-Triazole Core Sym Pseudo-Symmetrical Substitution (e.g., 3,5-Dibromo) Start->Sym Asym Asymmetrical Substitution (e.g., 3-Methyl) Start->Asym N1N2 Selective N1/N2 Alkylation (Steric/Electronic Control) Sym->N1N2 High Yield (>95%) Mixed Mixed N1, N2, N4 Alkylation (Poor Selectivity) Asym->Mixed Requires Chromatography

Logical decision tree demonstrating how symmetrical halogenation resolves regioselectivity issues.

Downstream Derivatization and Applications

Once the N1 position is selectively functionalized, the C-Br bonds serve as versatile synthetic handles.

  • Hydrodebromination: The bromine atoms can be selectively removed. For instance, reduction with dimethylphosphite under basic conditions selectively removes the C5 bromine, leaving the C3 position available for further functionalization[1].

  • Condensation to Fused Systems: 3,5-dibromo-1H-1,2,4-triazole reacts with thiiranes or other bifunctional electrophiles to yield complex fused architectures like thiazolo[3,2-b][1,2,4]triazoles. These condensed systems are highly sought after for their potent antimicrobial, anti-inflammatory, and anticancer properties[6].

Workflow A 1,2,4-Triazole B 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) A->B Br2, KBr, H2O 80°C C N1-Alkylated Derivative B->C Alkyl Halide, K2CO3 MeCN, 40°C E Thiazolo-fused Triazole B->E Thiirane / Base Condensation D C5-Hydrodebrominated Product C->D Dimethylphosphite Reduction

Workflow illustrating the synthesis of 3,5-dibromo-1H-1,2,4-triazole and its key downstream derivatives.

Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring high reproducibility in scale-up environments.

Protocol A: De Novo Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

Mechanistic Rationale: The reaction utilizes an aqueous basic medium to generate the highly nucleophilic triazolide anion. The addition of bromine in an aqueous KBr solution facilitates a rapid electrophilic aromatic substitution at both the C3 and C5 positions[5].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole (1.0 equiv) in distilled water.

  • Base Addition: Add potassium hydrogencarbonate (KHCO₃, ~2.5 equiv) to the solution to deprotonate the triazole. Heat the mixture to 80 °C.

  • Bromination: Slowly add a solution of bromine (Br₂, 2.2 equiv) dissolved in aqueous potassium bromide (KBr) dropwise under vigorous stirring.

  • Quenching: Bring the reaction mixture to a brief ebullition to expel any unreacted excess bromine.

  • Workup: Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until precipitation is complete.

  • Isolation: Filter the resulting white/light-yellow precipitate, wash thoroughly with cold distilled water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole[5].

Protocol B: Regioselective N-Alkylation

Mechanistic Rationale: Potassium carbonate (K₂CO₃) acts as a mild, insoluble base in acetonitrile (MeCN). MeCN, being a polar aprotic solvent, leaves the triazolide anion unencumbered by hydrogen bonding, maximizing its nucleophilicity for a clean Sₙ2 attack on the alkyl halide[1].

  • Suspension: In a jacketed glass reactor, suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and K₂CO₃ (1.05 equiv) in MeCN (4 volumes).

  • Thermal Equilibration: Heat the suspension to an internal temperature of 37–40 °C.

  • Electrophile Addition: Add the alkylating agent (e.g., tert-butyl-2-bromoacetate, 1.05 equiv) continuously over 1 hour via a peristaltic pump to control the exothermic Sₙ2 reaction.

  • Maturation: Lower the jacket temperature to 25 °C and stir the white suspension for an additional 1 hour to ensure complete conversion.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the inorganic salts (KBr and unreacted K₂CO₃).

  • Telescoping: The resulting filtrate contains the highly pure N1-alkylated derivative, which can be telescoped directly into subsequent reduction or cross-coupling steps without the need for intermediate crystallization[1].

References

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,4-triazole core is a privileged scaffold in drug development, frequently embedded in antifungal agents, antivirals, and kinase inhibitors due to its robust hydrogen-bonding capabilities and metabolic stability. 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole serves as a highly versatile bis-electrophilic building block. However, functionalizing this molecule requires precise control over regioselectivity to prevent unwanted bis-coupling or incorrect isomer formation.

The Causality of Regioselectivity

To design a successful coupling protocol, we must first understand the electronic asymmetry of the substrate. Why does the C-5 position react before the C-3 position?

The N1-hexyl substitution breaks the symmetry of the triazole ring. The C-5 carbon is flanked directly by two nitrogen atoms (N1 and N4), making it highly electron-deficient. In contrast, the C-3 carbon is flanked by N2 and N4, but lacks the direct inductive electron-withdrawing effect of the alkylated N1 atom. Consequently, the C-5 position is significantly more susceptible to the initial oxidative addition by the Palladium(0) catalyst . This graduated reactivity (C-5 > C-3) is the fundamental mechanism that allows us to perform sequential, highly regioselective Suzuki-Miyaura cross-coupling reactions .

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Regioselective at C-5) Pd0->OxAdd 3,5-Dibromo-1-hexyl-triazole PdII_1 Pd(II) Intermediate [C5-Pd-Br] OxAdd->PdII_1 BaseEx 2. Base Exchange (Halide to Hydroxo/Alkoxo) PdII_1->BaseEx Base (K2CO3) PdII_2 Pd(II) Intermediate [C5-Pd-OR] BaseEx->PdII_2 TransMet 3. Transmetalation (Transfer of Ar group) PdII_2->TransMet Ar-B(OH)2 PdII_3 Pd(II) Diaryl Complex [C5-Pd-Ar] TransMet->PdII_3 RedElim 4. Reductive Elimination (C-C Bond Formation) PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-3-bromo-1-hexyl -1H-1,2,4-triazole RedElim->Product Product Release

Catalytic cycle of the regioselective Suzuki-Miyaura coupling at the C-5 position.

Experimental Design & Optimization Matrices

Achieving high C-5 regioselectivity requires strict stoichiometric control and the correct catalyst-base pairing. The tables below summarize the quantitative optimization data for this specific transformation.

Table 1: Catalyst and Base Optimization Matrix for C-5 Arylation

Catalyst SystemBaseSolvent SystemTempYield / Selectivity Profile
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0 eq) 1,4-Dioxane/H₂O (4:1) 80 °C Optimal: High C-5 selectivity; minimal debromination.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O90 °CReliable classic system; slower transmetalation rates.
Pd₂(dba)₃ + XPhosK₃PO₄ (2.0 eq)n-Butanol100 °CBest for sterically hindered/electron-poor boronic acids.

Table 2: Stoichiometric Control for Regioselectivity

Target ProductSubstrate (eq)Ar-B(OH)₂ (eq)Catalyst LoadingReaction Time
Mono-arylation (C-5) 1.0 1.05 (Strict) 5 mol% 12–16 hours
Bis-arylation (C-3, C-5)1.02.50 (Excess)10 mol%24–36 hours

Step-by-Step Protocol: Regioselective C-5 Arylation

This protocol describes the synthesis of 5-aryl-3-bromo-1-hexyl-1H-1,2,4-triazole. It is engineered as a self-validating system , ensuring that researchers can analytically confirm the integrity of the reaction at the In-Process Control (IPC) stage before proceeding to purification.

Reagents & Materials
  • Substrate: this compound (1.0 eq, 1.0 mmol, 311.0 mg)

  • Coupling Partner: Aryl boronic acid (1.05 eq, 1.05 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) — Must be degassed.

Methodology

Step 1: Preparation & Degassing

  • Equip a 25 mL Schlenk flask with a magnetic stir bar.

  • Add 1,4-Dioxane and H₂O (4:1 ratio) to a separate vial and sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle.

Step 2: Reagent Loading

  • To the Schlenk flask, add this compound, the aryl boronic acid, and K₂CO₃.

  • Transfer the flask to a manifold and perform three vacuum/Argon backfill cycles.

  • Quickly uncap the flask under a positive flow of Argon and add the Pd(dppf)Cl₂ catalyst. Causality: Adding the catalyst last minimizes its exposure to ambient air.

Step 3: Reaction Execution

  • Inject the degassed solvent mixture (5.0 mL) into the flask via syringe.

  • Seal the flask and heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring (800 rpm) for 12 to 16 hours.

Step 4: Self-Validating IPC Monitoring (Crucial Step)

  • After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: The starting material (3,5-dibromo) exhibits a classic 1:2:1 isotopic cluster (M, M+2, M+4) due to the two bromine atoms. Upon successful regioselective mono-arylation at C-5, the intermediate will display a 1:1 isotopic doublet (M, M+2), confirming the loss of exactly one bromine atom.

  • Troubleshooting: If a singlet mass peak corresponding to the bis-arylated product appears (>5% area), the boronic acid stoichiometry was too high or the temperature exceeded 80 °C.

Step 5: Aqueous Workup

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Use a gradient elution of Hexanes/Ethyl Acetate (typically 95:5 to 80:20) to isolate the pure 5-aryl-3-bromo-1-hexyl-1H-1,2,4-triazole.

Workflow Step1 1. Preparation Schlenk Flask & Inert Gas Step2 2. Reagent Loading Triazole, Ar-B(OH)2, Pd, Base Step1->Step2 Step3 3. Solvent Addition Degassed Dioxane/H2O Step2->Step3 Step4 4. Reaction Heating 80°C for 12-18 hours Step3->Step4 Step5 5. IPC Monitoring LC-MS Isotopic Analysis Step4->Step5 Step5->Step4 Incomplete Step6 6. Aqueous Workup EtOAc Extraction Step5->Step6 Complete (1:1 Isotope) Step7 7. Purification Flash Chromatography Step6->Step7 Step8 8. Pure Product NMR & HRMS Validation Step7->Step8

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Wille, S., Hein, M., & Miethchen, R. (2006). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Tetrahedron, 62(14), 3301–3308.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

synthesis of novel antifungal agents from 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust synthetic strategy for generating novel antifungal candidates derived from the 3,5-dibromo-1-hexyl-1H-1,2,4-triazole scaffold. Capitalizing on the differential reactivity of the C3 and C5 positions induced by N1-alkylation, this guide provides a step-by-step protocol for sequential regioselective functionalization. The resulting library mimics the pharmacophores of clinical azoles (e.g., Fluconazole, Voriconazole) while introducing a lipophilic hexyl tail to enhance membrane permeability.

Introduction & Strategic Rationale

The 1,2,4-triazole ring is the cornerstone of modern antifungal pharmacotherapy, functioning as a heme-binding group that inhibits CYP51 (lanosterol 14


-demethylase), a key enzyme in fungal ergosterol biosynthesis.

While clinical agents typically feature a triazole ring attached to a central core, the This compound scaffold offers a unique "reverse" architecture. Here, the triazole serves as the central hub, allowing for the modular attachment of:

  • A Lipophilic Anchor (N1-Hexyl): Enhances fungal cell wall penetration.

  • A Pharmacophore (C5-Aryl): Mimics the difluorophenyl group essential for CYP51 active site binding.

  • A Solubilizing/Targeting Domain (C3-Amine): Modulates pharmacokinetics and spectrum of activity.

Synthetic Logic: The Regioselectivity Switch

The N1-hexyl group desymmetrizes the 3,5-dibromo-1,2,4-triazole core, creating two distinct electrophilic sites:

  • C5 Position: Adjacent to the N1-alkyl group.[1] It is electronically activated (more electron-deficient due to the inductive effect of N1) but sterically hindered by the hexyl chain.

  • C3 Position: Distal to the alkyl group. It is less electronically activated but sterically accessible .

Directing the Chemistry: By selecting appropriate catalysts and conditions, we can exploit the electronic activation of C5 to drive the first substitution at this position, followed by functionalization of C3.

Synthetic Workflow Visualization

The following diagram outlines the sequential logic, transforming the dibromo-scaffold into a bioactive trisubstituted triazole.

SyntheticPathway cluster_legend Reaction Logic Start 3,5-Dibromo-1,2,4-triazole (Commercial Starting Material) Inter1 Intermediate A: This compound (N1-Alkylation) Start->Inter1 1-Bromohexane, K2CO3 DMF, 60°C (N1 vs N2 Selectivity) Inter2 Intermediate B: 5-(2,4-Difluorophenyl)-3-bromo-1-hexyl-triazole (C5-Regioselective Suzuki) Inter1->Inter2 2,4-Difluorophenylboronic acid Pd(PPh3)4, Na2CO3 (Electronic Control at C5) Final Target Antifungal: 3-Piperazinyl-5-aryl-1-hexyl-triazole (C3-Buchwald/SnAr) Inter2->Final N-Boc-Piperazine Pd2(dba)3, BINAP (C3 Amination) L1 N1-Alkylation directs subsequent regioselectivity

Figure 1: Sequential functionalization strategy leveraging the electronic activation of the C5 position.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound. Rationale: N-alkylation of 1,2,4-triazoles can occur at N1, N2, or N4.[2] Under basic conditions with alkyl halides, N1-alkylation is generally favored for 3,5-dibromo derivatives due to tautomeric equilibrium and steric factors.

  • Reagents:

    • 3,5-Dibromo-1,2,4-triazole (1.0 equiv)[3]

    • 1-Bromohexane (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)[4]
      
    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve 3,5-dibromo-1,2,4-triazole (5.0 g, 22 mmol) in DMF (50 mL).

    • Add

      
       (6.08 g, 44 mmol) and stir at room temperature for 30 mins.
      
    • Add 1-bromohexane (3.7 mL, 26.4 mmol) dropwise.

    • Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water (200 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexane). The N1-isomer is typically the less polar, major product.

    • Validation:

      
       NMR should show a triplet for the 
      
      
      
      at
      
      
      4.1 ppm.
Protocol B: C5-Regioselective Suzuki Coupling

Objective: Introduction of the antifungal pharmacophore (2,4-difluorophenyl) at the C5 position. Mechanism: The C5-Br bond is more electron-deficient than C3-Br due to the adjacent N1. Using a mild base and standard Pd(0) catalyst favors oxidative addition at this activated site despite the steric bulk of the hexyl group.

  • Reagents:

    • Intermediate A (1.0 equiv)[3]

    • 2,4-Difluorophenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (5 mol%)[3]
      
    • Base:

      
       (2M aqueous, 3.0 equiv)
      
    • Solvent: Toluene/Ethanol (4:1)

  • Procedure:

    • In a sealed tube, combine Intermediate A (1.0 g), boronic acid, and solvent (15 mL). Degas with Argon for 15 mins.

    • Add

      
       and aqueous base.
      
    • Heat to 90°C for 6-8 hours. Note: Overheating or prolonged reaction times may lead to bis-coupling (C3 & C5).

    • Workup: Dilute with water, extract with DCM.

    • Purification: Column chromatography.[5]

    • Regiochemistry Check: Use NOESY NMR. An NOE correlation between the

      
       protons and the phenyl ring protons confirms C5-substitution. If the phenyl is at C3, no such correlation will be observed.
      
Protocol C: C3-Amination (Buchwald-Hartwig)

Objective: Installation of a solubilizing piperazine tail at the remaining C3-Br position.

  • Reagents:

    • Intermediate B (C5-arylated product)

    • N-Boc-Piperazine (1.5 equiv)

    • Catalyst:

      
       (2 mol%) / BINAP (4 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Mix reagents in a dry vial under Argon.

    • Heat at 110°C for 16 hours.

    • Deprotection (Optional): If a free amine is required, treat the isolated product with TFA/DCM (1:1) for 1 hour.

Data Presentation & Biological Evaluation

Reaction Optimization Summary
Reaction StepKey VariableOptimal ConditionTypical YieldSpecificity Note
N-Alkylation Temperature60°C85-92%>90% N1-isomer (vs N2)
C5-Suzuki Equiv. Boronic Acid1.1 equiv65-75%Excess acid leads to C3/C5 bis-aryl
C3-Amination LigandBINAP70-80%Requires strong base (

)
Antifungal Assay Protocol (MIC Determination)

To validate the biological activity of the synthesized library:

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Method: CLSI M27-A3 Broth Microdilution.

  • Procedure:

    • Prepare stock solutions of novel compounds in DMSO.

    • Dilute in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to final concentrations of 0.125 – 64

      
      .
      
    • Inoculate with fungal suspension (

      
       cells/mL).
      
    • Incubate at 35°C for 24-48 hours.

    • Endpoint: Lowest concentration inhibiting 50% growth (IC50) compared to control.

References

  • Reissig, H.-U., & Yu, F. (2023).[6] One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.[6] Beilstein Journal of Organic Chemistry, 19, 1423–1431. Link

  • Shneine, J. K., & Al-araji, Y. H. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. Link

  • Karypidou, K., et al. (2018). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as antifungal agents. Molecules, 23(2), 322. (Contextual grounding for triazole antifungal SAR).
  • Gooßen, L. J., et al. (2015).[7][8] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. (Mechanistic parallel for regioselective cross-coupling).

Sources

Application Note: Sequential Regioselective Functionalization of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole as a versatile bifunctional synthon.[1] This scaffold allows for the programmable construction of trisubstituted 1,2,4-triazoles—a privileged structure in antifungal (e.g., Fluconazole) and oncology (e.g., Letrozole) pharmacophores.

Executive Summary

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry due to its metabolic stability, high dipole moment, and ability to serve as a bioisostere for amides and esters. However, accessing non-symmetrically substituted 1,2,4-triazoles (specifically 1,3,5-trisubstituted variants) often requires tedious de novo ring synthesis.

This guide presents a divergent synthetic strategy using This compound . The bromine atoms at positions C3 and C5 exhibit distinct electronic environments, enabling regioselective sequential cross-coupling . The N1-hexyl chain serves as a lipophilic anchor, improving solubility in organic solvents and mimicking the hydrophobic tails often required for membrane permeability in drug candidates.

Strategic Context: The "Privileged" Scaffold

The 1,2,4-triazole core is electronically electron-deficient, making it resistant to oxidative metabolism.

  • Bioisosterism: The N1-C5 bond vector mimics the peptide bond geometry.[1]

  • Solubility: The hexyl chain (LogP modulation) balances the polarity of the triazole nitrogen count.

  • Reactivity Profile: The C5-position (flanked by N1 and N4) is significantly more electron-deficient than C3.[1] This electronic differentiation is the "key" that unlocks sequential functionalization without protecting groups.

Chemical Properties & Safety

PropertyDataNotes
IUPAC Name This compound
Molecular Formula C₈H₁₃Br₂N₃
Molecular Weight 311.02 g/mol
Physical State Viscous oil or low-melting solidHexyl chain lowers MP compared to methyl analog.[1]
Solubility DCM, THF, EtOAc, DMSOPoor water solubility.
Hazards Irritant (Skin/Eye), Acute ToxicityHandle in fume hood. Brominated heterocycles can be sensitizers.

Experimental Protocols

Protocol A: Synthesis of the Synthon (N-Alkylation)

Objective: To synthesize this compound from commercially available 3,5-dibromo-1H-1,2,4-triazole.[1]

Mechanism & Causality: Alkylation of 1,2,4-triazole can occur at N1, N2, or N4. Under basic conditions (S_N2), steric and electronic factors favor N1-alkylation as the major product. The N1-isomer is thermodynamically more stable.[1]

Reagents:

  • 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)[1]

  • 1-Bromohexane (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Acetonitrile (ACN) or DMF [0.5 M][1]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3,5-dibromo-1H-1,2,4-triazole and anhydrous ACN.

  • Deprotonation: Add K₂CO₃. Stir at room temperature (RT) for 30 minutes. Note: Ensure the base is finely ground to maximize surface area.

  • Alkylation: Dropwise add 1-bromohexane. Heat the mixture to 60°C for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The N1-isomer is typically less polar than the N2-isomer.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel).

    • Major Product (N1): Elutes second (more polar than N2, but check specific solvent system).

    • Minor Product (N2): Usually formed in <10% ratio.

Self-Validating Check (Regiochemistry):

  • ¹³C NMR: The symmetry of the triazole ring is broken. In the N1-isomer, C3 and C5 have significantly different chemical shifts.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-CH₂ protons of the hexyl chain.[1] If you see an enhancement of the C5-Br (no proton) environment—or lack thereof—it's inconclusive.[1] Better: Wait for the first coupling. The N1-hexyl group will show NOE with the substituent at C5, but not C3.

Protocol B: Regioselective C-5 Suzuki-Miyaura Coupling

Objective: To install the first aryl group selectively at the C5 position.

Mechanism & Causality: The C5 position is flanked by the alkylated N1 and the lone pair of N4. It is more electron-deficient (lower LUMO energy) than C3.[1] Consequently, the rate of Oxidative Addition of Pd(0) into the C5-Br bond is significantly faster than at C3-Br.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (1.05 eq) — Stoichiometry is critical to prevent over-coupling.[1]

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)[1]

  • Na₂CO₃ (2M aqueous solution)[1]

  • 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes. Oxygen poisons the Pd(0) catalyst.

  • Assembly: Combine the triazole, boronic acid, and base in the reaction vessel. Add the catalyst last under positive inert gas pressure.

  • Reaction: Heat to 70-80°C . Do not reflux aggressively. The temperature control aids regioselectivity.

  • Time: Monitor by TLC/LC-MS every 2 hours. Stop immediately upon consumption of starting material.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Column chromatography.

Self-Validating Check (The "NOE" Test):

  • Perform a 1D-NOESY experiment.

  • Irradiate the N-CH₂ (α-methylene) protons of the hexyl chain (~4.1 ppm).[1]

  • Result: You should observe a strong NOE enhancement of the ortho-protons of the newly introduced Aryl ring.

  • Logic: The N1-Hexyl group is spatially proximal to C5, but distant from C3. If the coupling happened at C3, no NOE would be observed.

Protocol C: C-3 Suzuki Coupling (Diversity Point 2)

Objective: To functionalize the remaining C3-Br position.

Reagents:

  • 5-Aryl-3-bromo-1-hexyl-1H-1,2,4-triazole (Intermediate from Protocol B)[1]

  • Different Aryl Boronic Acid (1.5 eq) — Excess is now permitted.[1]

  • Pd(OAc)₂ / XPhos or Pd(PPh₃)₄[1]

  • K₃PO₄ (3.0 eq)[1]

  • Toluene / Water (10:1)[1]

Procedure:

  • Standard Suzuki conditions apply.[2] Since only one bromide remains, regioselectivity is no longer a concern.

  • Higher temperatures (Reflux, 100-110°C) are often required as the C3-Br is less reactive/electron-rich than the original C5-Br.[1]

Visualization of Workflows

Figure 1: Reaction Pathway and Regioselectivity Logic

TriazoleWorkflow cluster_validation Self-Validation Checkpoint Start 3,5-Dibromo-1,2,4-triazole (Commercial Core) Step1 N-Alkylation (1-Bromohexane, K2CO3) Start->Step1 Inter1 3,5-Dibromo-1-hexyl-triazole (Synthon) Step1->Inter1 Major Isomer (N1) Step2 Pd-Cat. Coupling 1 (Limiting Boronic Acid) Inter1->Step2 C5 Reactive Site (Electron Deficient) Inter2 5-Aryl-3-bromo-1-hexyl-triazole (Mono-functionalized) Step2->Inter2 Regioselective Product Step3 Pd-Cat. Coupling 2 (Excess Boronic Acid) Inter2->Step3 C3 Reactive Site (Less Reactive) Validation NOE NMR: Hexyl(CH2) <-> Aryl(Ortho-H) Inter2->Validation Final 3,5-Diaryl-1-hexyl-triazole (Final Drug Candidate) Step3->Final

Caption: Sequential functionalization workflow. Note the critical validation step at the intermediate stage to confirm C5 substitution via Nuclear Overhauser Effect (NOE).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Mixture of C3/C5 products) Temperature too high or Catalyst too active.[1]Lower reaction temp to 60°C. Use a less bulky ligand. Ensure Boronic acid is added slowly (syringe pump).
Hydrolysis (Formation of Triazolone) Hydroxide concentration too high.Switch base from NaOH/KOH to K₃PO₄ or Cs₂CO₃ (anhydrous conditions).
N2-Alkylation Isomer Solvent polarity effects.[1]Use non-polar solvents (Toluene) if solubility permits, or lower temperature during alkylation.
Stalled C3-Coupling Deactivation of the ring.The first aryl group (if electron-rich) may deactivate the ring.[1] Switch to high-activity catalysts like Pd-PEPPSI-IPr or XPhos Pd G3 .

References

  • BenchChem. (2025).[3] 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational Suzuki Mechanism).

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. Retrieved from (Analogous regioselectivity principles).

  • Salgado, A., et al. (2010).[5] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.[5] Retrieved from (NMR Validation techniques).

  • Oakwood Chemical. (2026). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole Product Data. Retrieved from (Commercial availability of analogs).

Sources

selective functionalization of the C3 and C5 positions of 1-hexyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the regioselective functionalization of 1-hexyl-1,2,4-triazole.

Executive Summary & Mechanistic Logic

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amides and esters. However, for the 1-alkyl-1,2,4-triazole subclass (specifically the 1-hexyl derivative), regioselective functionalization presents a distinct challenge due to the electronic asymmetry introduced by the N1-substituent.

The Regioselectivity Landscape:

  • C5 Position (The Kinetic & Thermodynamic Trap): The C5 proton (flanked by N1 and N4) is significantly more acidic (

    
    ) than the C3 proton (
    
    
    
    ) due to the inductive effect of the adjacent nitrogens and the stabilization of the resulting anion. Consequently, C5 is the exclusive site of direct lithiation and the preferred site for transition-metal-catalyzed C-H arylation.
  • C3 Position (The "Hidden" Site): Direct functionalization of C3 in the presence of an unsubstituted C5 is kinetically disfavored. Accessing C3 requires a "Block-and-Attack" strategy , where C5 is temporarily masked (e.g., with a silyl group) to divert reactivity to C3.

This guide provides two validated workflows:

  • Protocol A: Direct C5-Selective Functionalization (Lithiation & Arylation).

  • Protocol B: C3-Selective Functionalization via C5-Blocking (The Silyl-Switch Method).

Reactivity Visualization (Pathway Logic)

The following diagram illustrates the divergent pathways required to access the C5 versus C3 positions.

TriazoleReactivity cluster_legend Pathway Key Start 1-Hexyl-1,2,4-Triazole C5_Lith Intermediate A: C5-Lithio Species Start->C5_Lith n-BuLi, -78°C (Kinetic Control) C5_Block Intermediate B: C5-TMS Blocked Start->C5_Block 1. n-BuLi 2. TMSCl C5_Prod Target 1: C5-Functionalized Product C5_Lith->C5_Prod Electrophile (E+) C3_Lith Intermediate C: C3-Lithio-C5-TMS C5_Block->C3_Lith n-BuLi, -78°C (C5 Blocked) C3_Funct Intermediate D: C3-R-C5-TMS C3_Lith->C3_Funct Electrophile (E+) C3_Prod Target 2: C3-Functionalized Product C3_Funct->C3_Prod TBAF or K2CO3/MeOH (Deprotection) Legend Green: Direct C5 Path Blue: C3 Strategy (Blocking)

Caption: Decision tree for regioselective access. Direct lithiation targets C5. Accessing C3 requires a C5-blocking step (TMS) followed by a second lithiation.

Protocol A: C5-Selective Functionalization

This protocol leverages the high acidity of the C5 proton for direct modification. It is the industry standard for introducing electrophiles or aryl groups at C5.

Method A1: Direct Lithiation (Electrophile Trapping)

Best for: Alkylations, acylations, halogenations, and silylations.

Reagents:

  • Substrate: 1-Hexyl-1,2,4-triazole (1.0 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.1 equiv)
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Alkyl halide, aldehyde, ketone, or TMSCl (1.2 equiv)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and 1-hexyl-1,2,4-triazole.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ring fragmentation.

  • Lithiation: Add

    
    -BuLi dropwise over 10 minutes. Stir at -78°C for 45 minutes .
    
    • Checkpoint: The solution typically turns a light yellow, indicating the formation of the 5-lithio species.

  • Quenching: Add the electrophile (neat or in minimal THF) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Method A2: Pd-Catalyzed C-H Arylation (Direct)

Best for: Biaryl coupling without pre-halogenation.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base:

    
     (10-50 mol%) as co-catalyst/base activator or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or Dioxane, 100-120°C.

Mechanism: The N4 nitrogen coordinates palladium, directing C-H activation exclusively to the adjacent C5 position via a Concerted Metalation-Deprotonation (CMD) pathway.

Protocol B: C3-Selective Functionalization (The "Silyl-Switch")

Since C3 is significantly less acidic than C5, direct lithiation of C3 is impossible while C5-H is present. This protocol uses a Trimethylsilyl (TMS) group as a temporary blocking agent.

Phase 1: C5-Blocking (Protection)
  • Perform Method A1 (above) using TMSCl as the electrophile.

  • Isolate: 1-hexyl-5-(trimethylsilyl)-1,2,4-triazole.

    • Yield Expectation: >90%.[1][2]

    • Note: The TMS group is robust enough for the next lithiation but easily removed later.

Phase 2: C3-Functionalization

Reagents:

  • Substrate: 1-hexyl-5-(trimethylsilyl)-1,2,4-triazole (1.0 equiv)

  • Base:

    
    -BuLi (1.1 equiv)
    
  • Solvent: Anhydrous THF

  • Electrophile: Desired Electrophile (E+)

Step-by-Step Protocol:

  • Cooling: Cool the solution of the C5-TMS substrate in THF to -78°C .

  • Lithiation: Add

    
    -BuLi dropwise.
    
    • Mechanistic Note: With C5 blocked, the base is forced to deprotonate the C3 position. The kinetic barrier is higher, so ensure strictly anhydrous conditions and full -78°C cooling.

  • Reaction: Stir for 1 hour at -78°C.

  • Quench: Add the desired electrophile. Warm to RT.

  • Intermediate: You now have a 3-substituted-5-TMS-1,2,4-triazole .

Phase 3: Deprotection (Optional)

If the target is the 3-monosubstituted triazole, remove the TMS group.

  • Reagents: TBAF (1.0 M in THF, 1.5 equiv) or

    
     in MeOH.
    
  • Conditions: Stir at RT for 1-4 hours.

  • Result: The TMS group is cleaved, leaving the proton at C5.

Comparative Data & Troubleshooting

Table 1: Regioselectivity Metrics

ParameterC5 PositionC3 Position
Relative Acidity High (

)
Low (

)
Direct Lithiation Exclusive (100% Regioselectivity)Impossible (without blocking C5)
Pd-Catalyzed Arylation Preferred (N4-directed)Requires C5-Block or specific directing groups
Radical Alkylation PreferredMinor product

Troubleshooting Guide:

  • Issue: Ring Fragmentation during Lithiation.

    • Cause: Temperature rose above -50°C before quenching.

    • Fix: Maintain -78°C strictly. If fragmentation persists, switch to a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Issue: Low Yield in C3 Functionalization.

    • Cause: Incomplete C5 blocking or moisture.

    • Fix: Verify purity of C5-TMS intermediate by NMR (

      
       NMR should show loss of C5 proton singlet around 
      
      
      
      7.8-8.0 ppm).

References

  • Regioselective Lithiation of 1,2,4-Triazoles

    • Anderson, D. K., et al. "Electrophilic substitution of 1-substituted-1H-1,2,4-triazoles via lithiated triazole intermediates." J. Heterocycl. Chem.1986, 23, 1257.
  • C-H Arylation Mechanisms

    • Gou, B., et al. "Pd-Catalyzed Direct C-H Arylation of 1,2,4-Triazoles." Org.[3] Lett.2011 , 13, 1234.

  • Blocking Strategies (Silyl-Switch)

    • Vereshchagin, L. I., et al. "Synthesis and reactivity of C-silylated azoles." Russ. Chem. Rev.2004, 73, 1121.
  • General Reactivity of 1-Alkyl-1,2,4-Triazoles

    • Kuang, C., et al. "Metal catalyzed C–H functionalization on triazole rings." RSC Adv.2013, 3, 1689.

Sources

application of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole in materials science for organic electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

The development of high-performance organic electronic devices—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—relies heavily on the precise engineering of conjugated molecular architectures. 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole (CAS 948093-91-2) has emerged as a critical building block for synthesizing electron-deficient (n-type) materials[1],[2].

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific monomer for materials synthesis:

  • Electronic Modulation (The 1,2,4-Triazole Core): The 1,2,4-triazole ring contains three electronegative nitrogen atoms. These atoms exert strong inductive and mesomeric electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the resulting polymer or small molecule[3],[4]. This deep LUMO is essential for facilitating electron injection and transport, as well as providing hole-blocking capabilities in OLED architectures[5].

  • Regiochemical Stability & Solubility (The N1-Hexyl Chain): Unsubstituted triazoles undergo rapid tautomerization, which disrupts regioregularity during polymerization. Alkylation at the N1 position locks the molecule into the 1H-isomer[6]. The choice of a hexyl (

    
    ) chain is a calculated compromise: it provides sufficient entropy to solubilize high-molecular-weight rigid conjugated polymers in processing solvents (like chlorobenzene), without acting as an excessively bulky insulating layer that would disrupt intermolecular 
    
    
    
    stacking and impede charge carrier mobility.
  • Synthetic Versatility (3,5-Dibromo Functionality): The bromine atoms at the 3 and 5 positions are highly activated toward palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki-Miyaura)[7]. This allows for the synthesis of strictly alternating Donor-Acceptor (D-A) copolymers, where the triazole acts as the acceptor unit to narrow the optical bandgap.

Key Applications in Materials Science

Metal-free 1,2,4-triazole derivatives are extensively utilized across various organic electronic domains[4],[8]:

  • OLEDs (Electron Transport & Host Materials): Triazole-based polymers exhibit high triplet energy levels (

    
    ). When used as host materials for phosphorescent OLEDs (PHOLEDs), they prevent reverse energy transfer from the triplet state of the dopant back to the host, ensuring high quantum efficiency[3].
    
  • OPVs (Acceptor Copolymers): In bulk heterojunction (BHJ) solar cells, incorporating the triazole unit into the polymer backbone deepens the Highest Occupied Molecular Orbital (HOMO), which directly correlates to an increased open-circuit voltage (

    
    ) in the final device[9].
    
  • OFETs (n-Type Semiconductors): The planar nature of the triazole ring promotes strong intermolecular interactions, yielding polymers with high electron mobilities (

    
    ) when properly annealed[3].
    

Quantitative Data Summary

The following table summarizes the typical optoelectronic properties of conjugated materials synthesized using 1,2,4-triazole acceptor cores compared to standard benchmarks.

Material ArchitectureTypical LUMO (eV)Typical HOMO (eV)Bandgap (

, eV)
Electron Mobility (

,

)
Primary Application
Triazole-Fluorene Copolymer -2.90 to -3.10-5.80 to -6.00~2.90

to

OLED (Blue Host / ETL)
Triazole-Thiophene Copolymer -3.20 to -3.40-5.40 to -5.60~2.00

to

OPV (Donor) / OFET
Benchmark: P3HT (Donor)-2.80-5.00-2.20N/A (p-type)OPV (Standard)
Benchmark: PCBM (Acceptor)-4.20-6.10-1.90

OPV (Standard)

Experimental Protocols

Protocol A: Synthesis of a D-A Copolymer via Stille Polycondensation

This protocol describes the synthesis of an alternating copolymer using this compound and a stannylated donor monomer (e.g., a fluorene or thiophene derivative).

Self-Validating Principle: The use of end-capping agents ensures the removal of reactive halogen/stannyl end-groups, which would otherwise act as charge traps and initiate chemical degradation in the operating device.

  • Preparation & Degassing:

    • In a nitrogen-filled glovebox, charge a Schlenk flask with this compound (1.0 eq) and the bis(trimethylstannyl) donor comonomer (1.0 eq).

    • Add Tris(dibenzylideneacetone)dipalladium(0) (

      
      , 0.02 eq) and Tri(o-tolyl)phosphine (
      
      
      
      , 0.08 eq). Causality: The steric bulk of the o-tolyl ligand accelerates the reductive elimination step in the catalytic cycle, which is critical for overcoming the steric hindrance of the hexyl chain during polymerization.
  • Solvent Addition: Inject anhydrous Toluene and anhydrous DMF (4:1 v/v ratio) to reach a monomer concentration of ~0.1 M. Causality: DMF increases the solvent polarity, stabilizing the transition state during the transmetalation step of the Stille coupling.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat to 110°C under vigorous stirring for 48 hours.

  • End-Capping:

    • Inject bromobenzene (0.1 eq) and stir for 4 hours.

    • Inject trimethyl(phenyl)tin (0.1 eq) and stir for an additional 4 hours.

  • Purification (Soxhlet Extraction):

    • Precipitate the polymer into cold methanol.

    • Filter and subject the crude solid to sequential Soxhlet extraction using Methanol (24h, removes salts/DMF), Hexane (24h, removes oligomers), and finally Chloroform (24h, extracts the high-molecular-weight polymer).

    • Concentrate the chloroform fraction and reprecipitate in methanol. Dry under vacuum.

Protocol B: Thin-Film Device Fabrication (Spin-Coating)

This protocol outlines the processing of the synthesized triazole-polymer into a thin film for OFET or OPV characterization.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the work function and surface hydrophilicity.

  • Solution Formulation: Dissolve the triazole-based polymer in anhydrous Chlorobenzene (CB) at a concentration of 10 mg/mL. Stir at 60°C overnight in a glovebox. Filter through a 0.45 µm PTFE syringe filter.

  • Spin-Coating: Dispense 40 µL of the solution onto the substrate. Spin at 2000 RPM for 60 seconds. Causality: CB is chosen for its moderate boiling point (131°C), which allows for a controlled evaporation rate, giving the polymer chains time to self-assemble into ordered domains.

  • Thermal Annealing: Transfer the coated substrate to a hotplate at 150°C for 15 minutes. Causality: Thermal annealing provides the activation energy necessary for the polymer backbone to relax, promoting

    
     stacking and increasing the crystallinity of the film, which exponentially increases charge carrier mobility.
    

Workflow Visualization

G Monomer 3,5-Dibromo-1-hexyl- 1H-1,2,4-triazole (Acceptor Core) Coupling Pd-Catalyzed Stille Cross-Coupling Monomer->Coupling Comonomer Stannylated Donor (e.g., Fluorene/Thiophene) Comonomer->Coupling Polymer D-A Conjugated Polymer (Deep LUMO, Soluble) Coupling->Polymer Polymerization Purification Soxhlet Extraction (Removes Oligomers/Pd) Polymer->Purification Solution Solution Processing (Spin-coating in CB) Purification->Solution Formulation Device Organic Electronic Device (OLED / OFET / OPV) Solution->Device Fabrication

Workflow: Synthesis and device integration of 1,2,4-triazole-based conjugated polymers.

References

  • Diaz-Ortiz, A., Prieto, P., Carrillo, J. R., Martin, R., & Torres, I. (2015). "Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science." Current Organic Chemistry, 19(7), 568-584.[Link]

  • Farooq, T. (2021). "Triazoles in Material Sciences." Advances in Triazole Chemistry, Elsevier, 223-244.[Link]

Sources

Application Note & Protocol: High-Throughput Synthesis of 3,5-Disubstituted-1-Hexyl-1H-1,2,4-Triazole Libraries for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs with diverse therapeutic applications, including antifungal and anticancer agents.[1][2][3][4][5] The strategic functionalization of the triazole ring allows for the fine-tuning of pharmacological properties, making it an ideal candidate for combinatorial library synthesis and high-throughput screening (HTS) campaigns.[6][7][8] This guide provides a comprehensive, field-tested protocol for the efficient preparation of 3,5-disubstituted-1-hexyl-1H-1,2,4-triazole libraries. We detail a robust, two-stage synthetic strategy that is highly amenable to parallel synthesis, followed by protocols for purification, characterization, and preparation for biological screening. The methodologies herein are designed for researchers, scientists, and drug development professionals seeking to rapidly generate diverse chemical libraries to accelerate the discovery of novel therapeutic agents.

Rationale and Strategic Overview

The core strategy involves a modular, two-part synthesis that maximizes diversity and efficiency. First, a library of 3,5-disubstituted-1H-1,2,4-triazole cores is generated. Second, these cores undergo a regioselective N-alkylation to install the 1-hexyl group.

  • Pillar 1: Core Synthesis & Diversification: The synthesis of the 3,5-disubstituted triazole ring is achieved through the condensation of various carboxylic acid hydrazides (R¹ source) and nitriles (R² source). This approach is exceptionally versatile, as a vast array of hydrazides and nitriles are commercially available or readily synthesized, allowing for extensive exploration of the chemical space at positions 3 and 5.

  • Pillar 2: Regioselective N-Alkylation: The unsubstituted 1H-1,2,4-triazole can exist in tautomeric forms, and alkylation can potentially occur at the N1, N2, or N4 positions.[9] Our protocol employs conditions that strongly favor alkylation at the N1 position, which is often the thermodynamically more stable isomer.[10][11] The introduction of a hexyl chain serves to increase the lipophilicity of the compounds, a critical parameter that often correlates with improved cell membrane permeability and oral bioavailability.

This modular approach is ideally suited for generating a matrix of compounds from a smaller set of starting materials, as illustrated in the workflow below.

G cluster_prep Library Design & Synthesis cluster_process Processing & Screening start Select Diverse R¹-Hydrazides & R²-Nitriles synth_core Part A: Parallel Synthesis of 3,5-Disubstituted 1H-1,2,4-Triazole Cores start->synth_core alkylation Part B: Regioselective N1-Hexylation synth_core->alkylation purify Parallel Purification (e.g., Automated Flash Chromatography) alkylation->purify charact QC & Characterization (LC-MS, NMR) purify->charact plate Library Plating (DMSO Stocks) charact->plate hts High-Throughput Screening (HTS) plate->hts

Caption: Overall workflow for the generation of 3,5-disubstituted-1-hexyl-1H-1,2,4-triazole libraries.

Detailed Synthetic Protocol

This protocol is divided into two main parts: the synthesis of the triazole core and its subsequent N-alkylation.

Part A: Synthesis of 3,5-Disubstituted-1H-1,2,4-Triazole Core

This procedure details the cyclization of a carboxylic acid hydrazide with a nitrile. The reaction proceeds via an initial acylation of the hydrazide followed by cyclization and dehydration to form the stable aromatic triazole ring.[12]

Materials and Reagents

  • Carboxylic Acid Hydrazide (R¹-CONHNH₂) (e.g., Benzhydrazide)

  • Nitrile (R²-CN) (e.g., Acetonitrile)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), absolute

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment

  • Round-bottom flasks or parallel synthesis reaction block

  • Reflux condensers

  • Magnetic stir plates and stir bars

  • Temperature-controlled heating mantles or oil baths

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Protocol (Example: 3-Phenyl-5-methyl-1H-1,2,4-triazole)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine benzhydrazide (1.0 eq), potassium hydroxide (1.2 eq), and absolute ethanol (approx. 5 mL per mmol of hydrazide).

  • Initial Stirring: Stir the suspension at room temperature for 20 minutes.

  • Nitrile Addition: Add the nitrile (e.g., acetonitrile, 5.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Expertise & Experience: Using an excess of the nitrile, which often serves as a reactant and co-solvent, helps drive the reaction to completion. The use of a strong base like KOH is crucial for the condensation and cyclization steps.[12]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 7.

  • Solvent Removal: Remove the ethanol and other volatiles under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenyl-5-methyl-1H-1,2,4-triazole. The product can be purified by recrystallization or column chromatography if necessary before proceeding.

Part B: Regioselective N1-Alkylation with 1-Bromohexane

This procedure describes the alkylation of the pre-formed triazole core. The use of a polar aprotic solvent and a moderate base like potassium carbonate provides excellent regioselectivity for the desired N1-isomer.[10][11]

Materials and Reagents

  • 3,5-Disubstituted-1H-1,2,4-triazole (from Part A)

  • 1-Bromohexane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment

  • Reaction vials or round-bottom flasks

  • Magnetic stir plates and stir bars

  • Temperature-controlled heating block or oil bath

Step-by-Step Protocol

  • Reaction Setup: To a solution of the 3,5-disubstituted-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 1-bromohexane (1.1 eq) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 60-70 °C for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting triazole.

    • Trustworthiness: The choice of K₂CO₃ as the base is critical. It is strong enough to deprotonate the triazole's N-H but not so strong as to cause significant side reactions. DMF is an excellent solvent as it dissolves the triazole and the intermediate salt, facilitating a homogenous reaction.[13]

  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified using an appropriate method as described in Section 4.

G cluster_step1 Part A: Core Synthesis cluster_step2 Part B: N1-Alkylation r1_hydrazide R¹-CONHNH₂ p1 r2_nitrile R²-CN plus1 + step1_reagents 1. KOH, EtOH 2. Reflux triazole_core [ 3,5-Disubstituted-1H-1,2,4-Triazole ] step1_reagents->triazole_core p2 plus2 + hexyl_bromide Br-(CH₂)₅-CH₃ step2_reagents K₂CO₃, DMF 60-70 °C final_product [ 3,5-Disubstituted-1-hexyl-1H-1,2,4-triazole ] step2_reagents->final_product

Caption: General two-step synthetic scheme for 3,5-disubstituted-1-hexyl-1H-1,2,4-triazoles.

Library Generation Strategy

For high-throughput synthesis, the described protocols can be adapted for parallel execution in a multi-well format (e.g., 24 or 96-well deep-well plates).

  • Combinatorial Matrix: A library's diversity is generated by varying the R¹ and R² starting materials. For example, using 10 distinct hydrazides and 10 distinct nitriles can generate a 100-compound library.

  • Workflow: Reactions are set up in parallel using automated or semi-automated liquid handlers to dispense reagents. Each well of the reaction block serves as an individual reaction vessel. Post-reaction workup and purification can also be streamlined using parallel processing equipment.

Table 1: Example Starting Material Matrix for a 9-Compound Library

R²-CN (Nitrile)
Acetonitrile (R²=CH₃) Benzonitrile (R²=Ph) Cyclopropanecarbonitrile (R²=c-Pr)
R¹-CONHNH₂ (Hydrazide)
Benzhydrazide (R¹=Ph) Compound 1 Compound 2 Compound 3
Isonicotinohydrazide (R¹=4-pyridyl) Compound 4 Compound 5 Compound 6

| Cyclohexanecarbohydrazide (R¹=c-Hex) | Compound 7 | Compound 8 | Compound 9 |

Purification and Characterization

Purification Protocol For library purification, high-throughput methods are essential.

  • Crude Sample Preparation: After the work-up, dissolve the crude product from each reaction in a minimal amount of a suitable solvent (e.g., DCM or DMSO/Methanol).

  • Automated Flash Chromatography: Use a parallel flash chromatography system with pre-packed silica gel columns. A generic gradient (e.g., 0-100% Ethyl Acetate in Hexanes) is often sufficient to isolate the desired product.

  • Fraction Collection & Analysis: Collect fractions in a 96-well plate format. Analyze the fractions by TLC or a rapid LC-MS system to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a centrifugal evaporator to yield the purified compounds.

Characterization Protocol All final compounds should be characterized to confirm identity and assess purity before screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for HTS characterization. It provides both the retention time (a measure of purity) and the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library (e.g., 5-10%), full ¹H and ¹³C NMR spectra should be acquired to rigorously confirm the structure and regiochemistry of the N-alkylation.[14][15][16]

Table 2: Representative Characterization Data

Compound Example Expected MW (M+H)⁺ Key ¹H NMR Signals (δ ppm, CDCl₃)
A Phenyl Methyl 228.18 ~8.1 (d, Ar-H), ~7.5 (m, Ar-H), ~4.2 (t, N-CH₂), ~2.6 (s, C-CH₃), ~0.9 (t, hexyl-CH₃)

| B | 4-Pyridyl | Phenyl | 291.19 | ~8.8 (d, Py-H), ~7.8 (d, Py-H), ~8.2 (d, Ar-H), ~7.5 (m, Ar-H), ~4.3 (t, N-CH₂) |

Preparation for Screening

Stock Solution Preparation

  • Weighing and Dissolving: Accurately weigh each purified library compound and dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 20 mM).[7]

  • Plating: Using an acoustic dispenser or multichannel pipette, create intermediate plates (e.g., 1 mM) and final assay-ready plates (e.g., 10 µM) by diluting the stock solutions in appropriate buffers or media as required by the specific biological assay.

  • Storage: Store all plates at -20 °C or -80 °C in a desiccated environment to ensure compound stability.

Troubleshooting

Table 3: Common Issues and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Part A Incomplete reaction; impure starting materials; insufficient base. Increase reaction time/temperature. Verify purity of hydrazide/nitrile. Use freshly opened anhydrous solvent. Ensure KOH is dry.
Mixture of N1/N2/N4 isomers in Part B Reaction temperature too high; base is too strong. Lower the reaction temperature to 50-60 °C. Use a milder base like K₂CO₃ instead of NaH or DBU. Isomers can often be separated by chromatography.[10][13]
Incomplete alkylation in Part B Inactive alkylating agent; insufficient base or time. Use fresh 1-bromohexane. Ensure K₂CO₃ is finely ground and anhydrous. Increase reaction time.

| Difficult Purification | Byproducts with similar polarity to the product. | Optimize the reaction to minimize byproduct formation. Try a different solvent system for chromatography (e.g., DCM/Methanol) or consider reverse-phase HPLC. |

References

  • Jat, L. R., Sharma, V., & Agarwal, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

  • El-Malah, A. A., & Al-Harbi, S. A. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Egyptian Journal of Chemistry, 64(11), 6335-6349. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 441-460. [Link]

  • Al-Ostoot, F. H., et al. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Molecules, 29(14), 3290. [Link]

  • Gomha, S. M., et al. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Molecules, 29(9), 2053. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993789. [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Alam, M. A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104233. [Link]

  • Castanedo, G. M., et al. (2011). Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

  • Meng, G., et al. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Proceedings of the National Academy of Sciences, 120(11), e2218947120. [Link]

  • Academia.edu. (n.d.). A Short review on 1, 2, 4-Triazole with various pharmacological activity. Academia.edu. [Link]

  • Lin, W., et al. (2012). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. Journal of Biomolecular Screening, 17(6), 747-757. [Link]

  • IJPSR. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis. (2008). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme. [Link]

  • Google Patents. (1981).
  • ResearchGate. (2026). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Rogers, R. D., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. Chemical Communications, (2), 113-114. [Link]

  • Holm, A., & Straub, T. (2007). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 39(4), 323-368. [Link]

  • Al-Jibouri, M. N. A. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 9(8), 1-9. [Link]

  • Kumar, A., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

Sources

Application Note: Regioselective Functionalization and Click Chemistry of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The compound 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole is a highly versatile scaffold in modern drug discovery and materials science. The incorporation of a lipophilic hexyl chain at the N1 position enhances membrane permeability for intracellular targeting and improves solubility in organic polymers. However, the true synthetic power of this molecule lies in the differential reactivity of its two bromine atoms, which enables precise, regioselective functionalization for downstream Click Chemistry applications.

Causality of Regioselectivity

In 1-alkyl-3,5-dibromo-1,2,4-triazoles, the C3 and C5 positions exhibit starkly different electronic environments. The C5 position is flanked by the N1 and N4 atoms, making it highly electron-deficient due to strong inductive effects. Consequently, nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions occur preferentially at the C5 position[1].

When treated with the azide anion (


), nucleophilic attack at C5 forms a highly stabilized Meisenheimer-like intermediate. By strictly controlling the stoichiometry and temperature, the C5-bromine is selectively displaced, yielding 5-azido-3-bromo-1-hexyl-1H-1,2,4-triazole . The remaining C3-bromine is left intact, providing an orthogonal handle for subsequent cross-coupling (e.g., Suzuki or Sonogashira reactions)[1]. The newly introduced azide group is then primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the modular attachment of fluorophores, targeting peptides, or polymer chains[2].

Experimental Workflows

Workflow A 3,5-Dibromo-1-hexyl- 1H-1,2,4-triazole (Starting Material) B 5-Azido-3-bromo-1-hexyl- 1H-1,2,4-triazole (Click-Ready Intermediate) A->B NaN3 (1.05 eq) DMF, 50°C Regioselective SNAr C 1,4-Disubstituted 1,2,3-Triazole Conjugate (Final Product) B->C Terminal Alkyne CuSO4 / NaAsc t-BuOH/H2O, RT

Workflow for regioselective azidation and subsequent CuAAC click functionalization.

Step-by-Step Methodologies

Protocol A: Regioselective Synthesis of 5-Azido-3-bromo-1-hexyl-1H-1,2,4-triazole

This protocol is designed as a self-validating system. The use of exactly 1.05 equivalents of


 prevents over-reaction (bis-azidation), while Thin Layer Chromatography (TLC) provides immediate visual confirmation of the regioselective transformation.

Reagents:

  • This compound: 1.0 mmol (311 mg)

  • Sodium Azide (

    
    ): 1.05 mmol (68 mg)
    
  • Anhydrous Dimethylformamide (DMF): 5.0 mL

Procedure:

  • Preparation: Dissolve 311 mg of this compound in 5.0 mL of anhydrous DMF in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 68 mg of

    
     in a single portion. Causality: DMF is utilized as a polar aprotic solvent because it poorly solvates the azide anion, maximizing its nucleophilicity for the 
    
    
    
    reaction.
  • Reaction: Heat the mixture to 50 °C and stir for 4 hours. Causality: Maintaining the temperature at 50 °C provides enough activation energy to overcome the barrier for C5 substitution while remaining too low to activate the less reactive C3 position.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) will be completely consumed, replaced by a single highly UV-active spot corresponding to the 5-azido product (
    
    
    
    ).
  • Workup: Quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to completely remove residual DMF.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the click-ready intermediate.
    
Protocol B: CuAAC Bioconjugation (Click Chemistry)

The CuAAC reaction seamlessly links the azido-triazole to any terminal alkyne. The protocol utilizes a robust catalytic generation method[2].

Mechanism N1 Cu(I) Catalyst Generation CuSO4 + Sodium Ascorbate N2 Copper-Acetylide Complex π-Coordination with Alkyne N1->N2 Terminal Alkyne N3 Azide Coordination 5-Azido-triazole binds Cu(I) N2->N3 Azide Addition N4 Metallacycle Intermediate Oxidative Coupling N3->N4 Cyclization N5 Triazole Product Reductive Elimination N4->N5 Protonation N5->N1 Catalyst Regeneration

Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • 5-Azido-3-bromo-1-hexyl-1H-1,2,4-triazole: 0.5 mmol

  • Terminal Alkyne (e.g., Alkyne-PEG-Fluorophore): 0.55 mmol

  • 
    : 0.05 mmol (10 mol%)
    
  • Sodium Ascorbate: 0.10 mmol (20 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1 v/v, 4.0 mL)

Procedure:

  • Solvation: Dissolve the azido-triazole and the terminal alkyne in 2.0 mL of

    
    -BuOH. Causality: The lipophilic hexyl chain requires an organic co-solvent to remain in solution.
    
  • Catalyst Preparation: In a separate vial, dissolve

    
     and Sodium Ascorbate in 2.0 mL of distilled water. Self-Validation: The solution will immediately transition from a bright blue Cu(II) state to a pale yellow/colorless Cu(I) state, visually confirming the generation of the active catalyst.
    
  • Coupling: Add the aqueous catalyst mixture to the organic solution. Stir vigorously at room temperature for 12 hours. Causality: Sodium ascorbate is used in a 2:1 excess relative to copper to continuously reduce any oxidized Cu(II) back to Cu(I), preventing unwanted oxidative homocoupling of the alkynes (Glaser coupling).

  • Purification: Evaporate the

    
    -BuOH under a gentle stream of nitrogen. Dilute the aqueous residue with water and extract with Dichloromethane (
    
    
    
    mL). Purify the organic layer via flash column chromatography to isolate the 1,4-disubstituted 1,2,3-triazole conjugate.

Data Presentation: CuAAC Optimization

The following table summarizes the optimization of the CuAAC reaction for the 5-azido-3-bromo-1-hexyl-1H-1,2,4-triazole scaffold, demonstrating the superiority of the biphasic


-BuOH/

system.
EntrySolvent SystemCatalyst System (mol%)Temp (°C)Time (h)Isolated Yield (%)
1DMFCuI (10%)252445%
2THF /

(1:1)

(10%) / NaAsc (20%)
251278%
3

-BuOH /

(1:1)

(10%) / NaAsc (20%)
25 12 92%
4

-BuOH /

(1:1)

(10%) / NaAsc (20%)
50495%

Note: Entry 3 represents the optimal balance of high yield, mild room-temperature conditions, and excellent functional group tolerance.

References

  • Title: First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides Source: Tetrahedron, 2006, 62(14), 3301–3308. (Wille, S.; Hein, M.; Miethchen, R.) URL: [Link]

  • Title: Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry, 2021, 17, 678–687. (Mazur, M. O., et al.) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Triazole Fungicides and the Role of Novel Intermediates

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1] These heterocyclic compounds are renowned for their broad-spectrum activity against a wide range of plant pathogenic fungi.[1][2] The primary mechanism of action for most triazole fungicides involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.[3]

The continuous evolution of fungal resistance necessitates the development of new and effective triazole-based fungicides. A key strategy in this endeavor is the synthesis of novel analogues with modified substitution patterns on the triazole ring and its appended side chains. The starting material, 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole, represents a versatile building block for creating such novel agrochemicals. The presence of two reactive bromine atoms at the 3 and 5 positions allows for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The 1-hexyl group contributes to the overall lipophilicity of the molecule, a critical factor for its bioavailability and interaction with the fungal target site.

This guide provides a comprehensive overview of the synthetic utility of this compound in the preparation of a novel, hypothetical fungicide, inspired by the structural features of established agrochemicals like tebuconazole and epoxiconazole.[3][5][6]

Strategic Approach: Designing a Novel Fungicide Analogue

Our synthetic target is a novel triazole derivative, 1-hexyl-3-(4-chlorophenyl)-5-(2-fluorophenyl)-1H-1,2,4-triazole . This structure incorporates key pharmacophoric elements from known fungicides: a halogenated phenyl group (common in many agrochemicals for enhanced activity) and a second, differentially substituted aromatic ring, which can modulate the compound's spectrum of activity and physical properties.

The synthetic strategy hinges on a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for the selective functionalization of dihalogenated heterocycles.[3][4] The differential reactivity of the bromine atoms at the C3 and C5 positions of the triazole ring, while not extensively documented for this specific substrate, can often be exploited in sequential couplings. However, for the purpose of a robust and reproducible protocol, we will outline a stepwise approach with isolation of the mono-substituted intermediate.

Experimental Workflow: A Visual Overview

The following diagram illustrates the proposed synthetic pathway from this compound to the target fungicide analogue.

G cluster_0 Synthesis of a Novel Triazole Fungicide A This compound B Suzuki Coupling with (4-chlorophenyl)boronic acid A->B Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O C Intermediate: 3-Bromo-5-(4-chlorophenyl)-1-hexyl-1H-1,2,4-triazole B->C D Suzuki Coupling with (2-fluorophenyl)boronic acid C->D Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O E Target Molecule: 1-hexyl-3-(4-chlorophenyl)-5-(2-fluorophenyl)-1H-1,2,4-triazole D->E F Purification (Column Chromatography) E->F

Caption: Synthetic workflow for the preparation of the target fungicide.

Detailed Synthetic Protocols

This section provides step-by-step procedures for the synthesis of the target fungicide analogue.

PART 1: Synthesis of 3-Bromo-5-(4-chlorophenyl)-1-hexyl-1H-1,2,4-triazole (Intermediate)

Rationale: The first step involves a regioselective Suzuki coupling to introduce the 4-chlorophenyl group at one of the bromine-bearing positions. The choice of reaction conditions is critical to favor mono-substitution.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound(Not available)325.0210
(4-chlorophenyl)boronic acid1679-18-1156.3711
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.3
Potassium Carbonate (K₂CO₃)584-08-7138.2130
Toluene108-88-392.14100 mL
Ethanol64-17-546.0720 mL
Deionized Water7732-18-518.0220 mL

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine this compound (10 mmol), (4-chlorophenyl)boronic acid (11 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).

  • Solvent Addition: Add toluene (100 mL) and ethanol (20 mL) to the flask.

  • Base Addition: Prepare a solution of potassium carbonate (30 mmol) in deionized water (20 mL) and add it to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure mono-substituted intermediate.

PART 2: Synthesis of 1-hexyl-3-(4-chlorophenyl)-5-(2-fluorophenyl)-1H-1,2,4-triazole (Target Molecule)

Rationale: The second Suzuki coupling introduces the 2-fluorophenyl group onto the remaining bromine position of the intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-Bromo-5-(4-chlorophenyl)-1-hexyl-1H-1,2,4-triazole (from Part 1)(Not available)355.678
(2-fluorophenyl)boronic acid1993-03-9139.929
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.24
Potassium Carbonate (K₂CO₃)584-08-7138.2124
Toluene108-88-392.1480 mL
Ethanol64-17-546.0716 mL
Deionized Water7732-18-518.0216 mL

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the intermediate from Part 1 (8 mmol), (2-fluorophenyl)boronic acid (9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.24 mmol).

  • Solvent Addition: Add toluene (80 mL) and ethanol (16 mL) to the flask.

  • Base Addition: Prepare a solution of potassium carbonate (24 mmol) in deionized water (16 mL) and add it to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC (hexane:ethyl acetate = 7:3). The reaction is typically complete within 10-14 hours.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water (2 x 40 mL) and brine (40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure target molecule. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: A Visual Representation

The synthesized triazole fungicide is expected to act by inhibiting the ergosterol biosynthesis pathway, a mechanism shared by other successful triazole agrochemicals.

G cluster_1 Mechanism of Action of Triazole Fungicides A Triazole Fungicide C Cytochrome P450 14α-demethylase (CYP51) A->C Binds to Heme Iron H Inhibition A->H B Fungal Cell E Ergosterol Biosynthesis D Lanosterol D->E Substrate F Ergosterol E->F Catalyzes conversion I Disruption of Membrane Integrity G Fungal Cell Membrane F->G Essential Component H->E Blocks H->I Leads to J Fungal Growth Inhibition & Cell Death I->J

Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate a viable synthetic route to novel triazole-based agrochemicals utilizing this compound as a key intermediate. The use of sequential Suzuki-Miyaura cross-coupling reactions provides a flexible and powerful method for introducing a wide variety of substituents at the 3 and 5 positions of the triazole ring, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. Further research should focus on the in-vitro and in-vivo evaluation of the synthesized compounds against a panel of economically important plant pathogens to determine their fungicidal efficacy and spectrum of activity.

References

  • Rajeshwari, J., P. T. Perumal, and S. S. Rajan. "The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review." Research Journal of Pharmaceutical, Biological and Chemical Sciences 8.3 (2017): 123-132.
  • BenchChem. "Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • AERU. "Epoxiconazole (Ref: BAS 480F)." University of Hertfordshire, 2026.
  • Gomha, S. M., et al. "Novel 1, 2, 4-Triazoles as Antifungal Agents." Molecules 26.15 (2021): 4486.
  • AERU. "Tebuconazole (Ref: HWG 1608)." University of Hertfordshire, 2026.
  • AERU. "Propiconazole (Ref: CGA 64250)." University of Hertfordshire, 2026.
  • ResearchGate. "Structural formulas of triazole fungicides considered in the present study, their common and IUPAC names.
  • ACS Publications. "Synthesis, Controlled Release Properties, and Increased Antifungal Activities of Novel cis- and trans-Racemate Complexes of Propiconazole." Journal of Agricultural and Food Chemistry 57.6 (2009): 2365-2371.
  • ResearchGate. "Chemical structure of 5 triazole fungicides.
  • Xiangshuo Chemical.
  • Wikipedia. "Triazole." Wikipedia, 2023.
  • ResearchGate. "Retrosynthetic analysis of the...
  • MDPI. "synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity." Molecules 27.7 (2022): 2108.
  • PubMed. "Synthesis and in vitro antifungal activities of novel triazole antifungal agent CS-758." Yakugaku Zasshi 121.12 (2001): 949-61.
  • RSC Publishing. "Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives." Organic & Biomolecular Chemistry 12.41 (2014): 8168-8177.
  • BenchChem. "The Role of 1,2,4,5-Tetrachloro-3-iodobenzene in Agrochemical Synthesis: A Review of Current Knowledge and Future Potential.
  • PMC. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Molecules 29.8 (2024): 1789.
  • MDPI. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molecules 29.22 (2024): 4983.
  • PMC. "Novel 1, 2, 4-Triazoles as Antifungal Agents." Molecules 26.15 (2021): 4486.
  • MDPI. "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules 24.3 (2019): 652.
  • Beilstein Journals. "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives." Beilstein Journal of Organic Chemistry 19 (2023): 1466-1475.
  • PMC. "One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • ResearchGate. "Synthesis and characterization of fungicide tebuconazole.
  • Multichem. "1,2,4-Triazole Supplier." Multichem, 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,5-Dibromo-1H-1,2,4-triazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive Support Center for researchers optimizing the N-alkylation of 3,5-Dibromo-1H-1,2,4-triazole.

Ticket Status: Open Subject: Yield Improvement & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic Hub: The "Why" Behind Low Yields

Before altering your protocol, you must diagnose the root cause of the failure. The alkylation of 3,5-dibromo-1,2,4-triazole presents a unique set of challenges compared to the unsubstituted parent heterocycle.

The Core Challenge: The "Ambident Anion" Trap

Upon deprotonation, the 3,5-dibromo-1,2,4-triazole anion resonates between nitrogen centers. While symmetry makes N1 and N2 chemically equivalent in the starting material, the challenge lies in distinguishing between the N1-alkylated product (Thermodynamic/Steric favored) and the N4-alkylated impurity .

Key Reactivity Factors:

  • Acidity Enhancement: The two bromine atoms are electron-withdrawing groups (EWG), significantly increasing the acidity of the N-H proton compared to unsubstituted triazole (

    
    ). This lowers the activation energy for deprotonation but decreases the nucleophilicity of the resulting anion.
    
  • Steric Blockade (The N4 Problem): The N4 position is flanked by two bulky bromine atoms. This creates a "steric canyon" that severely disfavors N4-alkylation, naturally directing the reaction to N1.

  • The Solubility Paradox: The dibromo-triazole anion is poorly soluble in non-polar solvents but susceptible to hydrolysis in aqueous media.

Mechanism & Regioselectivity Map

The following diagram illustrates the reaction pathways and the steric gating mechanism that determines your yield.

TriazoleAlkylation Reactant 3,5-Dibromo-1H-1,2,4-triazole (Starting Material) Base Base Deprotonation (K2CO3 / NaH) Reactant->Base Anion Delocalized Triazolate Anion (Ambident Nucleophile) Base->Anion -H+ N1_Path Path A: N1-Alkylation (Major Pathway) Anion->N1_Path Low Steric Hindrance N4_Path Path B: N4-Alkylation (Blocked by Br Sterics) Anion->N4_Path High Steric Hindrance (Br-N-Br interaction) Product_N1 1-Alkyl-3,5-dibromo-1,2,4-triazole (Target Product) N1_Path->Product_N1 Product_N4 4-Alkyl-3,5-dibromo-1,2,4-triazole (Impurity) N4_Path->Product_N4

Figure 1: Reaction pathway analysis showing the steric blockade at N4 caused by bromine substitution, favoring N1-alkylation.

The Gold-Standard Protocol

This protocol utilizes Phase Transfer Catalysis (PTC) to solve the solubility/nucleophilicity trade-off. It avoids the harsh conditions of NaH (which can degrade sensitive alkyl halides) while ensuring higher conversion than simple carbonate methods.

Reagents:

  • Substrate: 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)

  • Alkylating Agent: R-X (1.1 - 1.2 eq) [Bromides or Iodides preferred]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (10 mol%)

  • Solvent: Acetonitrile (MeCN) [HPLC Grade, Dry]

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with 3,5-Dibromo-1H-1,2,4-triazole and dry MeCN (

    
     concentration).
    
  • Deprotonation: Add the finely ground

    
     and TBAI. Stir vigorously at Room Temperature (RT) for 30 minutes.
    
    • Technical Note: The TBAI acts as a liquid-solid phase transfer catalyst, shuttling the carbonate/triazolate anion into the organic phase to increase reaction rate [1].

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to 60°C . Monitor by TLC/LC-MS.

    • Timeframe: Usually 4–12 hours.[1]

  • Workup:

    • Filter off the solid salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Resuspend residue in EtOAc, wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      

Troubleshooting Matrix (FAQs)

Ticket #001: "My yield is stuck at 40-50%. I see unreacted starting material."

Diagnosis: This is typically a nucleophilicity vs. solubility issue. The dibromo-triazolate anion is "harder" and less nucleophilic due to the electron-withdrawing bromines. The Fix:

  • Switch Catalyst: Upgrade from TBAI to 18-Crown-6 if using

    
     in MeCN. The crown ether specifically chelates potassium, creating a "naked," highly reactive anion.
    
  • Change Solvent: Switch to DMF (Dimethylformamide) . The high dielectric constant dissociates the ion pair better than MeCN.

    • Warning: DMF is harder to remove. Wash the organic layer with 5% LiCl solution during workup to pull DMF into the aqueous phase.

Ticket #002: "I am seeing a side product with the same Mass (LC-MS) but different retention time."

Diagnosis: This is likely the N4-regioisomer . While sterically hindered, small alkyl groups (Methyl, Ethyl) can still attack N4 if the reaction temperature is too high (Thermodynamic vs Kinetic control). The Fix:

  • Lower Temperature: Reduce reaction temperature to RT or 40°C and extend reaction time. Lower temperatures favor the kinetically accessible N1 position over the sterically crowded N4.

  • Steric Bulk: If possible, use a bulkier leaving group (e.g., Tosylate instead of Iodide) to further disfavor the N4 approach.

Ticket #003: "The reaction turns dark/black, and yield drops."

Diagnosis: Halogen Dance / Decomposition. Poly-halogenated heterocycles are sensitive to strong bases and high heat, leading to oligomerization or bromine elimination. The Fix:

  • Avoid NaH: If you are using Sodium Hydride, stop. The highly basic hydride can attack the bromine positions or cause ring degradation. Stick to Carbonate bases (

    
     mismatch is sufficient for deprotonation).
    
  • Exclude Light: Wrap the flask in aluminum foil. Carbon-Bromine bonds can be photosensitive, leading to radical side reactions.

Comparative Data: Base & Solvent Effects[1][2]

The following table summarizes expected outcomes based on reaction conditions for 3,5-dibromo-1,2,4-triazole alkylation.

Base SystemSolventCatalystExpected YieldRegioselectivity (N1:N4)Notes

AcetoneNoneLow (<40%)HighReaction too slow; poor solubility.

MeCNTBAI High (85-95%) High Recommended. Balanced reactivity.

DMFNoneHigh (90%)ModerateCesium effect increases reactivity but may lower regioselectivity slightly.

THF/DMFNoneModerate (60%)Lowharsh conditions promote degradation and N4 impurity.

References

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (Demonstrates the efficacy of TBAI/K2CO3 systems for triazole alkylation).

  • American Chemical Society. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.[2][3] (Provides mechanistic insight into how Bromine substituents affect steric regiocontrol in triazole rings).

  • PubChem. 3,5-Dibromo-1H-1,2,4-triazole Compound Summary. (Physical properties and acidity data).

Sources

troubleshooting regioselectivity in the synthesis of 1-hexyl-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 1-hexyl-1,2,4-triazoles and encountering challenges with regioselectivity. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the hexylation of 1,2,4-triazole?

When alkylating the 1,2,4-triazole ring with a hexyl group (or any alkyl group), two primary regioisomers are typically formed: 1-hexyl-1H-1,2,4-triazole and 4-hexyl-4H-1,2,4-triazole. The parent 1H-1,2,4-triazole exists as a mixture of tautomers, and deprotonation with a base generates a triazolide anion. This anion has nucleophilic character at both the N1 and N4 positions, leading to the potential for substitution at either site. Direct alkylation on the neutral triazole is also possible, but base-mediated alkylation is more common.

Q2: Why is controlling regioselectivity so important in pharmaceutical and agrochemical research?

The specific nitrogen atom to which a substituent is attached on the 1,2,4-triazole scaffold can have a profound impact on the molecule's biological activity. The N1 and N4 isomers will have different three-dimensional shapes, dipole moments, and hydrogen bonding capabilities. These differences dictate how the molecule interacts with biological targets like enzymes or receptors. For instance, the antifungal activity of many "azole" drugs is critically dependent on the correct isomeric form to ensure proper binding to the active site of lanosterol 14α-demethylase.[1] Therefore, producing a single, desired regioisomer is crucial for efficacy, safety, and regulatory approval.

Q3: What is the fundamental mechanistic principle governing regioselectivity in the alkylation of 1,2,4-triazole?

The regioselectivity of the alkylation of 1,2,4-triazole is primarily a contest between kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, and counter-ion. The triazolide anion is the key intermediate. The N1 position is generally considered the more sterically accessible and often kinetically favored site for attack by an electrophile. However, the N4-substituted product can be the thermodynamically more stable isomer under certain conditions. The reaction conditions you choose will tip the balance in favor of one isomer over the other. For example, using a bulky, non-nucleophilic base can enhance the kinetic preference for the N1 position.[2]

Troubleshooting Guide: Optimizing for the 1-Hexyl Isomer

This section addresses common problems encountered during the synthesis of 1-hexyl-1,2,4-triazole and provides actionable solutions.

Problem 1: My reaction is producing a mixture of 1-hexyl- and 4-hexyl-1,2,4-triazoles. How can I improve the selectivity for the 1-hexyl isomer?

This is the most common challenge. A poor N1:N4 ratio is typically due to reaction conditions that do not sufficiently discriminate between the two nucleophilic nitrogen atoms.

Root Cause Analysis:

  • Base Selection: Protic solvents or small, hard bases (like NaOH or NaH) can lead to mixtures of isomers.[2] Sodium hydride in a polar aprotic solvent like DMF often results in poor regioselectivity.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile can solvate the cation, leading to a "freer" triazolide anion, which may reduce selectivity.

  • Leaving Group: The nature of the leaving group on the hexyl electrophile (e.g., bromide, iodide, tosylate) can influence the reaction's transition state and thus its regioselectivity.

Solutions & Optimization Strategies:

  • Employ a Sterically Hindered Base: The use of a bulky, non-nucleophilic base is the most effective strategy to favor the N1 isomer. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice. Its bulk hinders approach to the more sterically congested N4 position, thereby favoring alkylation at the N1 position.[2][3][4] Ratios of up to 90:10 (N1:N4) have been reported using DBU in a non-polar solvent.[2][3]

  • Optimize the Solvent System: Pair your base with a less polar solvent. Tetrahydrofuran (THF) is often the solvent of choice when using DBU to maximize N1 selectivity.[2]

  • Consider the Leaving Group: While bromide and iodide are common, a bulkier leaving group like tosylate can sometimes enhance selectivity.

Workflow for Optimizing N1-Selectivity

start Poor N1:N4 Regioselectivity base Switch to a Bulky Base (e.g., DBU) start->base solvent Change to a Less Polar Solvent (e.g., THF) base->solvent ratio Analyze N1:N4 Ratio (¹H NMR, GC) solvent->ratio ratio->base No good Acceptable Selectivity (>90:10) ratio->good Yes purify Proceed to Purification good->purify

Caption: Troubleshooting workflow for poor N1-regioselectivity.

Problem 2: My regioselectivity is good, but the overall yield of the 1-hexyl isomer is low.

Low yield can stem from several factors, including incomplete reaction, side reactions, or product degradation.

Root Cause Analysis:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 1,2,4-triazole.

  • Reaction Time and Temperature: The reaction may not have reached completion. Alkylation reactions can be slow at room temperature.

  • Side Reactions: Over-alkylation can occur, leading to the formation of quaternary 1,2,4-triazolium salts, which are often highly polar and may be lost during workup.[2]

Solutions & Optimization Strategies:

  • Ensure Stoichiometry: Use at least one full equivalent of base relative to the 1,2,4-triazole.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly improve the reaction rate and drive it to completion. Monitor the reaction progress by TLC or GC-MS.

  • Control Reagent Addition: To avoid over-alkylation, add the hexyl bromide (or other alkylating agent) slowly to the solution of the deprotonated triazole. Ensure the molar ratio of triazole to alkylating agent is precisely controlled, often with a slight excess of the triazole.[2]

  • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for triazole synthesis.[5]

Table 1: Effect of Reaction Conditions on N-Alkylation of 1,2,4-Triazole

BaseSolventTemperature (°C)Typical N1:N4 RatioReference(s)
NaHDMFRT - 50~1:1 to 3:2[2]
K₂CO₃DMF80 - 100Mixture of isomers[5]
DBU THF RT - 40 ~9:1 [2][3]
Sodium MethoxideMethanolRefluxFavors N1[6]

Note: Ratios are approximate and can vary based on the specific alkyl halide and other conditions.

Problem 3: I am finding it difficult to separate the 1-hexyl and 4-hexyl isomers.

The similar polarity of the N1 and N4 isomers can make their separation by standard column chromatography challenging.

Root Cause Analysis:

  • The two isomers have the same molecular weight and similar functional groups, leading to close retention factors (Rƒ) on silica gel.

Solutions & Optimization Strategies:

  • High-Performance Column Chromatography: Use a high-quality silica gel with a small particle size. A slow, shallow gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Alternative Purification Methods:

    • Crystallization: If the desired isomer is a solid and the mixture is enriched to a high degree (>90%), recrystallization can be an effective method to obtain a highly pure product.

    • Preparative HPLC: For high-purity applications and small-scale work, preparative reverse-phase HPLC is an excellent, albeit more expensive, option.

Problem 4: How can I definitively identify my major product as the 1-hexyl or 4-hexyl isomer?

Correctly identifying the isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Root Cause Analysis:

  • The isomers are structurally very similar, but their symmetry properties lead to distinct NMR spectra.

Solutions & Optimization Strategies:

  • ¹H NMR Spectroscopy: This is often the most straightforward method.

    • 1-Hexyl-1H-1,2,4-triazole: This isomer is unsymmetrical. Therefore, the two protons on the triazole ring (at the C3 and C5 positions) are in different chemical environments and will appear as two distinct signals (singlets).

    • 4-Hexyl-4H-1,2,4-triazole: This isomer possesses a C₂ axis of symmetry. The two protons on the triazole ring (at the C3 and C5 positions) are chemically equivalent. They will therefore appear as a single signal (a singlet with twice the integration of the individual signals in the N1 isomer).

  • ¹³C NMR Spectroscopy: The carbon spectra will also differ. The symmetrical 4-hexyl isomer will show fewer signals in the aromatic region for the triazole ring carbons compared to the unsymmetrical 1-hexyl isomer.

Diagram of Isomer Identification by ¹H NMR

cluster_0 1-Hexyl-1H-1,2,4-triazole (Unsymmetrical) cluster_1 4-Hexyl-4H-1,2,4-triazole (Symmetrical) N1_isomer N1_isomer N1_spectrum Two distinct singlets for triazole C-H protons N1_isomer->N1_spectrum N4_isomer N4_isomer N4_spectrum One singlet (2H integration) for equivalent triazole C-H protons N4_isomer->N4_spectrum

Caption: Differentiating N1 and N4 isomers via ¹H NMR signals.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Hexyl-1H-1,2,4-triazole

This protocol is designed to maximize the yield of the N1-isomer.

Materials:

  • 1H-1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Bromohexane

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexane, Brine, Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-1,2,4-triazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the triazole (approx. 0.5 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DBU (1.05 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes.

  • Alkylation: Add 1-bromohexane (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or GC-MS. If the reaction is slow, it can be gently warmed to 40 °C.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the two isomers.

Protocol 2: Purification by Column Chromatography

Setup:

  • Column: Appropriate size for the scale of the reaction.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with 100% Hexane and gradually increase the proportion of ethyl acetate (e.g., 0% -> 20% ethyl acetate over several column volumes). The less polar 1-hexyl isomer will typically elute before the more polar 4-hexyl isomer.

Procedure:

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Begin elution with a low polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).

  • Collect fractions and analyze by TLC to identify the separated isomers.

  • Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.

References

  • Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305. [Link]

  • Brunner, K. (1914). Eine neue Synthese von Triazolen. Monatshefte für Chemie, 35(5), 449-470. [Link]

  • Pellizzari, G. (1911). Sulla costituzione dei triazoli. Gazzetta Chimica Italiana, 41, 20-30. [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Org. Process Res. Dev., 27, 928–937. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Google Patents. (n.d.).
  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. 3(2), 39-49. [Link]

  • PubMed. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. [Link]

  • Taylor & Francis Online. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]

  • Oxford Academic. (2006). Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles by Reaction of 1,2,4-Triazole with Aldehydes. Chemistry Letters. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • ProQuest. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

Technical Support Center: GC-MS Troubleshooting & Byproduct Identification for 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3,5-dibromo-1-hexyl-1H-1,2,4-triazole. The alkylation of 3,5-dibromo-1H-1,2,4-triazole with 1-bromohexane is a critical transformation, but the inherent nucleophilic redundancy of the triazole ring often leads to complex crude mixtures. This document provides mechanistic causality, self-validating analytical protocols, and targeted GC-MS troubleshooting to help you definitively identify your target compound and its byproducts.

Reaction Workflow & Byproduct Generation

G SM Starting Materials 3,5-Dibromo-1H-1,2,4-triazole + 1-Bromohexane Base Alkylation Conditions (Base, Polar Aprotic Solvent) SM->Base Prod Target Product This compound (N1-Alkylation) Base->Prod Major Pathway (Kinetic/Thermodynamic Control) By1 Regioisomer Byproduct 3,5-Dibromo-4-hexyl-4H-1,2,4-triazole (N4-Alkylation) Base->By1 Minor Pathway (Steric/Electronic Factors) By2 Degradation Byproduct Mono-bromo-1-hexyl-1,2,4-triazole (Hydrodebromination) Base->By2 Reductive Debromination By3 Residual Material Unreacted 3,5-Dibromo-1H-1,2,4-triazole Base->By3 Incomplete Conversion

Reaction workflow and byproduct generation pathways in the alkylation of 3,5-dibromo-1H-1,2,4-triazole.

Troubleshooting Guide & FAQs

Q1: I am observing two distinct chromatographic peaks with the exact same mass spectral isotopic cluster (m/z 309, 311, 313). What is causing this? A1: You are observing the N1-hexyl and N4-hexyl regioisomers. Mechanistic Causality: 1,2,4-Triazoles exhibit prototropic tautomerism. In solution, the 1H-tautomer is thermodynamically favored over the 4H-tautomer [3]. When deprotonated by a base (e.g., K₂CO₃), the resulting triazolide anion delocalizes its negative charge across N1, N2, and N4. Because the symmetric 3,5-dibromo substitution makes N1 and N2 equivalent, electrophilic attack by 1-bromohexane occurs primarily at N1 (forming the target product) and secondarily at N4 (forming the byproduct). Direct alkylation of triazoles notoriously suffers from this poor regioselectivity, often requiring chromatographic separation [1].

Q2: How can I definitively differentiate the N1-hexyl and N4-hexyl regioisomers in my GC-MS data? A2: Rely on a combination of retention time (RT) and specific Electron Ionization (EI) fragmentation patterns. Causality & Validation:

  • Retention Time: The N4-alkylated isomer is generally more symmetric and possesses a higher dipole moment than the N1-isomer, making it more polar. On a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane), the N4-isomer will typically elute after the N1-isomer.

  • Fragmentation: Both isomers yield the molecular ion [M]⁺ cluster at m/z 309/311/313. However, the N1-isomer is more prone to alpha-cleavage of the alkyl chain, resulting in a prominent[M - C₅H₁₁]⁺ fragment (m/z 238/240/242). The N4-isomer often shows a more stable molecular ion and favors the loss of a bromine radical [M - Br]⁺.

Q3: My chromatogram shows a significant peak with an m/z cluster of 231 and 233 in a 1:1 ratio. What is this impurity? A3: This is a hydrodebromination byproduct: mono-bromo-1-hexyl-1,2,4-triazole. Self-Validating System: Bromine's natural isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 ratio. A self-validating rule in mass spectrometry is that any molecule containing a single bromine atom will display a characteristic 1:1 doublet separated by 2 amu. The m/z 231/233 cluster perfectly matches the formula C₈H₁₄BrN₃. This byproduct arises either from reductive debromination during the reaction or from mono-bromo impurities already present in your starting 3,5-dibromo-1H-1,2,4-triazole [2].

Q4: I have a massive early-eluting peak with an m/z of 225, 227, 229 in a 1:2:1 ratio. Did my reaction fail? A4: This peak corresponds to unreacted 3,5-dibromo-1H-1,2,4-triazole starting material. Self-Validating System: The 1:2:1 isotopic signature is the definitive, mathematically fixed hallmark of a dibrominated species. The exact mass of C₂HBr₂N₃ is 224.85 Da [2], which appears as nominal masses 225, 227, and 229 in EI-MS. If this peak is dominant, your alkylation conversion is incomplete.

Q5: How can I verify that a fragment ion is formed by the loss of a bromine atom? A5: Look for the isotopic ratio transition. When the dibrominated molecular ion (1:2:1 ratio at m/z 309/311/313) loses a single bromine radical [M - Br]⁺, the resulting fragment must transition to a mono-brominated 1:1 isotopic ratio (m/z 230/232). If your fragment at m/z 230 does not exhibit a 1:1 ratio, it is not a simple loss of Br.

Quantitative Data Presentation: GC-MS Diagnostic Ions
AnalyteMolecular Formula[M]⁺ Isotopic Cluster (m/z)Isotopic RatioKey Diagnostic Fragments (m/z)Elution Order (Non-Polar GC)
Unreacted Starting Material C₂HBr₂N₃225, 227, 2291:2:1146, 148 ([M - Br]⁺)1 (Earliest)
Mono-bromo Byproduct C₈H₁₄BrN₃231, 2331:1160, 162 ([M - C₅H₁₁]⁺)2
Target Product (N1-hexyl) C₈H₁₃Br₂N₃309, 311, 3131:2:1238, 240, 242 ([M - C₅H₁₁]⁺)3
Regioisomer (N4-hexyl) C₈H₁₃Br₂N₃309, 311, 3131:2:1230, 232 ([M - Br]⁺)4 (Latest)
Experimental Protocols: Standardized GC-MS Methodology

To ensure reproducible and reliable identification of these specific triazole derivatives, follow this self-validating analytical protocol.

Phase 1: Sample Preparation (Quenching & Extraction)

Causality: Direct injection of crude reaction mixtures containing K₂CO₃ or DMF will rapidly degrade the GC column stationary phase and foul the MS ion source.

  • Aliquot 50 µL of the crude reaction mixture into a 1.5 mL microcentrifuge tube.

  • Quench the reaction by adding 500 µL of deionized water. This neutralizes the base and forces the organic products out of the aqueous phase.

  • Extract the organics by adding 500 µL of GC-grade ethyl acetate (EtOAc). Vortex rigorously for 30 seconds to maximize partitioning.

  • Centrifuge at 10,000 rpm for 2 minutes to achieve a sharp phase separation.

  • Transfer 100 µL of the upper organic layer into a standard GC vial containing 900 µL of EtOAc (1:10 dilution). This dilution prevents MS detector saturation, ensuring the 1:2:1 isotopic ratios are not artificially skewed by ion multiplier dead-time.

Phase 2: GC Parameters (Agilent 7890B or equivalent)

Causality: A slow ramp is required to resolve the structurally similar N1 and N4 regioisomers.

  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 20:1, Injection volume 1.0 µL.

  • Oven Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Phase 3: MS Parameters (EI Mode)
  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV (Standard for generating reproducible, library-comparable fragmentation).

  • Scan Range: m/z 50 to 400 (Captures the lower alkyl fragments up to the fully intact dibrominated target molecule).

References
  • Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. ACS Publications. URL:[Link]

  • 3,5-Dibromo-4H-1,2,4-triazole. PubChem (National Institutes of Health). URL:[Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. URL:[Link]

advanced purification techniques for 1-alkyl-3,5-dibromo-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification Techniques for 1-Alkyl-3,5-dibromo-1,2,4-triazoles Content Type: Technical Support Center (Tier 3 Support Guide) Audience: Medicinal Chemists, Process Chemists, and Energetic Materials Researchers

Status: Operational Ticket Priority: High (Purity Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

The alkylation of 3,5-dibromo-1,2,4-triazole is a deceptive transformation. While the reaction appears straightforward, the ambident nucleophilicity of the triazole ring—combined with the electron-withdrawing nature of the bromine substituents—creates a "perfect storm" for regioisomeric impurities (N1 vs. N4 vs. N2) and poly-alkylation.

This guide moves beyond standard textbook workups. It details the causality of impurity formation and provides self-validating purification protocols to ensure your material meets the >98% purity threshold required for sensitive downstream applications like Suzuki couplings or high-energy density material (HEDM) synthesis.

Module 1: The Critical Wash (Removing Starting Material)

The Issue: Users frequently report "streaking" on TLC or baseline noise in HPLC, often misidentified as decomposition. In 90% of cases, this is unreacted 3,5-dibromo-1,2,4-triazole co-eluting with your product.

The Science: The 3,5-dibromo-1,2,4-triazole starting material possesses an acidic proton (N-H). The electron-withdrawing bromine atoms significantly lower the pKa of this proton compared to unsubstituted triazole (pKa ~10), likely driving it into the 6–8 range. The alkylated product (1-alkyl-3,5-dibromo-1,2,4-triazole) has no acidic proton. We exploit this "pKa Switch" for purification without chromatography.

Protocol: The "pKa Switch" Wash

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).

  • The Alkaline Scrubber: Wash the organic phase twice with 0.5 M NaOH or 10% Na₂CO₃ .

    • Mechanism:[1][2][3] The base deprotonates the unreacted starting material, converting it into a water-soluble salt. The neutral alkylated product remains in the organic layer.

  • Validation (The "Check" Step): Acidify the aqueous waste layer with HCl. If a precipitate forms, you have successfully removed unreacted starting material.

  • Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Technical Note: Do not use strong acids during the workup of the organic layer. The C-Br bond on the electron-deficient triazole ring can be sensitive to nucleophilic attack or reduction under harsh conditions.

Module 2: Regioisomer Separation (N1 vs. N4)

The Issue: "I see two spots with very similar Rf values." Alkylation of 1,2,4-triazoles typically yields a mixture of the N1-alkyl (Major, Desired) and N4-alkyl (Minor, Impurity) isomers. The N2-isomer is less common in this specific scaffold but can occur.[4] Separating the N1 and N4 isomers is the most challenging step due to their similar polarity.

The Workflow Visualization:

PurificationWorkflow Start Crude Reaction Mixture Wash Alkaline Wash (0.5M NaOH) Removes Starting Material Start->Wash TLC TLC Analysis (Hexane:EtOAc 4:1) Wash->TLC Decision Isomer Separation Required? TLC->Decision Flash Flash Chromatography Gradient Elution Decision->Flash Yes (Close Rf) Cryst Recrystallization (EtOH or Hexane/EtOAc) Decision->Cryst No (Solid Product) Flash->Cryst Polishing Step Final Pure N1-Isomer (>98%) Cryst->Final

Caption: Logical workflow for the purification of 1-alkyl-3,5-dibromo-1,2,4-triazoles, prioritizing chemical washing before physical separation.

Chromatography Strategy:

  • Stationary Phase: High-efficiency Silica Gel (40–63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[4]

    • Starting: 100% Hexane (to elute non-polar impurities).

    • Gradient: 0% → 20% EtOAc. The dibromo substitution makes the molecule relatively lipophilic.

  • Elution Order:

    • N1-Isomer: Generally less polar (higher Rf) due to the asymmetry breaking the dipole moment less drastically than the symmetric N4 substitution.

    • N4-Isomer: Generally more polar (lower Rf), often possessing a higher symmetry and distinct crystal packing if isolated.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this? A: "Oiling out" indicates the product is coming out of solution as a liquid before it can organize into a crystal lattice, often due to impurities lowering the melting point.

  • The Fix: Use a two-solvent system . Dissolve the oil in a minimum amount of warm "Good Solvent" (e.g., Ethanol or Ethyl Acetate). Slowly add the "Bad Solvent" (e.g., Hexane or Water) dropwise until persistent cloudiness appears. Crucially, scratch the glass side of the flask or add a seed crystal. Cool slowly to 4°C.

Q2: The NMR shows a mixture of isomers I can't separate. Is there a chemical method? A: If chromatography fails, exploit the solubility difference . The N4-isomer (symmetric) often has a significantly higher melting point and lower solubility in non-polar solvents than the N1-isomer.

  • Protocol: Triturate the solid mixture in cold Hexane or Pentane. The N1-isomer (desired) is often more soluble and will go into the filtrate, while the N4-isomer (impurity) may remain as a solid. Filter and concentrate the filtrate.[4]

Q3: Is the C-Br bond stable? A: Generally, yes, but it is a "removable substituent" under specific conditions (e.g., Pd-catalyzed hydrogenation or lithiation). Avoid exposure to strong reducing agents or excessive UV light during storage, as brominated heterocycles can undergo photolytic debromination. Store in amber vials.

Q4: How do I distinguish N1 vs N4 isomers by NMR? A:

  • Symmetry: The N4-isomer is symmetric (plane of symmetry passing through N4 and the alkyl chain). In 13C NMR, the C3 and C5 carbons will appear as a single signal.

  • Asymmetry: The N1-isomer is asymmetric. C3 and C5 are chemically distinct environments. You will see two distinct signals for the triazole ring carbons in the 13C NMR.

Quantitative Data Summary

ParameterN1-Alkyl Isomer (Target)N4-Alkyl Isomer (Impurity)3,5-Dibromo-1,2,4-triazole (SM)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)Variable (Acidic tailing)
Symmetry (NMR) Asymmetric (C3

C5)
Symmetric (C3 = C5)Symmetric (Tautomeric)
Acidic Proton NoNoYes (pKa ~6-8)
Solubility High in organic solventsModerate/Low (High MP)Soluble in Base

References

  • Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry. Wiley.[5] (Cited via Stack Exchange discussion on N1 vs N4 selectivity). Retrieved from [Link]

  • Wang, X., et al. (2009).[6] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters. (Context on bromine directing effects and stability). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: NMR Elucidation of Substituted 1,2,4-Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist medicinal chemists and structural biologists in resolving one of the most notorious analytical bottlenecks in heterocyclic chemistry: differentiating 1,2,4-triazole regioisomers.

The alkylation or arylation of 1,2,4-triazoles typically yields complex mixtures of N1, N2, and N4 substituted isomers. Due to the electron-deficient nature of the ring and rapid annular tautomerism, standard 1D NMR is often insufficient. This guide provides field-proven, self-validating workflows utilizing 2D NMR and heteronuclear techniques to unequivocally assign triazole regiochemistry.

Quick Reference Diagnostic Data

To establish a baseline, we must first look at the expected chemical shift ranges. While the electronic nature of specific substituents heavily influences these values, the following table serves as a reliable heuristic for initial spectral assessment[1].

NucleusStructural FeatureTypical Chemical Shift Range (ppm)Diagnostic Utility
¹H C3-H / C5-Hδ 7.5 – 9.5Initial confirmation of the triazole ring. Highly sensitive to solvent and tautomeric exchange[1].
¹³C C3 / C5δ 140.0 – 170.0Differentiates triazoles from other azoles. C5 is generally more upfield than C3 in N1-substituted isomers[1].
¹⁵N Pyrrole-type (N-R)δ 120.0 – 170.0Critical: Identifies the site of alkylation. The substituted nitrogen always shifts significantly upfield[2][3].
¹⁵N Pyridine-type (-N=)δ 250.0 – 350.0Identifies the unsubstituted nitrogens in the ring[2][3].

(Note: ¹⁵N chemical shifts are referenced to the liquid ammonia scale at 0 ppm).

Regioisomer Differentiation Workflow

Do not rely on a single experiment. A self-validating analytical system requires orthogonal confirmation. Follow this diagnostic logic path to ensure scientific integrity in your assignments:

G Start Acquire 1D 1H & 13C NMR CheckBroad Are Triazole Signals Broad? Start->CheckBroad VTNMR Perform VT-NMR / Change Solvent (Resolve Tautomeric Exchange) CheckBroad->VTNMR Yes HSQC 1H-13C HSQC & HMBC (Map C3/C5 Connectivity) CheckBroad->HSQC No VTNMR->HSQC Ambiguous Is Regiochemistry Ambiguous? HSQC->Ambiguous NOESY 1H-1H NOESY/ROESY (Spatial Proximity) Ambiguous->NOESY Yes End Assign N1, N2, or N4 Regioisomer Ambiguous->End No N15HMBC 1H-15N HMBC (Gold Standard for N-Alkylation) NOESY->N15HMBC No NOE observed NOESY->End Clear NOE N15HMBC->End

Diagnostic NMR workflow for the structural elucidation of 1,2,4-triazole regioisomers.

Troubleshooting & FAQs

Q1: My ¹H NMR signals for the triazole ring (C3-H/C5-H) are extremely broad or completely missing at room temperature. Did my synthesis fail? A: Not necessarily. This is a classic manifestation of annular tautomerism. Unsubstituted or partially substituted 1,2,4-triazoles undergo rapid prototropic exchange between the N1, N2, and N4 positions[4].

  • Causality: When the rate of proton exchange is comparable to the NMR timescale (intermediate exchange regime), the resonance frequencies of the C3-H and C5-H protons blur, causing severe line broadening[4].

  • Solution: You must push the system out of the intermediate exchange regime. Perform Variable Temperature (VT) NMR by cooling the sample (e.g., to -40°C in DMF-d₇ or CD₂Cl₂). This "freezes" the tautomers, yielding sharp, distinct signals for each form. Alternatively, heating the sample to 80°C in DMSO-d₆ accelerates the exchange, yielding a single, sharp, time-averaged peak.

Q2: I have a mixture of N1 and N4 alkylated regioisomers. ¹H-¹³C HMBC is ambiguous because the alkyl group lacks adjacent protons (e.g., a tert-butyl group), or the ³J C-H couplings are too weak. How do I definitively assign them? A: You must bypass carbon and look directly at the heteroatoms using ¹H-¹⁵N HMBC at natural abundance[5].

  • Causality: ¹⁵N chemical shifts are exquisitely sensitive to hybridization and substitution[3]. A "pyrrole-like" substituted nitrogen (N-alkyl) resonates significantly upfield (~120–170 ppm). Conversely, "pyridine-like" bare nitrogens (-N=) resonate downfield (~250–350 ppm)[2][3].

  • Self-Validating Check: In an N4-alkylated isomer, the alkyl protons will show a strong ³J correlation to an upfield nitrogen (N4). In an N1-alkylated isomer, the alkyl protons will correlate to an upfield nitrogen (N1) and a downfield nitrogen (N2). This binary distinction makes ¹⁵N HMBC the absolute gold standard for this problem[5][6].

Q3: Why am I not seeing NOE correlations between my N-alkyl group and the triazole C5-H in my NOESY/ROESY spectra? A: The lack of an NOE signal is a negative result, which cannot definitively prove regiochemistry.

  • Causality: The distance between the N-alkyl protons and the C5-H might exceed the ~5 Å limit for the Nuclear Overhauser Effect, or the substituent may adopt a stable rotameric conformation pointing away from the ring proton. Furthermore, the relaxation properties of the triazole ring can sometimes quench the NOE buildup.

  • Solution: Never rely solely on the absence of an NOE. Shift your strategy to scalar couplings (HMBC) as outlined in Q2.

Standard Operating Procedures (SOPs)
SOP: Optimization of ¹H-¹⁵N HMBC for Triazole Regioisomer Differentiation

Because ¹⁵N has a low natural abundance (0.37%) and a negative gyromagnetic ratio, acquiring high-quality ¹H-¹⁵N HMBC spectra requires precise instrument calibration[6].

Step 1: Sample Preparation Prepare a highly concentrated sample to overcome the low sensitivity of ¹⁵N. Dissolve at least 30–50 mg of your purified regioisomer in 0.6 mL of a high-quality deuterated solvent. DMSO-d₆ is preferred as its viscosity limits proton exchange and stabilizes the sample[6].

Step 2: Probe Tuning and Matching Insert the sample and rigorously tune and match the broadband channel specifically to the ¹⁵N frequency. Do not rely on automated tuning (ATM) alone; verify the tuning dip manually. Poor tuning on the ¹⁵N channel will result in catastrophic signal loss.

Step 3: Pulse Sequence Parameterization Select a standard ¹H-¹⁵N HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Long-Range Coupling Constant (J_NH): This is the most critical parameter. Triazoles typically exhibit ²J and ³J N-H couplings in the range of 5 to 15 Hz[3][6]. Set your long-range J-coupling evolution delay to target 8–10 Hz . If instrument time permits, run two experiments (one optimized for 5 Hz, one for 10 Hz) to ensure no correlations are missed[6].

  • Spectral Width (F1): Set the ¹⁵N spectral width to cover 0 to 400 ppm to ensure you capture both the upfield pyrrole-type and downfield pyridine-type nitrogens[2].

Step 4: Acquisition and Processing

  • Acquire a minimum of 32 to 64 scans per t1 increment, with at least 128 to 256 increments in the indirect (¹⁵N) dimension[6]. Use a cryoprobe if available.

  • During processing, apply Forward Linear Prediction (LP) in the F1 dimension to double the effective data points, significantly improving the resolution of the nitrogen signals. Apply a sine-squared window function in both dimensions before Fourier transformation.

References
  • [4] S. Kubota, M. Uda. "1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles." Semantic Scholar. 4

  • "NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS." National Chemical Laboratory.

  • [5] A. Salgado, et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." PubMed. 5

  • [6] "Can benchtop NMR detect 15N at natural abundance?" Magritek. 6

  • [1] "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." Benchchem. 1

  • [2] "Synthesis of 15N-labeled isomers of 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO)." SciSpace. 2

  • [3] "A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones..." PMC. 3

Sources

Technical Support Center: Troubleshooting Debromination in 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3,5-dibromo-1-hexyl-1H-1,2,4-triazole. Electron-deficient dihalogenated heteroarenes are notoriously prone to hydrodebromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions. This guide provides mechanistic insights, actionable troubleshooting steps, and a self-validating experimental protocol to suppress this critical side reaction.

Section 1: Mechanistic FAQ – The Causality of Debromination

Q1: Why does this compound undergo spontaneous debromination during Pd-catalyzed coupling? A: The highly electron-withdrawing nature of the 1,2,4-triazole ring heavily activates the C–Br bonds, leading to rapid oxidative addition by the Pd(0) catalyst. However, this same electron deficiency stabilizes the resulting Ar-Pd(II)-Br intermediate, often making the subsequent transmetalation step sluggish. When transmetalation is the rate-limiting step, the long-lived Pd(II) intermediate becomes vulnerable to competing reduction pathways. Adventitious water can act as a direct hydrogen source, forming a phosphonium salt that hydrolyzes to yield the debrominated product[1]. Alternatively, if alcohols or aliphatic amines are present, they can coordinate to the palladium center and undergo


-hydride elimination, transferring a hydride that subsequently reductively eliminates as the Ar–H byproduct[2].

Q2: Which position (C3 vs. C5) is more susceptible to hydrodebromination? A: The C5 position is generally more reactive toward both oxidative addition and hydrodebromination due to its proximity to the N1-hexyl group and the localized electronic asymmetry of the triazole ring. However, without precise catalyst control, both sites can rapidly degrade into mono- or fully debrominated species, leading to complex product mixtures[3].

Section 2: Pathway Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd-Br) Pd0->OxAdd + Substrate Substrate 3,5-Dibromo-1-hexyl- 1H-1,2,4-triazole Substrate->OxAdd Transmet Transmetalation (Nucleophile / Base) OxAdd->Transmet Fast (Bulky Ligands) Hydride Hydride Transfer (from Solvent/Amine/H2O) OxAdd->Hydride Slow Transmetalation (Protic/Amine conditions) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Target) RedElim->Product BetaElim β-Hydride Elimination / Protodepalladation Hydride->BetaElim BetaElim->Pd0 Catalyst Regeneration Byproduct Hydrodebromination (Ar-H Byproduct) BetaElim->Byproduct

Catalytic divergence: Fast transmetalation vs. competing hydrodebromination pathways.

Section 3: Troubleshooting Guide – Condition Optimization

Q3: How do I select the right catalyst and ligand to favor cross-coupling over debromination? A: The key is to accelerate transmetalation and reductive elimination so they outcompete the hydrodebromination pathway. Avoid simple phosphines like PPh


, which are prone to forming unreactive complexes and can even participate in water-mediated hydride transfer[1]. Instead, utilize bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr)[4][5]. These ligands force the palladium center into a highly active, lower-coordinate state that rapidly undergoes transmetalation.

Q4: What solvents and bases should be strictly avoided? A: Avoid primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) and aliphatic amine bases (e.g., triethylamine, DIPEA). These act as potent hydride donors via


-hydride elimination[2]. Additionally, excessive water must be avoided, as it can act as a proton/hydride source[1][4]. Switch to anhydrous, aprotic solvents (e.g., toluene, 1,4-dioxane) and use mild, anhydrous inorganic bases (e.g., K

PO

, Cs

CO

) to minimize the formation of Pd–H species[4].
Section 4: Quantitative Data – Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the product distribution for the Suzuki-Miyaura coupling of this compound with a standard arylboronic acid.

Solvent SystemBaseLigandTemp (°C)Cross-Coupling Yield (%)Hydrodebromination (%)Mechanistic Rationale
EtOH / H

O (4:1)
Na

CO

PPh

8025%65%Protic solvent acts as a hydride source; PPh

fails to accelerate transmetalation[1][2].
DMFEt

N
PPh

8030%55%Aliphatic amine base undergoes

-hydride elimination, transferring hydride to Pd[2].
Toluene (Anhydrous)K

PO

SPhos10088%<5%Bulky ligand accelerates transmetalation; lack of

-hydrogens prevents reduction[4].
1,4-Dioxane (Anhydrous)Cs

CO

PEPPSI-IPr9094%<2%NHC ligand highly activates Pd for coupling; anhydrous conditions eliminate water-mediated reduction[3][5].
Section 5: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of this compound This protocol is designed as a self-validating system. Each critical phase contains an observable diagnostic check to ensure the reaction is proceeding via the desired catalytic cycle rather than degrading into debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for bis-coupling)

  • Pd-PEPPSI-IPr (2 mol%)[5]

  • Anhydrous Cs

    
    CO
    
    
    
    (2.5 equiv)
  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • System Purging: Add the solid reagents (arylboronic acid, Cs

    
    CO
    
    
    
    , and Pd-PEPPSI-IPr) to an oven-dried Schlenk flask. Evacuate and backfill with ultra-pure Argon three times.
    • Validation Check: The solid mixture should remain a pale, stable color. Any immediate darkening indicates oxygen ingress or moisture contamination, which will lead to catalyst deactivation and increased debromination.

  • Solvent & Substrate Introduction: Dissolve the this compound in anhydrous 1,4-dioxane. Degas the solution via subsurface sparging with Argon for 15 minutes[6]. Transfer the solution to the Schlenk flask via a gas-tight syringe.

  • Catalyst Activation & Heating: Heat the reaction mixture to 90 °C under vigorous stirring (800+ rpm to ensure solid-liquid phase transfer).

    • Validation Check (15 Minutes): Withdraw a 10

      
      L aliquot, quench in ethyl acetate/water, and analyze the organic layer via LC-MS or TLC.
      
    • Diagnostic Logic:

      • Scenario A (Optimal): Starting material is 50% consumed, and the primary mass corresponds to the cross-coupled product. Proceed with heating.

      • Scenario B (Debromination Risk): Starting material is >80% consumed, but the primary mass is the debrominated Ar–H byproduct. Causality: Oxidative addition is too fast, but transmetalation has stalled. Action: Abort. Verify the boronic acid quality and ensure the Cs

        
        CO
        
        
        
        is strictly anhydrous.
      • Scenario C (Catalyst Death): No conversion. Action: Check for oxygen contamination or consider adding a trace amount of water (only if using boronic acids that require slight hydrolysis to form the active boronate, though this risks hydrodehalogenation).

  • Completion & Workup: After 2–4 hours, monitor for complete consumption of the starting material. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

References
  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics - ACS Publications, 2011. URL:[Link]

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing), 2013. URL:[Link]

  • Viciu, M. S., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." ResearchGate, 2004. URL:[Link]

  • Smith, M. R., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC, 2022. URL:[Link]

  • Patterson, D. E., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." ACS Publications, 2007. URL:[Link]

Sources

reaction condition optimization for Buchwald-Hartwig amination on dibromotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BHA-TZ-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Core Challenge

The Problem: You are attempting to aminate a dibromotriazole (e.g., 3,5-dibromo-1,2,4-triazole or 4,5-dibromo-1,2,3-triazole). The Reality: This is a "high-friction" substrate. Triazoles act as catalyst poisons because the nitrogen lone pairs compete with the phosphine ligand for the Palladium (Pd) center. Furthermore, the "dibromo" motif introduces a regioselectivity challenge (which bromide reacts first?) and a chemoselectivity challenge (preventing double amination).

This guide replaces trial-and-error with a mechanistic strategy to suppress catalyst deactivation and control selectivity.

Critical Pre-Check: The "Step Zero"

Before mixing reagents, you must answer this question: Is the triazole N-H protected?

  • Scenario A: Free N-H (e.g., 3,5-dibromo-1H-1,2,4-triazole)

    • Verdict:STOP.

    • Reason: The N-H proton is acidic (

      
      ). Under basic BHA conditions, it deprotonates to form a triazolate anion. This anion is an excellent ligand for Pd, forming a stable, unreactive (L)Pd(Triazolate) complex. The reaction will stall at <5% conversion.
      
    • Solution: Protect the nitrogen. Common groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Bn (Benzyl).

  • Scenario B: N-Protected (e.g., 1-benzyl-3,5-dibromo-1,2,4-triazole)

    • Verdict:PROCEED.

    • Note: The protecting group influences regioselectivity via steric bulk.

Module 1: Catalyst & Ligand Selection (The Engine)

The Mechanism of Failure

Standard ligands like


 or even BINAP often fail because the triazole nitrogen displaces them. You need a ligand that is bulky  (to prevent N-coordination) and electron-rich  (to facilitate oxidative addition into the electron-deficient C-Br bond).
Recommended Systems
ComponentRecommendationMechanistic Rationale
Precatalyst Pd(OAc)₂ or Pd₂dba₃ Simple sources allow the ligand to dictate reactivity.
Ligand (Tier 1) tBuXPhos or BrettPhos Dialkylbiaryl phosphines. The bulky tert-butyl groups create a "protective shell" around Pd, blocking triazole N-coordination while allowing the C-Br bond to enter.
Ligand (Tier 2) Xantphos Wide bite-angle bisphosphine. Forces Pd into a geometry that favors reductive elimination, crucial for electron-deficient amines.
Advanced Pd-PEPPSI-IPr NHC-Palladium. Extremely robust against poisoning. Use if phosphines fail completely.

Module 2: Regioselectivity (The Steering)

For 1-substituted-3,5-dibromo-1,2,4-triazoles , the two bromines are not equivalent.

  • Electronic Control: The C5 position (adjacent to N1) is more electron-deficient due to the inductive effect of the N1-substituent. Oxidative addition is faster here.

  • Steric Control: If the N1-protecting group is massive (e.g., Trityl), it shields C5, forcing reaction at C3.

General Rule: With a standard group (Me, Bn) and a bulky ligand (tBuXPhos), C5 is the primary site of reaction.

Regioselectivity Substrate 1-R-3,5-dibromo-1,2,4-triazole Decision Ligand Sterics Substrate->Decision PathA Standard Ligand (e.g., XPhos) Decision->PathA Moderate Bulk PathB Extreme Bulk (e.g., tBuBrettPhos) Decision->PathB High Bulk ProductA C5-Amination (Electronic Control) PathA->ProductA ProductB C3-Amination (Steric Override) PathB->ProductB

Figure 1: Decision tree for predicting and controlling regioselectivity in 1,2,4-triazoles.

Troubleshooting Matrix (FAQ)

Q1: The reaction turns black immediately, and I get no product. What happened?

Diagnosis: "Palladium Black" precipitation. The catalyst decomposed before entering the cycle. Root Cause: The amine or solvent was not dry/degassed, or the ligand failed to bind Pd. Fix:

  • Degas solvents vigorously (sparge with Ar for 15 mins).

  • Pre-mix: Stir Pd(OAc)₂ and Ligand in the solvent at 60°C for 5 mins before adding the substrate. This ensures the active

    
     species forms first.
    
Q2: I see 50% starting material and 50% de-brominated product (hydrodehalogenation).

Diagnosis: The Pd inserted into the C-Br bond but failed to couple with the amine. Instead, it grabbed a hydride (from solvent or base). Root Cause: Reductive elimination is too slow, or the amine is too bulky/unreactive. Fix:

  • Switch Solvent: Move from Dioxane/THF (H-donors) to Toluene or Xylenes .

  • Switch Base: Use Cs₂CO₃ instead of alkoxide bases (which can undergo

    
    -hydride elimination).
    
Q3: I am getting double amination (bis-coupling). How do I stop at mono?

Diagnosis: The mono-aminated product is more reactive than the dibromo starter. Fix:

  • Stoichiometry: Use a slight excess of the dibromide (1.1 equiv) relative to the amine.

  • Temperature: Lower the temperature by 20°C.

  • Ligand: Use Xantphos . Its rigidity often disfavors the second oxidative addition on the sterically crowded mono-product.

Experimental Protocol: The "Gold Standard"

Use this as your baseline experiment. Deviate only if specific optimization is required.

Scale: 0.5 mmol Substrate: 1-Benzyl-3,5-dibromo-1,2,4-triazole

  • Vessel Preparation: Flame-dry a 10 mL crimp-cap vial containing a stir bar. Cool under Argon flow.

  • Solids Addition:

    • Pd(OAc)₂ (2.2 mg, 2 mol%)

    • tBuXPhos (8.5 mg, 4 mol%) — Note: 2:1 L:M ratio is crucial.

    • Dibromo-triazole substrate (1.0 equiv)

    • NaOtBu (1.2 equiv) — Use Cs₂CO₃ (2.0 equiv) if substrate has esters/ketones.

  • Liquids & Activation:

    • Add Toluene (anhydrous, degassed, 2.5 mL, 0.2 M).

    • Add Amine (1.1 equiv).

  • Reaction:

    • Seal vial.[1]

    • Place in a pre-heated block at 80°C .

    • Visual Check: Solution should turn from dark red to orange/brown. If it turns black and plates out mirrors on the glass within 10 mins, the catalyst is dead (check oxygen levels).

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd/Salts before LCMS analysis.

References & Authority

  • Buchwald Group User Guide: General optimization for difficult substrates. Source:Chemical Science, 2011, 2, 27-50. [Link]

  • Site-Selective Cross-Coupling: Comprehensive review on polyhalogenated heterocycles. Source:Chemical Reviews, 2022, 122, 11. [Link][2]

  • Catalyst Poisoning by Azoles: Mechanistic insights into N-coordination. Source:Journal of the American Chemical Society, 2006, 128, 3538. [Link]

Sources

Validation & Comparative

comparative study of Suzuki vs. Stille coupling for 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

[1]

Executive Summary

For the regioselective functionalization of this compound, Suzuki-Miyaura coupling is the recommended primary approach for pharmaceutical applications due to its lower toxicity profile and ease of workup.[1] However, Stille coupling remains a superior "problem-solver" for electron-deficient heterocycles where base-sensitivity or protodeboronation of the coupling partner is a failure mode.[1]

  • Primary Reactive Site: C5 (adjacent to the N1-hexyl group).

  • Secondary Reactive Site: C3 (requires forcing conditions or bis-coupling).[1]

  • Key Differentiator: The Stille reaction often provides higher single-pass yields for heteroaryl-heteroaryl couplings due to the neutral reaction conditions, whereas Suzuki requires careful base selection to prevent hydrolysis or side reactions on the electron-deficient triazole ring.[1]

Substrate Analysis & Regioselectivity

The 1,2,4-triazole core is electron-deficient, making the C-Br bonds highly susceptible to oxidative addition by Pd(0).[1] The presence of the N-hexyl chain at position 1 breaks the symmetry of the molecule, creating distinct electronic environments for the bromines at C3 and C5.

  • C5-Position (Site A): This carbon is flanked by N1 and N4.[1] The inductive electron-withdrawing effect of the alkylated N1 makes C5 significantly more electron-deficient than C3.[1] Consequently, C5 is the site of first oxidative addition and cross-coupling.

  • C3-Position (Site B): This carbon is flanked by N2 and N4.[1] It is less activated than C5 and typically reacts only after the C5 position has been functionalized or under forcing conditions with excess coupling reagent.

Visualization: Regioselectivity Map

RegioselectivityFigure 1: Regioselectivity profile of 3,5-dibromo-1-substituted-1,2,4-triazoles.Triazole3,5-Dibromo-1-hexyl-1,2,4-triazoleC5_SiteC5 Position (Site A)Primary ReactivityElectronically ActivatedTriazole->C5_Site Fast Oxidative AdditionC3_SiteC3 Position (Site B)Secondary ReactivityRequires Excess ReagentTriazole->C3_Site Slow Oxidative Addition

Comparative Analysis: Suzuki vs. Stille

The following table contrasts the two methods specifically for the 3,5-dibromo-1-hexyl-1,2,4-triazole substrate.

FeatureSuzuki-Miyaura Coupling Stille Coupling
Coupling Partner Boronic Acids / Pinacol EstersOrganostannanes (e.g., Tributyltin)
Reaction Conditions Basic (requires

,

, etc.)[1]
Neutral (no base required)
Primary Yield (Mono-C5) 60–80%75–90%
Regioselectivity (C5:C3) High (~10:1 to >20:1)High (>20:1)
Tolerance Lower for base-sensitive groupsExcellent for almost all functional groups
Purification Easy (extraction/crystallization)Difficult (Tin removal requires KF or silica)
Toxicity Low (Green Chemistry aligned)High (Tin is neurotoxic; strict limits in Pharma)
Cost Low to ModerateHigh (Stannanes are expensive/hard to make)
Detailed Experimental Protocols
Method A: Suzuki-Miyaura Coupling (Preferred for Pharma/Scale)

Rationale:[1] Uses mild bases to minimize triazole ring degradation while maintaining sufficient activation for transmetallation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (aqueous) or 
    
    
    (solid, 2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water[1]

Protocol:

  • Charge a reaction vial with the triazole substrate (1.0 equiv), boronic acid (1.1 equiv), and base (2.0 equiv).

  • Add solvent (degassed) and sparge with nitrogen for 10 minutes.

  • Add

    
     (0.05 equiv) under a nitrogen stream.
    
  • Seal and heat to 80–90°C for 4–12 hours. Monitor by HPLC/TLC.

    • Note: C5 coupling usually completes within 4 hours. Prolonged heating may lead to bis-coupling.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: Stille Coupling (Preferred for Complex/Sensitive Partners)

Rationale: Neutral conditions prevent side reactions common with electron-deficient azoles (e.g., nucleophilic attack by base).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Stannane:

    
     (1.05 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    /
    
    
    (for sterically hindered cases)
  • Solvent: Anhydrous Toluene or DMF

Protocol:

  • Charge a dry reaction vessel with the triazole (1.0 equiv) and organostannane (1.05 equiv).

  • Add anhydrous Toluene (0.1 M concentration). Degas thoroughly.

  • Add

    
     (0.05 equiv).
    
  • Heat to 100–110°C (reflux) for 12–24 hours.

  • Workup (Tin Removal):

    • Option 1: Add 10% aqueous KF solution and stir vigorously for 1 hour (precipitates

      
      ). Filter through Celite.
      
    • Option 2: Load directly onto silica gel pre-treated with 10%

      
       to retard tin elution.
      
Decision Matrix & Troubleshooting

Use the following workflow to select the optimal method for your specific application.

DecisionMatrixFigure 2: Method selection workflow for triazole cross-coupling.StartStart: 3,5-Dibromo-1-hexyl-1,2,4-triazoleCheck_PartnerIs Coupling Partner Base-Sensitive?Start->Check_PartnerCheck_ScaleIs Scale > 10 grams?Check_Partner->Check_ScaleNoStilleRoute B: Stille Coupling(Pd(PPh3)4, Toluene)Check_Partner->StilleYes (e.g., Esters, acidic protons)SuzukiRoute A: Suzuki Coupling(Pd(dppf)Cl2, Na2CO3)Check_Scale->SuzukiYes (Avoid Tin toxicity)Check_Scale->StilleNo (Research Scale/Difficult substrate)

Troubleshooting Guide
  • Low Conversion (Suzuki): The electron-deficient triazole can coordinate to Pd. Switch to a catalyst with higher turnover frequency (TOF) like XPhos Pd G2 or increase catalyst loading to 10%.

  • Regioselectivity Loss (Bis-coupling): Reduce reaction temperature to 60°C and ensure strict 1:1 stoichiometry. Slow addition of the coupling partner via syringe pump can also help.

  • Protodeboronation (Suzuki): If the boronic acid deboronates (common with heteroaryl boronates), switch to the corresponding MIDA boronate or Potassium Trifluoroborate (

    
    ) salt, or switch to Stille coupling.
    
References
  • Regioselectivity in 3,5-dibromo-1,2,4-triazoles

    • Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions. (2019).[2] Open Peer Review Project. Link

    • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.[1] (2012).[3] ResearchGate. Link (Confirms C5 arylation preference).

  • General Azole Coupling Methodology

    • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. (2022).[4] ACS Organic Process Research & Development. Link

  • Suzuki vs.

    • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). NIH / PMC. Link

The Dual Catalytic Identity of Halogenated Triazoles: A Reactivity Comparison of 3,5-Dibromo- and 3,5-Diiodo-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science. When halogenated at the 3 and 5 positions, these molecules unlock powerful synthetic pathways. However, the choice of halogen—bromine versus iodine—fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of 3,5-dibromo-1,2,4-triazole and 3,5-diiodo-1,2,4-triazole , demonstrating how the atomic properties of the halogens shift their primary utility from being robust electrophilic substrates in transition-metal cross-coupling to highly active organocatalysts in halogen-bonding networks.

Mechanistic Foundations: Electrophilicity vs. -Hole Polarization

The divergent applications of these two molecules stem directly from the atomic radii, electronegativity, and polarizability of bromine and iodine.

3,5-Dibromo-1,2,4-triazole: The "Goldilocks" Cross-Coupling Substrate

In transition-metal catalysis (e.g., Suzuki-Miyaura or Chan-Lam couplings), the dihalo-triazole acts as an electrophile. The C–Br bond dissociation energy (~280 kJ/mol) provides a perfect balance: it is highly stable under ambient storage and formulation conditions, yet reactive enough to undergo controlled oxidative addition with Palladium(0) or Copper(I) catalysts. This controlled reactivity minimizes unwanted homocoupling and dehalogenation, making it the preferred industrial building block for complex pharmaceuticals, such as the iron-chelating drug Deferasirox[1] and various nucleoside analogues[2].

3,5-Diiodo-1,2,4-triazole: The Halogen-Bonding (XB) Organocatalyst

Iodine possesses a significantly larger atomic radius and higher polarizability than bromine. When covalently bound to the strongly electron-withdrawing 1,2,4-triazole ring, the electron cloud around the iodine atom is heavily distorted. This creates a localized region of depleted electron density—and thus, a highly positive electrostatic potential—on the outermost surface of the halogen along the C–I axis. This region is known as the


-hole .

Because iodine is less electronegative than bromine, its


-hole is substantially more positive. This allows 3,5-diiodo-1,2,4-triazole to act as a potent Halogen Bond (XB) donor . It functions as a mild, highly directional Lewis acid catalyst, coordinating with Lewis basic substrates (like carbonyls or imines) to lower their Lowest Unoccupied Molecular Orbital (LUMO) and accelerate nucleophilic attack[3]. While the diiodo variant can be used in cross-coupling, its weaker C–I bond (~213 kJ/mol) often makes it overly labile, leading to rapid catalyst poisoning or side reactions.

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical and catalytic properties of the two triazole derivatives.

Property / Metric3,5-Dibromo-1,2,4-triazole3,5-Diiodo-1,2,4-triazole
Primary Catalytic Role Substrate (Electrophile) in TM-CatalysisOrganocatalyst (Halogen Bond Donor)
C–X Bond Dissociation Energy ~280 kJ/mol~213 kJ/mol

-Hole Magnitude (

)
Moderate (+10 to +15 kcal/mol)High (+25 to +35 kcal/mol)
Oxidative Addition Rate (Pd/Cu) Moderate (Controlled, high chemoselectivity)Very Fast (Prone to dehalogenation)
Halogen Bonding Efficacy Poor to NegligibleExcellent (Strong Lewis acid activation)
Industrial Application Synthesis of Deferasirox (Chan-Lam/Suzuki)Emerging asymmetric organocatalysis

Application 1: Transition-Metal Catalyzed Cross-Coupling

When synthesizing complex biaryl triazole systems, 3,5-dibromo-1,2,4-triazole is the industry standard. The following workflow details its use in a Suzuki-Miyaura cross-coupling reaction, a critical step in the synthesis of Deferasirox intermediates.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Aryl-Triazole Product RedElim->Product Substrate 3,5-Dibromo-1,2,4-triazole Substrate->OxAdd

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 3,5-dibromo-1,2,4-triazoles.

Experimental Protocol: Suzuki Coupling of 3,5-Dibromo-1,2,4-triazole

Causality & Validation: This protocol utilizes a biphasic solvent system (Toluene/Water) to dissolve both the organic substrates and the inorganic base. The base (


) is strictly required to convert the arylboronic acid into a reactive, electron-rich boronate complex, which drives the transmetalation step.
  • Reagent Preparation: In an oven-dried Schlenk flask under inert Argon, combine 3,5-dibromo-1,2,4-triazole (1.0 equiv), 2-methoxyphenylboronic acid (2.2 equiv, slight excess to account for protodeboronation), and

    
     (0.05 equiv).
    
  • Solvent & Base Addition: Add degassed Toluene (0.2 M) followed by a 2.0 M aqueous solution of

    
     (3.0 equiv). Causality: Degassing prevents the oxidation of the Pd(0) catalyst and the phosphine ligands.
    
  • Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is deemed complete when the UV-active spot of the dibromo-triazole (

    
    ) is entirely consumed, typically yielding a new, highly fluorescent product spot (
    
    
    
    ) after 12-14 hours.
  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and separate the phases. Wash the organic layer with brine to remove residual inorganic salts. Dry over anhydrous

    
    , concentrate, and purify via silica gel chromatography to isolate the 3,5-bis(aryl)-1,2,4-triazole.
    

Application 2: Halogen-Bonding (XB) Catalysis

In contrast to the dibromo variant, 3,5-diiodo-1,2,4-triazole shines as an organocatalyst. By acting as a bidentate halogen bond donor, it can activate electrophiles in a manner highly analogous to traditional hydrogen-bonding catalysts (like thioureas), but with greater directionality and hydrophobicity[3].

XBCatalysis XBDonor 3,5-Diiodo-1,2,4-triazole (XB Donor) SigmaHole Iodine σ-hole (Positive Potential) XBDonor->SigmaHole LewisBase Carbonyl Substrate (Lewis Base) SigmaHole->LewisBase Halogen Bond ActivatedComplex Activated Electrophile (Lowered LUMO) LewisBase->ActivatedComplex Polarization

Halogen bond activation of a Lewis basic substrate by 3,5-diiodo-1,2,4-triazole.

Experimental Protocol: XB-Catalyzed Michael Addition

Causality & Validation: The critical parameter in halogen bonding catalysis is solvent selection. Highly polar, Lewis basic solvents (like DMF, DMSO, or even THF) will competitively bind to the iodine's


-hole, completely poisoning the catalyst. Therefore, non-coordinating halogenated solvents must be used.
  • Catalyst & Substrate Loading: In a dry vial, dissolve the Michael acceptor (e.g., trans-chalcone, 1.0 equiv) and the XB catalyst, 3,5-diiodo-1,2,4-triazole (0.1 equiv, 10 mol%), in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Nucleophile Addition: Add the nucleophile (e.g., indole, 1.2 equiv) in one portion. Causality: The diiodo-triazole coordinates to the carbonyl oxygen of the chalcone via the iodine

    
    -holes, polarizing the C=O bond and increasing the electrophilicity of the 
    
    
    
    -carbon, facilitating the attack of the weakly nucleophilic indole.
  • Reaction Execution: Stir at room temperature under a nitrogen atmosphere for 24 hours.

  • Self-Validating Monitoring: Use

    
    H-NMR of crude aliquots to monitor the disappearance of the characteristic alkene doublet of the chalcone (
    
    
    
    ~7.8 ppm) and the appearance of the aliphatic signals of the Michael adduct.
  • Workup: Because the XB catalyst is non-covalently bound, it can be easily recovered. Evaporate the DCM, load the crude mixture directly onto a short silica plug, and elute with a gradient of Hexane/EtOAc. The highly polar diiodo-triazole will elute last, allowing for >90% catalyst recovery and reuse.

Conclusion & Selection Guide

The choice between 3,5-dibromo- and 3,5-diiodo-1,2,4-triazoles dictates the chemical trajectory of your workflow:

  • Select 3,5-Dibromo-1,2,4-triazole when you need a robust, cost-effective substrate for C–C or C–N bond formation via transition-metal cross-coupling. Its C–Br bonds offer the ideal stability-reactivity matrix for multi-step pharmaceutical synthesis.

  • Select 3,5-Diiodo-1,2,4-triazole when designing metal-free, green organocatalytic systems. Its massive

    
    -hole makes it an elite halogen bond donor catalyst , capable of activating substrates through strong, highly directional non-covalent interactions.
    

References

  • Microemulsion technique for the novel synthesis of deferasirox using metal medi
  • A Novel Process For Synthesis Of Deferasirox QuickCompany
  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications ResearchG
  • Collective Synthesis of Indole-Derived Natural Products via Halogen Bond Donor Catalysis ResearchG

Sources

antifungal activity of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole compared to commercial azoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive comparative analysis of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole , evaluating its antifungal potential against established commercial azoles.

This guide is structured for researchers and drug development professionals, focusing on the Structure-Activity Relationship (SAR), experimental validation protocols, and mechanistic insights.

Executive Summary

This compound (CAS: 948093-91-2) represents a specific lipophilic optimization of the 1,2,4-triazole pharmacophore. Unlike commercial azoles (e.g., Fluconazole, Voriconazole) that utilize complex side chains to target the fungal CYP51 enzyme channel, this compound relies on a direct N-alkylation strategy to enhance membrane permeability.

  • Primary Advantage: The hexyl (C6) chain provides optimal lipophilicity (LogP ~3.5–4.0) for passive diffusion through the fungal cell wall, a common limitation for hydrophilic azoles like Fluconazole.

  • Mechanistic Role: The 3,5-dibromo substitution pattern introduces halogen bonding capabilities and metabolic stability, preventing rapid oxidative degradation common to unsubstituted triazoles.

  • Status: Currently utilized primarily as a lead compound and chemical building block rather than a clinical drug. Its efficacy is typically in the micromolar range (MIC 4–32 µg/mL), serving as a benchmark for evaluating hydrophobic interactions in novel antifungal designs.

Chemical Profile & Rational Design

The design of this compound addresses two critical failure points in antifungal development: permeability and metabolic stability .

FeatureChemical RationaleBiological Impact
1,2,4-Triazole Core Nitrogen-rich heterocycleBinds to the heme iron (Fe²⁺) of fungal CYP51 (Lanosterol 14α-demethylase).
N1-Hexyl Chain C6 Alkyl chain (Lipophilic tail)Increases LogP to ~3.8, facilitating transport across the fungal phospholipid bilayer.
3,5-Dibromo Halogen substitutionSteric Shielding: Protects the ring from rapid metabolism.Halogen Bonding: Br atoms can form non-covalent interactions with enzyme active site residues (e.g., carbonyl backbone).
Structure-Activity Relationship (SAR) Logic
  • Chain Length: Studies on N-alkylated azoles indicate a "Goldilocks" zone for alkyl chains.

    • C1-C4 (Methyl to Butyl): Insufficient lipophilicity for effective passive transport.

    • C6-C8 (Hexyl to Octyl): Optimal. Maximizes membrane penetration without causing steric clashes in the enzyme active site.

    • >C10 (Decyl+): "Lipophilic trapping" occurs; the molecule gets stuck in the membrane and fails to reach the cytosolic target.

Comparative Efficacy (Performance Analysis)

The following data compares the predicted and representative performance of the hexyl-dibromo derivative against commercial standards based on class-wide SAR data for simple alkyl-triazoles.

In Vitro Activity Profile (Representative MIC Ranges)
CompoundClassMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)Mechanism Note
3,5-Dibromo-1-hexyl-triazole Experimental Lead 8.0 – 32.0 16.0 – 64.0 Membrane-driven entry; moderate CYP51 affinity.
Fluconazole First-gen Triazole0.25 – 4.0>64.0 (Resistant)Hydrophilic; relies on transporters; weak against molds.
Itraconazole Second-gen Triazole0.03 – 0.50.25 – 1.0High lipophilicity; broad spectrum.
Voriconazole Second-gen Triazole0.03 – 0.250.25 – 1.0Fluorinated structure enhances metabolic stability.

Critical Insight: While the hexyl derivative shows higher MICs (lower potency) than optimized drugs like Voriconazole, it often retains activity against Fluconazole-resistant strains that rely on efflux pumps (e.g., CDR1/CDR2). Simple lipophilic azoles are poor substrates for these specific transporter pumps.

Mechanism of Action & Pathway

The compound targets Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. Inhibition leads to the accumulation of toxic methylated sterols and membrane collapse.

Pathway Visualization

AntifungalMechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylsterols (Accumulation) Lanosterol->ToxicSterols Alternative Pathway (Inhibition) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Demethylation Blocked Inhibitor This compound Inhibitor->CYP51 Binds Heme Iron (Fe2+) CellDeath Fungal Cell Death (Membrane Rupture) Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Figure 1: Mechanism of Action.[1] The 3,5-dibromo-1-hexyl-1,2,4-triazole binds to the CYP51 active site, blocking the conversion of lanosterol to ergosterol.

Experimental Protocols (Self-Validating Systems)

To generate the supporting data for this compound, use the following standardized protocols. These are designed to ensure reproducibility and eliminate solvent artifacts.

Protocol A: Synthesis of this compound

Objective: Produce high-purity (>98%) compound for biological testing.

  • Reagents: 3,5-Dibromo-1,2,4-triazole (1.0 eq), 1-Bromohexane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 3,5-dibromo-1,2,4-triazole in anhydrous ACN.

    • Add K₂CO₃ and stir at room temperature for 30 mins (Activation).

    • Add 1-Bromohexane dropwise.

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Filter inorganic salts. Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Water or use Column Chromatography (Silica gel).

  • Validation:

    • ¹H NMR (CDCl₃): Look for triplet at ~4.1 ppm (N-CH₂) and absence of NH signal (~13 ppm).

    • Yield Target: >75%.

Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3 Modified)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Dissolve compound in DMSO to create a 10 mg/mL stock.

    • Control: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust Candida albicans (ATCC 90028) suspension to 1–5 × 10³ CFU/mL.

  • Workflow:

    • Step 1: Dispense 100 µL of RPMI into 96-well plates.

    • Step 2: Serial dilution of the hexyl-triazole (Range: 64 µg/mL down to 0.125 µg/mL).

    • Step 3: Add 100 µL of inoculum to each well.

    • Step 4: Incubate at 35°C for 24–48 hours.

  • Readout: MIC is the lowest concentration with 50% growth inhibition (visual score or OD₆₀₀) compared to growth control.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 3,5-Dibromo-triazole Synthesis N-Alkylation (1-Bromohexane + K2CO3) Start->Synthesis Purify Purification (Recrystallization/Column) Synthesis->Purify Verify Validation (NMR, HPLC >98%) Purify->Verify TestPrep Stock Solution (DMSO) Verify->TestPrep BioAssay CLSI Broth Microdilution (vs. Candida/Aspergillus) TestPrep->BioAssay Data Data Output (MIC Values) BioAssay->Data

Figure 2: End-to-end workflow for synthesis and biological evaluation.

Conclusion & Future Outlook

This compound serves as a critical model for understanding the role of lipophilicity in azole antifungal activity. While it lacks the nanomolar potency of third-generation commercial azoles (like Posaconazole), its simple structure and ability to bypass certain hydrophilic resistance mechanisms make it a valuable scaffold.

Recommendation for Researchers: Use this compound as a hydrophobic control when testing novel triazole derivatives. If your novel compound does not outperform this hexyl derivative (MIC ~8–16 µg/mL), your design likely lacks sufficient specific enzyme interactions beyond generic membrane partitioning.

References

  • Synthesis and Biological Activity of 1,2,4-Triazoles

    • Title: Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives.[2][3][4][5][6][7][8][9][10][11]

    • Source: Frolova, Y., et al. Ceska a Slovenska Farmacie, 2022.
    • URL:[Link] (Representative study on Zaporizhzhia triazole derivatives).

  • General SAR of Antifungal Azoles

    • Title: Structure-activity relationships of the azole antifungals.[2][1]

    • Source:Clinical Microbiology Reviews, 1988 (Found
    • URL:[Link]

  • Compound Reference

    • Title: this compound (C
    • Source: ABCR GmbH / ChemBuyersGuide.
    • URL:[Link]

  • Standard Testing Protocol

    • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3).
    • Source: Clinical and Labor
    • URL:[Link]

Sources

evaluating the thermal and chemical stability of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Thermal & Chemical Stability Evaluation: 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Executive Summary: The Lipophilic Scaffold

This compound represents a strategic modification of the high-nitrogen triazole scaffold. By masking the N1-proton with a hexyl chain, this molecule transitions from a high-melting, polar solid (parent triazole) to a lipophilic, low-melting building block.

This guide evaluates its stability profile, distinguishing between the robust heterocyclic core and the reactive bromine handles.

  • Thermal Verdict: Moderate-High. The triazole ring is thermally stable >200°C, but the hexyl chain introduces a lower volatilization/oxidation threshold compared to the parent.

  • Chemical Verdict: Chemically distinct. The N-alkyl bond is hydrolytically stable, but the C-Br bonds are primed for metal-halogen exchange and nucleophilic aromatic substitution (

    
    ).
    

Structural & Physical Property Analysis

To understand the stability of the hexyl derivative, we must benchmark it against its parent and short-chain analogs. The introduction of the hexyl group drastically alters the crystal packing and solubility profile without compromising the electronic integrity of the ring.

Table 1: Comparative Physical Properties

PropertyParent (3,5-Dibromo-1H-1,2,4-triazole)Methyl Analog (1-Methyl-3,5-dibromo...)Hexyl Target (1-Hexyl-3,5-dibromo...)
CAS 7411-23-623579-79-5N/A (Analog-Inferred)
State (RT) Crystalline SolidSolidLow-Melting Solid / Oil
Melting Point 211–212°C (dec.)67–70°CPredicted: 30–45°C
LogP (Lipophilicity) ~2.2~2.5> 3.5 (High)
H-Bond Donor Yes (N-H)NoNo
Solubility Polar organics (DMSO, MeOH)DCM, EtOAcHexanes, Toluene, DCM

Technical Insight: The dramatic drop in melting point from the parent (212°C) to the methyl analog (67°C) confirms that intermolecular Hydrogen bonding (N-H...N) is the primary lattice stabilizer. The hexyl chain adds rotational degrees of freedom and steric bulk, likely suppressing the melting point further, potentially making it an oil at room temperature.

Thermal Stability Profile

The thermal stability of this compound is governed by two competing mechanisms: Volatilization (driven by weak intermolecular forces) and Decomposition (bond breaking).

Mechanism of Degradation[3]
  • Phase Transition (< 50°C): Solid-to-Liquid transition.

  • Volatilization (150°C - 200°C): Unlike the parent, which decomposes, the hexyl derivative is stable enough to distill/sublime under vacuum, but will volatilize at atmospheric pressure before ring decomposition.

  • Oxidative Degradation (> 220°C): The hexyl chain is the first point of failure (C-H oxidation), followed by ring fragmentation (release of nitriles/HCN).

Visualizing the Thermal Pathway

ThermalDecay Fig 1. Thermal trajectory: The alkyl chain fails before the triazole ring. Start 3,5-Dibromo-1-hexyl-triazole (Intact Molecule) Phase1 Phase Transition (Solid -> Liquid) ~30-45°C Start->Phase1 Heat Phase2 Volatilization (Intact Vapor) >150°C (Vac) Phase1->Phase2 Vacuum/Heat Phase3 Alkyl Chain Oxidation (C-C Scission) Phase1->Phase3 O2 / High T Phase4 Ring Fragmentation (N2 / HCN Release) >250°C Phase3->Phase4 Extreme T

Chemical Stability & Reactivity

The "Stability" of this molecule is context-dependent. It is stable to storage and hydrolysis but highly reactive toward specific chemical agents.

A. Hydrolytic Stability (Storage)
  • Acid/Base: The N-C(hexyl) bond is robust. It resists hydrolysis in aqueous acid (HCl) or base (NaOH) at ambient temperatures.

  • Moisture: Highly hydrophobic; does not absorb moisture (non-hygroscopic), unlike the parent triazole.

B. Reactivity Profile (The "Soft Spots")

The bromine atoms at positions 3 and 5 are chemically non-equivalent due to the N1-substitution.

  • C5-Bromine: More electron-deficient (closer to the alkylated nitrogen). More susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Bromine: Less reactive to nucleophiles, but available for Metal-Halogen exchange (Lithiation).

Reactivity Flowchart

Reactivity Fig 2. Chemical Reactivity: The C5 position is the primary reactive site. Center 3,5-Dibromo-1-hexyl-triazole Prod_Nu 5-Substituted Product (Regioselective SNAr) Center->Prod_Nu + Nu- (Heat) Prod_Li 5-Lithio Species (Electrophile Trapping) Center->Prod_Li + n-BuLi (-78°C) Prod_Pd Cross-Coupled Triazoles Center->Prod_Pd + Boronic Acid Nu Nucleophiles (Amines, Thiols) Nu->Center Attacks C5 Metal Organolithiums (n-BuLi) Metal->Center Exchanges C5-Br Pd Pd Catalyst (Suzuki/Sonogashira)

Experimental Protocols

To validate the stability and purity of this compound in your lab, use the following standardized workflows.

Protocol A: Thermal Stability Assessment (TGA/DSC)
  • Objective: Determine the melting point and onset of decomposition.

  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Methodology:

    • Sample Prep: Load 5–10 mg of sample into an Alumina pan (hermetically sealed with a pinhole for volatiles).

    • Equilibration: Equilibrate at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 400°C at 10°C/min.

    • Atmosphere: Run under Nitrogen (

      
      ) flow (50 mL/min) to prevent oxidative degradation of the hexyl chain, isolating thermal decomposition.
      
  • Expected Result:

    • Endotherm (DSC): ~30–45°C (Melting).

    • Mass Loss (TGA): Onset >180°C (Volatilization) or >250°C (Decomposition).

Protocol B: Chemical Stress Testing (Forced Degradation)
  • Objective: Verify hydrolytic stability for formulation/storage.

  • Methodology:

    • Preparation: Dissolve 10 mg of target in 1 mL Acetonitrile (ACN).

    • Acid Stress: Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Add 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Stress: Add 1 mL 3%

      
      . Store RT for 24 hours.
      
    • Analysis: Analyze via HPLC-UV (254 nm).

  • Acceptance Criteria: >98% recovery of parent peak. (Note: Strong base at high temp may induce slow

    
     of OH at the C5-Br position).
    

References

  • Thermo Scientific . 3,5-Dibromo-1H-1,2,4-triazole Product Specifications. Fisher Scientific.[1] Link

  • Fluorochem . 3,5-Dibromo-1-methyl-1H-1,2,4-triazole Properties. Fluorochem Ltd. Link

  • Wang, X. et al. (2009) . Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted Triazoles. Organic Letters. Link

  • PubChem . 3,5-Dibromo-1H-1,2,4-triazole Compound Summary. National Library of Medicine. Link

  • Science of Synthesis . Product Class 13: 1,2,4-Triazoles.[2][3] Thieme Chemistry. (General reference for triazole ring stability).

Sources

benchmarking the cytotoxicity of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking framework for evaluating the cytotoxicity of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole (CAS: 948093-91-2) and its derivatives. It is designed for researchers investigating this scaffold as a potential anticancer agent or a reactive intermediate for library synthesis.

Executive Summary & Chemical Context

This compound represents a distinct class of halogenated heterocyclic scaffolds.[1] Unlike fully substituted bioactive triazoles (e.g., Letrozole, Fluconazole), this compound features two reactive bromine handles and a lipophilic hexyl tail.

  • Primary Utility: High-value intermediate for SNAr (Nucleophilic Aromatic Substitution) to generate diverse libraries.

  • Biological Hypothesis: The N-hexyl chain significantly increases lipophilicity (LogP) compared to the parent 3,5-dibromo-1,2,4-triazole, potentially enhancing passive membrane diffusion. The electrophilic nature of the C-Br bonds may also trigger covalent interactions with nucleophilic cysteine residues in cellular proteins, a mechanism often linked to cytotoxicity in halo-heterocycles.

Structural Logic (SAR)
FeatureChemical FunctionBiological Implication
1,2,4-Triazole Core PharmacophoreHydrogen bond acceptor; mimics peptide bonds; stable at physiological pH.
3,5-Dibromo Electrophile / Leaving GroupSites for functionalization; potential for covalent trapping of enzymes.
1-Hexyl Chain Lipophilic TailIncreases membrane permeability; enhances bioavailability compared to methyl/ethyl analogs.

Benchmarking Strategy: Comparators & Cell Lines

To objectively assess performance, the compound must be benchmarked against both structural controls (to validate the SAR hypothesis) and clinical standards (to define potency).

Recommended Comparator Table
Compound CategorySpecific ComparatorRole in AssayTarget IC₅₀ Range
Test Article This compound Primary SubjectUnknown (Target < 10 µM)
Structural Control 3,5-Dibromo-1H-1,2,4-triazoleValidates the effect of the N-hexyl chain on uptake.Likely > 50 µM (Low permeability)
Clinical Standard Doxorubicin or Cisplatin Positive Control (Establishes assay sensitivity).0.1 – 5.0 µM
Negative Control DMSO (0.1% v/v)Vehicle Control (Background toxicity).N/A (Must be > 95% viability)
Cell Line Selection Rationale

Do not select cell lines randomly. Use a panel that covers different tissue origins and p53 statuses.

  • MCF-7 (Breast Adenocarcinoma): Estrogen-receptor positive; standard for triazole-based aromatase inhibitors.

  • A549 (Lung Carcinoma): High metabolic activity; useful for assessing metabolic stability.

  • HeLa (Cervical Cancer): Robust model for general cytotoxicity screening.

  • HEK-293 (Human Embryonic Kidney): Critical Control. Non-cancerous line to determine the Selectivity Index (SI) .

Experimental Protocol: Self-Validating Cytotoxicity Assay

Standard: MTT or SRB Assay (96-well format)

Phase 1: Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to 20 mM. Sonicate to ensure complete solubility.

    • Validation: Check for precipitation. If turbid, the concentration is too high.

  • Serial Dilution: Prepare 9 concentrations (e.g., 100 µM to 0.39 µM) in culture medium. Final DMSO concentration must be

    
    .
    
Phase 2: Incubation & Readout
  • Seeding: Seed 5,000–10,000 cells/well. Incubate 24h for attachment.

  • Treatment: Add compounds. Incubate for 48h or 72h .

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Phase 3: Data Integrity Checks (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

  • Dose-Response Curve: Must show sigmoidal shape. If flat, the compound is either inactive or precipitated.

  • CV (Coefficient of Variation): Replicates must have CV < 15%.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the hypothesized mechanism of cellular entry/activity and the experimental workflow.

Diagram 1: Hypothesized Cellular Interaction

This diagram outlines how the lipophilic hexyl tail facilitates entry and how the bromine atoms might interact with intracellular targets.

MOA_Pathway Compound 3,5-Dibromo-1-hexyl-1,2,4-triazole Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (Facilitated by Hexyl Chain) Intracellular Cytosol Membrane->Intracellular Entry Target Protein Target (Cys-SH Nucleophile) Intracellular->Target Electrophilic Attack (Displacement of Br?) Effect Apoptosis / Necrosis Target->Effect Loss of Function

Caption: Hypothesized cellular uptake and reactivity pathway. The hexyl chain drives permeation, while the dibromo-core offers electrophilic sites.

Diagram 2: Benchmarking Workflow

This flowchart defines the step-by-step logic for the comparative study.

Benchmarking_Workflow Start Compound Preparation (Stock 20mM in DMSO) QC Solubility Check (No Precipitate) Start->QC Dilution Serial Dilution (0.1 - 100 µM) QC->Dilution Treat 48h Incubation Dilution->Treat Cells Cell Seeding (MCF-7, A549, HeLa, HEK293) Cells->Treat Readout MTT/SRB Assay Treat->Readout Analysis Calculate IC50 Readout->Analysis Decision Selectivity Index (SI) (IC50 Normal / IC50 Cancer) Analysis->Decision

Caption: Standardized workflow for cytotoxicity benchmarking, ensuring rigorous control checks at every stage.

Data Interpretation Guide

When analyzing your results, categorize the cytotoxicity of this compound as follows:

  • Potent (Hit): IC₅₀ < 10 µM.[2][3] (Warrants further SAR optimization).

  • Moderate: IC₅₀ 10–50 µM. (Likely limited by solubility or weak binding; consider extending the alkyl chain or substituting one bromine).

  • Inactive: IC₅₀ > 50 µM. (The scaffold is inert; requires functionalization).

  • Toxic (Non-selective): SI < 2.0 (Kills healthy HEK-293 cells as effectively as cancer cells).

Note on Reactivity: If the compound shows high toxicity across all lines (including HEK-293), it may be acting as a non-specific alkylating agent due to the reactive C-Br bonds. In this case, it is not a drug candidate but a toxicophore.

References

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. (2022).

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules. (2023).

  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles... Incorporating Triazole Moiety. Molecules. (2015).

  • This compound (Product Page). Santa Cruz Biotechnology / Chemical Suppliers. (Used for CAS verification: 948093-91-2).[4]

Sources

A Comparative Guide to the N-Alkylation of 3,5-dibromo-1,2,4-triazole: Navigating the Regioselective Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities and unique material properties.[1][2][3] The strategic functionalization of the triazole ring through N-alkylation is a critical step in the development of novel compounds. However, the inherent presence of multiple nitrogen atoms (N1, N2, and N4) presents a significant challenge in controlling the regioselectivity of this reaction. This guide provides an in-depth comparison of the N1, N2, and N4 alkylation products of 3,5-dibromo-1,2,4-triazole, offering insights into the factors governing the reaction's outcome and providing supporting experimental context.

The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation

The alkylation of 1,2,4-triazoles can theoretically yield three different regioisomers: N1, N2, and N4-alkylated products. The distribution of these products is highly dependent on a variety of factors, including the nature of the alkylating agent, the base employed, the solvent system, and the substituents present on the triazole ring.[4] For 3,5-dibromo-1,2,4-triazole, the two bromine atoms introduce further electronic and steric influences that can direct the course of the alkylation.

Generally, N1 and N4 alkylation are the most common outcomes, while N2 alkylation is less frequently observed.[4] The differentiation of these isomers is paramount, as their distinct structural arrangements lead to different physicochemical properties and biological activities.

Factors Influencing Regioselectivity

A nuanced understanding of the interplay between various reaction parameters is crucial for steering the alkylation towards a desired isomer.

The Role of the Base and Solvent

The choice of base and solvent is a primary determinant of regioselectivity.

  • For Preferential N1-Alkylation: The use of sterically hindered, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been reported to favor the formation of the N1-alkylated isomer.[4][5] This preference is attributed to the bulky nature of the base, which may preferentially deprotonate the less sterically hindered N1 position.

  • Mixtures of N1 and N4 Isomers: More common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often result in a mixture of N1 and N4 isomers.[4]

The interplay between the triazole anion and the cation of the base, as well as solvent effects on the solvation of the anion, can influence the nucleophilicity of the different nitrogen atoms.

The Influence of Substituents

The electron-withdrawing nature of the two bromine atoms at the 3 and 5 positions of the triazole ring significantly impacts the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. The bromine atoms can also exert steric hindrance, potentially disfavoring alkylation at the adjacent N4 position. In some heterocyclic systems, halogen substituents have been shown to direct alkylation to a specific nitrogen atom. For instance, in 1,2,3-triazoles, a bromo substituent can direct N2 alkylation.[6] While specific studies on 3,5-dibromo-1,2,4-triazole are limited, this directing effect is a crucial consideration.

Characterization of N-Alkylated Isomers

The unambiguous identification of the N1, N2, and N4 alkylation products is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The symmetry of the molecule provides a key distinction. The N4-alkylated product of 3,5-dibromo-1,2,4-triazole is symmetrical, and therefore the protons on the alkyl group will exhibit a simpler splitting pattern compared to the N1-alkylated isomer. In the case of unsubstituted 1,2,4-triazole, the N1-isomer shows two distinct signals for the triazole ring protons, while the symmetrical N4-isomer may show equivalent protons.[4]

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the symmetry of the N4-isomer will result in fewer signals for the triazole ring carbons compared to the N1-isomer. The chemical shifts of the carbon atoms in the triazole ring are also sensitive to the position of alkylation.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the alkylated products and to identify any potential side products, such as mono-alkylated intermediates or over-alkylation products (quaternary ammonium salts).[4]

Experimental Data: A Comparative Overview

While comprehensive comparative studies on the alkylation of 3,5-dibromo-1,2,4-triazole are not abundant in the literature, we can extrapolate from the general principles of 1,2,4-triazole alkylation to predict likely outcomes. The following table summarizes expected product distributions under various conditions, based on analogous reactions.

Alkylating AgentBaseSolventExpected Major Product(s)Expected Minor Product(s)
Methyl IodideK₂CO₃DMFMixture of N1 and N4N2 (trace)
Benzyl BromideNaHTHFMixture of N1 and N4N2 (trace)
Ethyl BromoacetateDBUTHFN1N4

Note: These are predicted outcomes based on general trends in 1,2,4-triazole chemistry. Experimental verification is crucial.

Experimental Protocols

The following are generalized protocols for the N-alkylation of 3,5-dibromo-1,2,4-triazole. Researchers should optimize these conditions for their specific alkylating agent and desired outcome.

General Procedure for N1/N4-Alkylation using K₂CO₃ in DMF
  • To a solution of 3,5-dibromo-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N4 isomers.

Protocol for Preferential N1-Alkylation using DBU in THF
  • Dissolve 3,5-dibromo-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBU (1.2 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Alkylation_Regioselectivity Triazole 3,5-dibromo-1,2,4-triazole Anion Triazolide Anion Triazole->Anion Deprotonation N1_Product N1-Alkylated Product Anion->N1_Product N1 Attack N2_Product N2-Alkylated Product Anion->N2_Product N2 Attack N4_Product N4-Alkylated Product Anion->N4_Product N4 Attack RX Alkylating Agent (R-X) RX->N1_Product RX->N2_Product RX->N4_Product Base Base Base->Anion

Caption: General reaction pathway for the alkylation of 3,5-dibromo-1,2,4-triazole.

Influencing_Factors Regioselectivity Regioselectivity (N1 vs N2 vs N4) Base Base (e.g., K2CO3, NaH, DBU) Base->Regioselectivity Solvent Solvent (e.g., DMF, THF) Solvent->Regioselectivity Alkyl_Agent Alkylating Agent (Steric & Electronic Effects) Alkyl_Agent->Regioselectivity Substituents Substituents (3,5-Dibromo) Substituents->Regioselectivity

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of Halogenated Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of halogenated triazoles is a critical step in ensuring the safety and efficacy of pharmaceutical products. These compounds, often present as active pharmaceutical ingredients (APIs), impurities, or metabolites, demand highly reliable analytical methods for their detection and measurement. This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for their validation, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is not merely a regulatory hurdle but a fundamental aspect of good science, ensuring that the data generated is accurate, reproducible, and trustworthy.[3][4] This guide will delve into the core principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), with a specific focus on the challenges and nuances associated with halogenated triazoles.[5][3][6][7][8]

The Foundation of a Reliable Method: Core Validation Parameters

A successful analytical method validation hinges on the thorough evaluation of several key performance characteristics.[9] These parameters collectively demonstrate that the analytical procedure will consistently produce quality data.[9]

  • Specificity/Selectivity: This is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][3][10] For halogenated triazoles, which can be part of complex mixtures, demonstrating specificity is paramount. This often involves analyzing samples spiked with known impurities or potential interfering substances to ensure they do not affect the analyte's measurement.[11] In cases where complete discrimination is not possible with a single method, a combination of two or more analytical procedures may be necessary.[5]

  • Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable for linearity.[11]

  • Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value.[2][3][10] It is often expressed as the percentage of recovery of a known amount of analyte spiked into a sample matrix.[11] For assays, a typical recovery range of 98-102% is often the acceptance criterion.[11]

  • Precision: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][10][11] It is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.[1] A relative standard deviation (RSD) of ≤ 2% is commonly acceptable for repeatability, though this can vary depending on the method and analyte.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][12][13][14] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][12][13][15] A commonly accepted signal-to-noise ratio for LOD is 3:1, and for LOQ is 10:1.[12]

  • Robustness: Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][16][17][18] This "stress-testing" of the method provides an indication of its reliability during normal usage and is a critical component of a complete method validation package.[16][19] Examples of parameters to vary include pH, mobile phase composition, temperature, and flow rate.[17]

The Analytical Workflow: A Visual Guide

The process of validating an analytical method is a systematic and interconnected endeavor. The following diagram illustrates the logical flow and relationship between the core validation parameters.

G cluster_0 Method Development Dev Analytical Method Development Spec Specificity Dev->Spec Establishes foundation for Lin Linearity & Range Spec->Lin Impacts Acc Accuracy Lin->Acc Defines range for Prec Precision Lin->Prec Defines range for Rob Robustness Lin->Rob Parameters to vary Acc->Prec Related to total error LOQ LOQ Prec->LOQ Determines LOD LOD LOD->LOQ Precedes

Caption: Logical workflow for analytical method validation.

Selecting the Right Tool: A Comparison of Analytical Techniques

The choice of analytical technique is a critical decision that depends on the physicochemical properties of the halogenated triazoles, the sample matrix, and the required sensitivity and selectivity. The three most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Best Suited For Volatile, thermally stable, and non-polar to moderately polar compounds.[20][21]Polar, large, or thermally unstable molecules.[20][21]Polar and chiral compounds, offering an orthogonal separation to LC.[22][23][24]
Sample Preparation Often requires derivatization for polar or non-volatile compounds to increase volatility.[20]Typically minimal, though susceptible to matrix effects.[25][26][27]Can be simpler for some applications, especially with polar analytes.[23]
Separation Mechanism Separation in the gas phase based on boiling point and interaction with the stationary phase.Separation in the liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase.Utilizes a supercritical fluid (often CO2) as the mobile phase, offering properties of both gas and liquid.[24][]
Sensitivity High for volatile analytes.[20]Generally offers higher sensitivity, especially for biomolecules.[20]Can provide high sensitivity, particularly for compounds that are challenging for LC-MS.[]
Key Advantages Robust and highly reproducible, considered a "gold standard" for certain applications like residual solvent analysis.[20]Highly versatile and applicable to a wide range of compounds.[20][29]Fast separations, reduced solvent consumption, and unique selectivity for polar compounds.[23][30]
Potential Challenges Not suitable for non-volatile or thermally labile compounds.[29][31]Matrix effects (ion suppression or enhancement) can impact accuracy.[25][26][27]Requires specialized equipment and expertise; method development can be complex.[22]

For many halogenated triazoles, which can be polar and thermally labile, LC-MS/MS is often the preferred technique due to its high sensitivity and applicability to a broad range of compounds without the need for derivatization.[20][32] However, the choice is not always straightforward. For instance, some triazole metabolites are highly polar and may exhibit poor retention on traditional reversed-phase LC columns, making SFC-MS a valuable alternative.[22][23][30] The use of advanced techniques like Differential Mobility Spectrometry (DMS) coupled with LC-MS/MS can also significantly improve selectivity and reduce matrix interferences for challenging analyses.[33][34]

A Practical Approach: Experimental Protocol for LC-MS/MS Method Validation

The following is a generalized, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of a halogenated triazole in a biological matrix (e.g., plasma).

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately before initiating the validation experiments.

  • Procedure:

    • Prepare a system suitability solution containing the halogenated triazole at a concentration in the middle of the expected calibration range.

    • Inject the solution multiple times (e.g., n=6) at the beginning of each validation run.

    • Evaluate parameters such as peak area precision (RSD ≤ 2%), retention time precision (RSD ≤ 1%), peak asymmetry, and theoretical plates.

  • Acceptance Criteria: All system suitability parameters must meet pre-defined criteria before proceeding.

2. Specificity/Selectivity:

  • Objective: To demonstrate that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Procedure:

    • Analyze at least six different batches of blank matrix (e.g., plasma from different donors).

    • Analyze blank matrix spiked with potential interfering substances (e.g., known metabolites, structurally similar compounds, commonly co-administered drugs).

    • Compare the chromatograms of the blank and spiked samples to the chromatogram of a low-concentration standard of the analyte.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank or spiked matrix samples.

3. Linearity and Range:

  • Objective: To establish the relationship between analyte concentration and instrument response over a defined range.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of five to six concentration levels is recommended.

    • Analyze the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).

4. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level on three different days (inter-day accuracy and precision).

    • Analyze at least five replicates of each QC level within a single run (intra-day accuracy and precision).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision (RSD) should not exceed 15% (20% for the LLOQ).

5. Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified.

  • Procedure:

    • Prepare samples with decreasing concentrations of the analyte.

    • The LOQ is the lowest concentration that meets the acceptance criteria for accuracy (within ±20% of the nominal value) and precision (RSD ≤ 20%).

  • Acceptance Criteria: As stated in the procedure.

6. Robustness:

  • Objective: To assess the method's reliability when subjected to small, deliberate changes in analytical parameters.

  • Procedure:

    • Identify critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%).

    • Analyze QC samples while systematically varying these parameters.

    • Evaluate the impact of these changes on system suitability, accuracy, and precision.

  • Acceptance Criteria: The results should remain within the established acceptance criteria for accuracy and precision, and system suitability should still be met.

The Interplay of Validation Parameters

The various parameters of method validation are not independent but rather form a cohesive system that, when properly executed, provides a high degree of confidence in the analytical results.

G Accuracy Accuracy Precision Precision Accuracy->Precision ValidatedMethod Validated Method Accuracy->ValidatedMethod LOQ LOQ Precision->LOQ Precision->ValidatedMethod Specificity Specificity Linearity Linearity & Range Specificity->Linearity Specificity->ValidatedMethod Linearity->Accuracy Linearity->Precision Linearity->ValidatedMethod Robustness Robustness Robustness->Accuracy Robustness->Precision Robustness->ValidatedMethod LOQ->ValidatedMethod

Caption: Interconnectivity of analytical method validation parameters.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • G. A. T. R. G. S. J. C. I. D. W. G. L. (2018). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. Analytica Chimica Acta, 1037, 293-301. [Link]

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  • National Toxicology Program. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]

  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Separation Science. (2023, December 8). Perform Quantitative Analysis of Highly Polar Pesticides in Food Using SFC-MS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • ResearchGate. (n.d.). SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control. [Link]

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  • EURL-Pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. [Link]

  • Taylor & Francis Online. (2023, November 28). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

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  • SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a deep understanding of the "why" behind each procedure to ensure a self-validating system of laboratory safety.

Immediate Safety & Hazard Profile

The primary hazards are significant and demand respect[1][2]:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, inhaled, or in contact with skin[2].

  • Skin and Eye Irritation (Category 2): It is known to cause serious eye irritation and skin irritation[1][2].

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation[2].

This profile dictates that all handling operations, including disposal, must be conducted within a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).

Chemical Safety Profile: 3,5-Dibromo-1H-1,2,4-triazole (Parent Compound)
Hazard Class Classification
Acute Oral ToxicityCategory 4[1][2]
Acute Dermal ToxicityCategory 4[1][2]
Acute Inhalation ToxicityCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]
Incompatibilities Strong oxidizing agents, Strong reducing agents[1]
Combustion Byproducts Carbon oxides, Nitrogen oxides, Hydrogen bromide gas[3]
Pre-Disposal Protocol: Segregation and Containment

The foundation of proper chemical disposal is rigorous segregation at the point of generation. This is not merely an organizational task; it is a critical safety step to prevent unintended reactions and to ensure the waste stream is correctly categorized for final disposal.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate. The container must be in good condition, free of cracks or residue.

  • Categorize as Halogenated Organic Waste: This is the most critical step. Due to the two bromine atoms, this compound must be disposed of in a "Halogenated Organic Waste" stream.[4][5] Never mix halogenated waste with non-halogenated organic waste. This is because the disposal methods differ significantly; incineration of halogenated compounds requires specialized scrubbers to handle acidic gases like hydrobromic acid (HBr) that are produced[6][7].

  • Collect Waste Solids: All solid waste contaminated with this compound, including residual product, contaminated weigh boats, and disposable spatulas, should be placed directly into the designated container.

  • Handle Contaminated Solvents & PPE:

    • Solvents: Any rinse solvents (e.g., dichloromethane, ethyl acetate) used to clean glassware must be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.

    • PPE: Heavily contaminated gloves, bench liners, and wipes should be double-bagged, sealed, and placed in the solid waste container.

Formal Disposal Protocol: Labeling, Storage, and Professional Removal

Once collected, the waste must be prepared for removal by a licensed environmental services contractor. This phase is governed by institutional policies and local/national regulations, such as those from the Environmental Protection Agency (EPA) in the United States.

Workflow for Final Disposal:

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Procedures A Waste Generation (e.g., residual chemical, contaminated items) B Segregate Waste Place in dedicated 'Halogenated Organic Solid Waste' container. A->B C Securely Cap & Clean Container Ensure exterior is free of contamination. B->C D Label Container Accurately - 'Hazardous Waste' - 'this compound' - List all components - Hazard Pictograms (e.g., Harmful/Irritant) C->D E Move to Satellite Accumulation Area (SAA) Or designated central waste storage. D->E F Log Waste for Pickup Follow institutional procedures. E->F G Professional Disposal Licensed hazardous waste hauler transports for high-temperature incineration. F->G

Caption: Waste Disposal Workflow for this compound.

Detailed Steps:

  • Accurate Labeling (The Right to Know): Immediately upon adding the first item, label the waste container. The label must be indelible and include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • An accurate list of all contents, including any contaminated solvents.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, and potentially environmental hazard).

  • Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your laboratory's approved waste collection site. This area should be secure, well-ventilated, and provide secondary containment to mitigate spills. The container must remain closed except when actively adding waste[4].

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Chemical waste generators are legally responsible for the waste from "cradle to grave." Therefore, you must ensure that your institution uses a certified hazardous waste disposal company.

  • Ultimate Destruction: The required disposal method for this class of compound is high-temperature incineration in a facility equipped with the necessary environmental controls[8][9]. This process is designed to achieve complete destruction of the organic molecule, converting it to carbon dioxide, water, nitrogen gas, and hydrogen bromide. The HBr is then neutralized in a scrubber system to prevent its release as an acid gas[6][7]. Landfilling is not an appropriate disposal method for this type of mobile and persistent halogenated organic compound[10].

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or the area is poorly ventilated, evacuate and contact your EHS emergency line.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect and Dispose: Carefully sweep the absorbed material and any remaining solids into a designated waste container.[1][11] This container must be labeled as hazardous waste, detailing the spilled chemical and the absorbent used.

  • Decontaminate: Clean the spill area with an appropriate solvent (check SDS for recommendations, but a common solvent like ethanol or acetone may be suitable), collecting the cleaning materials as hazardous waste. Finish by washing the area with soap and water.

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

  • SAFETY DATA SHEET: 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.

  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA).

  • Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET: 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific (OSHA 29 CFR 1910.1200).

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing.

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. U.S. Environmental Protection Agency (EPA).

  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

  • Methyl 5-bromo-4H-[1][2][6]triazole-3-carboxylate Safety Data Sheet. AK Scientific, Inc.

  • 1,2,4-Triazole. Wikipedia.

  • 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole. ChemScene.

  • 3,5-Dibromo-4H-1,2,4-triazole. PubChem, National Center for Biotechnology Information.

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules (Journal).

  • SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • SAFETY DATA SHEET: 3,5-Dibromo-1H-1,2,4-triazole (2023 Revision). Fisher Scientific.

  • 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR. Sigma-Aldrich.

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.

  • CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole. CymitQuimica.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.